hydrate
Description
Properties
CAS No. |
16657-47-9 |
|---|---|
Molecular Formula |
Al2H2O4 |
Molecular Weight |
18.02 |
Synonyms |
hydrate |
Origin of Product |
United States |
Foundational & Exploratory
The Formation of Clathrate Hydrates: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clathrate hydrates, crystalline ice-like solids, are inclusion compounds wherein a framework of hydrogen-bonded water molecules (the host) encapsulates guest molecules of suitable size and shape.[1] These non-stoichiometric compounds are formed and maintained under specific conditions of high pressure and low temperature.[2][3] The stability of the this compound structure is not due to chemical bonding between the host and guest molecules, but rather to the van der Waals forces between them.[1][4] The formation and dissociation of clathrate hydrates are first-order phase transitions.[1]
This technical guide provides an in-depth exploration of the fundamental principles governing the formation of clathrate hydrates, intended for researchers, scientists, and professionals in drug development and other relevant fields. It delves into the thermodynamic and kinetic aspects of their formation, details common structures, and outlines key experimental methodologies.
Fundamental Principles of Clathrate this compound Formation
The formation of clathrate hydrates is governed by principles of thermodynamics and kinetics, dictating the conditions under which these structures are stable and the mechanisms by which they nucleate and grow.
Thermodynamics of Formation
The thermodynamic stability of clathrate hydrates is dependent on temperature, pressure, and the nature of the guest molecule. The van der Waals-Platteeuw statistical thermodynamic model is a cornerstone for understanding and predicting this compound phase equilibria.[5] This model treats the hydrates as a solid solution where guest molecules are distributed among the cavities of the water lattice.
The formation of clathrate hydrates from water and a guest gas can be represented by a thermodynamic cycle. The stability of the this compound phase is determined by the chemical potential of water in the this compound lattice being lower than that of liquid water or ice under the same conditions. The presence of guest molecules stabilizes the otherwise unstable empty clathrate lattice.[6]
Kinetics of Nucleation and Growth
While thermodynamics determines the stability of hydrates, kinetics governs the rate at which they form. The formation process involves two main stages: nucleation and crystal growth.[7] this compound nucleation is a stochastic process, making it challenging to predict the exact timing of formation.[7]
Several hypotheses have been proposed to describe the molecular mechanism of this compound nucleation:
-
Labile Cluster Hypothesis: This theory suggests that in an aqueous solution, water molecules form unstable clusters around dissolved guest molecules. These "labile clusters" can then aggregate to form a critical nucleus, initiating this compound growth.[5][7][8][9]
-
Local Structuring Hypothesis: This hypothesis posits that thermal fluctuations lead to the formation of localized, ordered arrangements of guest and water molecules that resemble the this compound structure, eventually leading to the formation of a critical nucleus.[7][10]
-
Interfacial Nucleation: this compound formation is often observed to occur at the interface between the guest phase (gas or liquid) and the aqueous phase. At this interface, a supersaturated layer of guest molecules can facilitate the organization of water molecules into this compound cages.[11]
The "memory effect" is a well-documented phenomenon where hydrates form more readily in a system that has previously contained them.[12][13] This is often attributed to the persistence of residual water structures or nano-sized this compound crystals after dissociation, which act as templates for subsequent nucleation.[12]
Structures of Clathrate Hydrates
Clathrate hydrates crystallize in several distinct structures, with the most common being cubic structure I (sI), cubic structure II (sII), and hexagonal structure H (sH).[1][14] The specific structure formed is primarily determined by the size and shape of the guest molecule.[2]
-
Structure I (sI): This structure consists of two types of cages: a small pentagonal dodecahedron (5¹²) and a larger tetrakaidecahedron (5¹²6²).[1] It is typically formed by small guest molecules like methane and carbon dioxide.[14]
-
Structure II (sII): This structure is composed of a small pentagonal dodecahedron (5¹²) and a larger hexakaidecahedron (5¹²6⁴).[1] It accommodates slightly larger guest molecules such as propane and isobutane.[2]
-
Structure H (sH): This hexagonal structure has three types of cages: a small pentagonal dodecahedron (5¹²), a medium irregular dodecahedron (4³5⁶6³), and a large icosahedron (5¹²6⁸).[2] The formation of sH hydrates typically requires the presence of both a large guest molecule to occupy the large cage and a smaller "help gas" to stabilize the smaller cages.[2]
| Structure Type | Crystal System | Unit Cell Composition (Water Molecules) | Small Cage Type | Large Cage Type(s) | Typical Guest Molecules |
| sI | Cubic | 46 | 5¹² | 5¹²6² | Methane, Ethane, Carbon Dioxide, Hydrogen Sulfide[14] |
| sII | Cubic | 136 | 5¹² | 5¹²6⁴ | Propane, Isobutane, Nitrogen, Oxygen[1][2] |
| sH | Hexagonal | 34 | 5¹², 4³5⁶6³ | 5¹²6⁸ | Methane + Neohexane, Methane + Adamantane[2] |
Experimental Methodologies for Studying Clathrate this compound Formation
The study of clathrate this compound formation necessitates specialized experimental techniques capable of operating under high-pressure and low-temperature conditions.
Synthesis of Clathrate Hydrates in a Stirred Tank Reactor
Stirred tank reactors are commonly used for the bulk synthesis of clathrate hydrates, particularly for guests with low water solubility, as they enhance the contact between the gas and liquid phases.[15][16]
Experimental Protocol:
-
Reactor Preparation: A high-pressure stainless-steel reactor equipped with a magnetic stirrer, temperature and pressure sensors, and gas inlet/outlet ports is used.[17] The reactor is cleaned and evacuated to remove any contaminants.
-
Loading: A known amount of pure water or an aqueous solution is introduced into the reactor.
-
Purging: The reactor is purged several times with the guest gas to remove any residual air.
-
Pressurization: The reactor is pressurized with the guest gas to the desired initial pressure.
-
Cooling and Agitation: The reactor is cooled to the target temperature while the contents are continuously stirred to promote mixing.
-
This compound Formation: this compound formation is indicated by a sharp drop in pressure as the gas is consumed and a simultaneous rise in temperature due to the exothermic nature of the reaction.
-
Data Acquisition: Pressure and temperature are continuously monitored and recorded throughout the experiment.
Determination of Phase Equilibria using the Isochoric Pressure Search Method
The isochoric (constant volume) pressure search method is a precise technique for determining the phase equilibrium conditions of clathrate hydrates.[18][19]
Experimental Protocol:
-
Apparatus: A constant volume high-pressure cell equipped with accurate temperature and pressure transducers, a magnetic stirrer, and a cooling/heating system is utilized.[18]
-
Loading: The cell is charged with a known amount of pure water and the guest gas to a specific initial pressure.
-
Cooling and Formation: The cell is cooled at a constant rate, causing the pressure to decrease. A sharp pressure drop signifies the onset of this compound formation. The system is further cooled to ensure a significant amount of this compound is formed.[18]
-
Heating and Dissociation: The cell is then heated at a slow, controlled rate. As the temperature increases, the hydrates begin to dissociate, releasing the guest gas and causing the pressure to rise.[19]
-
Equilibrium Point Determination: The pressure and temperature are continuously recorded during both the cooling and heating cycles. The point at which the heating (dissociation) curve diverges from the cooling (formation) curve is identified as the three-phase (this compound-liquid-vapor) equilibrium point.[18]
-
Phase Diagram Construction: The experiment is repeated at different initial pressures to obtain a series of equilibrium points, which are then plotted to construct the phase equilibrium diagram.[18]
Structural Analysis using Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for identifying the crystal structure of clathrate hydrates and determining their lattice parameters.[20]
Experimental Protocol:
-
Sample Preparation: A powdered sample of the synthesized clathrate this compound is prepared and maintained at cryogenic temperatures to prevent dissociation.
-
Data Collection: The sample is mounted on a low-temperature stage in a powder X-ray diffractometer. X-ray diffraction patterns are collected over a range of scattering angles (2θ).
-
Phase Identification: The obtained diffraction pattern is compared with reference patterns from crystallographic databases to identify the this compound structure (sI, sII, or sH).
-
Lattice Parameter Refinement: The positions of the diffraction peaks are used to refine the lattice parameters of the unit cell using crystallographic software.
In-situ Analysis with Raman Spectroscopy
Raman spectroscopy is a valuable tool for in-situ characterization of clathrate hydrates. It can be used to identify the this compound structure, determine the guest molecule distribution within the cages, and monitor the formation and dissociation processes in real-time.
Experimental Protocol:
-
Apparatus: A high-pressure optical cell is coupled with a Raman spectrometer.[21]
-
Sample Loading: The cell is loaded with water and pressurized with the guest gas.
-
In-situ Monitoring: The laser is focused on the sample, and Raman spectra are collected as the temperature and pressure are varied to induce this compound formation.
-
Spectral Analysis: The vibrational modes of the guest molecules are analyzed. The frequency of these modes can shift depending on the type of cage they occupy, allowing for the determination of cage occupancy. The appearance and disappearance of characteristic this compound peaks are used to monitor the kinetics of formation and dissociation.
Quantitative Data on Clathrate this compound Formation
The formation of clathrate hydrates is highly dependent on the specific guest molecule. The following tables summarize the approximate pressure-temperature conditions for the formation of sI, sII, and sH hydrates with various guest molecules.
Table 1: Formation Conditions for Structure I (sI) Hydrates
| Guest Molecule | Temperature (K) | Pressure (MPa) |
| Methane (CH₄) | 273.15 | 2.5 |
| Ethane (C₂H₆) | 273.15 | 0.5 |
| Carbon Dioxide (CO₂) | 273.15 | 1.25 |
| Hydrogen Sulfide (H₂S) | 273.15 | 0.09 |
Table 2: Formation Conditions for Structure II (sII) Hydrates
| Guest Molecule | Temperature (K) | Pressure (MPa) |
| Propane (C₃H₈) | 273.15 | 0.18 |
| Isobutane (i-C₄H₁₀) | 273.15 | 0.11 |
| Nitrogen (N₂) | 273.15 | 16.0 |
| Oxygen (O₂) | 273.15 | 12.0 |
Table 3: Formation Conditions for Structure H (sH) Hydrates (with Methane as Help Gas)
| Large Guest Molecule | Temperature (K) | Pressure (MPa) |
| Neohexane (C₆H₁₄) | 283.15 | 3.0 |
| Methylcyclohexane (C₇H₁₄) | 283.15 | 2.5 |
| Adamantane (C₁₀H₁₆) | 283.15 | 1.5 |
Note: The values in the tables are approximate and can vary depending on the specific experimental conditions and the presence of other substances.
Conclusion
The formation of clathrate hydrates is a complex interplay of thermodynamics and kinetics. A thorough understanding of these fundamental principles is crucial for both harnessing their potential in applications such as gas storage and separation, and for mitigating their formation in industrial settings where they can pose a significant flow assurance risk. The experimental methodologies detailed in this guide provide a framework for the systematic investigation of clathrate this compound properties, enabling further advancements in this exciting field of research. The provided quantitative data serves as a valuable reference for researchers and professionals working with these unique crystalline compounds.
References
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"thermodynamic conditions for methane hydrate stability"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methane hydrates, crystalline ice-like solids composed of methane gas trapped within a lattice of water molecules, are a subject of intense research due to their vast potential as a future energy resource and their role in global climate dynamics. Understanding the thermodynamic conditions that govern their formation and stability is paramount for developing technologies for their safe and efficient exploitation, as well as for predicting their behavior in natural environments. This technical guide provides a comprehensive overview of the core thermodynamic principles of methane hydrate stability, detailed experimental protocols for its determination, and the influence of various chemical agents on its phase equilibrium.
Core Principles of Methane this compound Stability
The stability of methane this compound is primarily dictated by a combination of high pressure and low temperature.[1] These conditions are typically found in deep oceanic sediments and permafrost regions.[2] The precise pressure-temperature (P-T) conditions for this compound formation and dissociation define the Gas this compound Stability Zone (GHSZ).[3] Outside of this zone, methane this compound will decompose into its constituent water and methane gas.
The fundamental relationship between pressure, temperature, and the state of methane and water can be visualized in a phase diagram. This diagram illustrates the boundaries between the states of free gas and water, ice and gas, and solid methane this compound.
Caption: A conceptual phase diagram illustrating the stability of methane this compound as a function of pressure and temperature.
Quantitative Data on Methane this compound Stability
The following tables summarize the pressure-temperature (P-T) equilibrium conditions for pure methane this compound and the effects of a common thermodynamic inhibitor, sodium chloride (NaCl).
Table 1: Methane this compound Stability in Pure Water
| Pressure (MPa) | Temperature (°C) | Temperature (K) |
| 2.75 | -1.1 | 272.05 |
| 4.0 | 2.5 | 275.65 |
| 5.0 | 4.5 | 277.65 |
| 6.0 | 6.2 | 279.35 |
| 8.0 | 9.0 | 282.15 |
| 10.0 | 11.2 | 284.35 |
Data adapted from Dickens and Quinby-Hunt (1994).[4]
Table 2: Effect of Salinity on Methane this compound Stability (3 wt% NaCl)
| Pressure (MPa) | Temperature (°C) | Temperature (K) |
| 4.0 | 1.5 | 274.65 |
| 5.5 | 3.8 | 276.95 |
| 7.0 | 5.8 | 278.95 |
| 9.0 | 8.0 | 281.15 |
Data adapted from a study on the kinetic and thermodynamic influence of NaCl.[5][6] The presence of salt in the water, a common occurrence in marine environments, acts as a thermodynamic inhibitor, shifting the this compound stability curve to lower temperatures and higher pressures.[2][7]
Experimental Protocols for Determining Methane this compound Stability
The determination of methane this compound phase equilibrium conditions is typically conducted in specialized high-pressure experimental setups.
Experimental Apparatus
A common experimental setup consists of the following components:[1][8]
-
High-Pressure Reactor: A vessel, often made of stainless steel with a sapphire window for observation, capable of withstanding high pressures (0-20 MPa) and a range of temperatures (-10 to 40 °C).[1]
-
Gas Supply System: To introduce methane and other gases into the reactor.
-
Buffer Tank: To maintain a stable gas pressure.
-
Magnetic Coupling Stirring: To ensure proper mixing of gas and liquid phases.
-
Data Acquisition System: For continuous monitoring and recording of pressure and temperature with high accuracy (±0.01 MPa and ±0.1 °C).[1]
-
Refrigeration Unit: To control the temperature of the reactor.
Isochoric Pressure Search Method
A widely used technique for determining the three-phase (Liquid Water-Hydrate-Vapor) equilibrium is the isochoric pressure search method.[9][10]
Caption: Workflow for the isochoric pressure search method to determine methane this compound phase equilibrium.
Detailed Steps: [9]
-
Preparation: The high-pressure equilibrium cell is first cleaned and then filled with the test solution (e.g., pure water or a saline solution). The cell is then purged with methane gas multiple times to remove any residual air before being pressurized to the desired starting pressure.
-
This compound Formation: The temperature of the cell is lowered to the target experimental temperature. To ensure the formation of hydrates, the pressure is often cycled. This involves an initial formation at high pressure, followed by a rapid pressure decrease to dissociate the hydrates, and then a slow, controlled pressure increase until the first this compound crystals are observed.
-
Equilibrium Measurement: Once trace amounts of this compound are present, the pressure is held constant. The system is then allowed to equilibrate for a significant period (e.g., 4 hours). If the pressure and temperature remain stable, these values are recorded as a point on the phase equilibrium curve.
-
Data Collection: The process is repeated at different temperatures to map out the complete this compound stability curve.
Influence of Promoters and Inhibitors
The thermodynamic stability of methane hydrates can be significantly altered by the presence of other chemical compounds.
-
Thermodynamic Inhibitors: These substances, such as salts (e.g., NaCl, MgCl2), shift the this compound equilibrium curve to more extreme conditions (lower temperatures and higher pressures).[5][6][9] They function by reducing the activity of water molecules, thereby making it more difficult for the this compound lattice to form.[11]
-
Thermodynamic Promoters: Conversely, thermodynamic promoters shift the equilibrium curve to milder conditions (higher temperatures and lower pressures).[12][13] Molecules like tetrahydrofuran (THF) and cyclopentane can form mixed hydrates with methane, stabilizing the structure at less extreme conditions.[12]
The study of these additives is crucial for applications such as preventing this compound plugs in oil and gas pipelines (inhibitors) and for developing more energy-efficient gas storage and transportation technologies (promoters).
References
- 1. Experimental study of methane this compound generation characteristics in the presence of GO and Re-GO - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09330D [pubs.rsc.org]
- 2. Stability conditions for gas hydrates | GRID-Arendal [grida.no]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic and Thermodynamic Influence of NaCl on Methane this compound in an Oil-Dominated System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. netl.doe.gov [netl.doe.gov]
- 9. mdpi.com [mdpi.com]
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- 13. pubs.acs.org [pubs.acs.org]
Unraveling the Genesis of Hydrates: An In-depth Technical Guide to Molecular Dynamics Simulations of Nucleation
For Researchers, Scientists, and Drug Development Professionals
Clathrate hydrates, crystalline ice-like structures trapping guest molecules, hold significant implications across various scientific and industrial domains, from energy storage and carbon sequestration to flow assurance in oil and gas pipelines. Understanding the fundamental mechanism of their formation—nucleation—is paramount for controlling and harnessing their properties. Molecular dynamics (MD) simulations have emerged as a powerful computational microscope, offering unprecedented insights into the nano-scale events that govern the birth of a hydrate crystal. This technical guide delves into the core of MD simulations of this compound nucleation, providing a comprehensive overview of the theoretical underpinnings, computational methodologies, key quantitative findings, and the role of inhibitors.
Theoretical Frameworks of this compound Nucleation
The precise molecular pathway by which disordered water and guest molecules assemble into an ordered this compound lattice remains a subject of active investigation. MD simulations have been instrumental in exploring and validating several proposed mechanisms.[1][2][3] Two prominent theories that have gained considerable attention are the "labile cluster hypothesis" and the "blob hypothesis".[1][4]
The labile cluster hypothesis postulates that guest molecules in an aqueous solution are surrounded by transient, cage-like water structures.[1] These labile clusters are thought to be the fundamental building blocks that can aggregate and rearrange to form a stable this compound nucleus.[1]
More recent simulations have provided strong evidence for a two-step nucleation mechanism , often referred to as the "blob hypothesis".[4][5] This theory suggests that the initial step involves the formation of a dense, unstructured cluster or "blob" of guest molecules within the aqueous phase.[4][5] In the second step, water molecules organize around this guest-rich aggregate, forming the characteristic cage structures of the this compound lattice.[4][5] This process is initiated by an increase in the local concentration of solvated guest molecules, which then coalesce into an amorphous nucleus.[4][5] The final stage involves a structural rearrangement of both guest and water molecules to form the crystalline this compound phase.[4][5]
Computational Methodologies in this compound Nucleation Simulations
The stochastic and often slow nature of nucleation presents significant challenges for direct simulation.[6][7][8] Consequently, a variety of sophisticated MD simulation techniques and analysis methods have been developed and employed to probe this complex phenomenon.
Simulation Setup and Force Fields
A typical MD simulation of this compound nucleation begins with the construction of a simulation box containing water and guest molecules. To enhance the probability of observing nucleation within accessible simulation timescales, these systems are often prepared at conditions of high supersaturation, low temperature, and high pressure.[3][9] The choice of force fields, which describe the interactions between atoms, is critical for the accuracy of the simulation. Commonly used water models include TIP4P/Ice and TIP4P/2005, as they have been shown to accurately reproduce the phase behavior of water and ice.[3] Guest molecules, such as methane, are often represented by united-atom models.[10]
Advanced Simulation Techniques
To overcome the high free energy barriers associated with nucleation, researchers often employ advanced sampling techniques.[8] Well-tempered metadynamics and restrained molecular dynamics are powerful methods used to explore the free energy landscape of nucleation and identify the transition state.[4][5] These methods involve adding a history-dependent bias to the potential energy of the system to discourage it from revisiting already explored configurations and to accelerate the crossing of energy barriers.
Analysis of Nucleation Events
Several methods are utilized to analyze the results of MD simulations and to identify and characterize nucleation events. The mean first-passage time (MFPT) and survival probability (SP) methods are effective for determining the nucleation rate and the size of the critical nucleus.[6][7][10] These statistical methods analyze the time it takes for a nucleus of a certain size to appear for the first time across a large number of independent simulation trajectories.[6][7][10]
Quantitative Insights from MD Simulations
MD simulations have provided valuable quantitative data on the kinetics and thermodynamics of this compound nucleation. This data is crucial for developing predictive models of this compound formation.
| Parameter | Value | Conditions (T, P) | Guest Molecule | Simulation Method | Reference |
| Critical Nucleus Size | ~25.9 molecules | 255 K, 50 MPa | Methane | MFPT | [10] |
| Nucleation Rate | 255 K, 50 MPa | Methane | MFPT and SP | [6][10] | |
| Methane Mole Fraction at Nucleation | 0.02 - 0.04 | 245-250 K, 50-4000 bar | Methane | Direct Simulation | [3] |
The Role of Inhibitors in this compound Nucleation
In many industrial applications, particularly in oil and gas transport, the formation of hydrates is undesirable as it can lead to pipeline blockages.[11] Consequently, significant research has focused on the development of kinetic this compound inhibitors (KHIs), which are polymeric molecules that can delay or prevent this compound nucleation and growth at low concentrations.[12][13]
MD simulations have become an indispensable tool for screening potential KHI candidates and for elucidating their inhibition mechanisms at the molecular level.[11][12] Simulations have shown that KHIs can act through various mechanisms. Some inhibitors, like poly(N-vinyl caprolactam) (PVCap), are thought to disrupt the structuring of water and methane at the interface, thereby hindering the initial stages of nucleation.[14] Other proposed mechanisms include the binding of inhibitor molecules to the surface of small this compound nuclei, which prevents their further growth.[13]
Experimental Protocols
The following section outlines a generalized protocol for conducting molecular dynamics simulations to study this compound nucleation, based on methodologies reported in the literature.[9][10]
System Preparation
-
Component Selection: Choose the water model (e.g., TIP4P/Ice), guest molecule model (e.g., united-atom methane), and any inhibitor molecules.
-
Initial Configuration: Create an initial simulation box with a defined number of water and guest molecules. A common setup involves a two-phase system with a slab of liquid water and a separate phase of guest molecules.[3][10]
-
System Equilibration: Perform an initial energy minimization of the system, followed by a period of equilibration under the desired temperature and pressure conditions (NVT or NPT ensemble). This allows the system to reach a stable state before the production run.
Production Simulation
-
Ensemble and Timestep: Run the production simulation in the NPT or NVT ensemble using a time step of approximately 2 fs.
-
Thermostat and Barostat: Employ a thermostat (e.g., Nosé-Hoover) and a barostat (e.g., Parrinello-Rahman) to maintain constant temperature and pressure.
-
Interaction Cutoffs and Long-Range Electrostatics: Use appropriate cutoff radii for short-range interactions and employ a method like the Particle Mesh Ewald (PME) summation for long-range electrostatic interactions.
-
Simulation Time: The simulation must be run for a sufficiently long time to observe nucleation events, which can range from nanoseconds to microseconds depending on the system and conditions.[8][9]
Data Analysis
-
Order Parameters: Monitor the system for the formation of this compound structures using various order parameters that can distinguish between liquid water and crystalline this compound.
-
Cluster Analysis: Identify and track the size and structure of this compound nuclei as they form and evolve over time.
-
Nucleation Rate Calculation: If multiple independent trajectories are run, use statistical methods like MFPT and SP to calculate the nucleation rate and critical nucleus size.[6][7][10]
Visualizing Molecular Processes and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A diagram illustrating the two-step "blob" hypothesis for this compound nucleation.
Caption: A typical workflow for a molecular dynamics simulation of this compound nucleation.
References
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- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 7. Nucleation rate analysis of methane this compound from molecular dynamics simulations - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 8. Energy science of clathrate hydrates: Simulation-based advances | MRS Bulletin | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. docs.nrel.gov [docs.nrel.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecular dynamics screening for new kinetic inhibitors of methane this compound: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.aip.org [pubs.aip.org]
Characterization of Hydrate Guest-Host Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clathrate hydrates, crystalline solids composed of water molecules forming a cage-like lattice that encapsulates guest molecules, are of significant interest across various scientific and industrial fields, from energy storage and carbon capture to potential applications in drug delivery. The stability and properties of these structures are fundamentally dictated by the intricate non-covalent interactions between the guest molecules and the host water cages. A thorough understanding and precise characterization of these guest-host interactions are paramount for the rational design and application of hydrate-based technologies. This technical guide provides a comprehensive overview of the state-of-the-art experimental and computational methodologies employed to elucidate the nature of these interactions. It offers detailed experimental protocols for key analytical techniques, presents quantitative data in a structured format for comparative analysis, and utilizes visualizations to clarify complex workflows and relationships.
Introduction to Guest-Host Interactions in Clathrate Hydrates
The formation and stability of clathrate hydrates are governed by a delicate balance of intermolecular forces between the guest and host molecules.[1] These interactions are primarily of the van der Waals type, encompassing dispersion forces and electrostatic interactions.[1] The size and shape of the guest molecule relative to the dimensions of the water cages are critical factors determining which crystalline structure (sI, sII, or sH) will form.[2] The encapsulation of guest molecules within the water cages is a stabilizing process, with the released energy upon encapsulation contributing to the overall thermodynamic stability of the this compound structure.[3]
Experimental Characterization Techniques
A multi-faceted approach employing various spectroscopic and diffraction techniques is essential for a comprehensive characterization of guest-host interactions in clathrates. Each technique provides unique insights into different aspects of the this compound structure and dynamics.
Spectroscopic Methods
Spectroscopic techniques are powerful tools for probing the local chemical environment and dynamics of both guest and host molecules.
Raman spectroscopy is a non-destructive technique that provides information on the vibrational modes of molecules. In this compound research, it is extensively used to identify guest molecules, determine their distribution within different cage types, and quantify cage occupancy.[4][5] The vibrational frequency of a guest molecule is sensitive to its environment; thus, shifts in the Raman peaks of a guest molecule upon encapsulation in a this compound cage can provide insights into the strength of the guest-host interactions.[1]
Experimental Protocol: Raman Spectroscopy of Clathrate Hydrates
-
Sample Preparation:
-
Synthesize clathrate hydrates in a high-pressure optical cell equipped with a sapphire window.
-
Introduce purified water (or D₂O for specific studies) and the guest gas/liquid into the cell.
-
Control the temperature and pressure to achieve this compound formation conditions (e.g., 273-276 K and 2.9-7.6 MPa for methane this compound).[5]
-
For thin-film analysis, synthesize the this compound on the surface of the sapphire window to minimize interference from the bulk gas phase.[5]
-
-
Data Acquisition:
-
Utilize a confocal Raman spectrometer equipped with a suitable laser source (e.g., 532 nm or 785 nm).
-
Focus the laser onto the this compound sample within the optical cell.
-
Acquire Raman spectra over a relevant spectral range to capture the characteristic vibrational modes of the guest and host molecules. For methane, this typically includes the C-H stretching region (2900-2920 cm⁻¹).[6]
-
Collect spectra at various points on the sample to ensure homogeneity.
-
-
Data Analysis:
-
Perform baseline correction and cosmic ray removal on the acquired spectra.
-
Deconvolute the Raman bands corresponding to the guest molecules in different cages (e.g., small 5¹² and large 5¹²6²) using fitting functions such as Voigt or Gaussian-Lorentzian.[5]
-
The ratio of the integrated areas of the deconvoluted peaks provides the relative cage occupancy.[6]
-
Calculate the hydration number using the relative cage occupancies and the known stoichiometry of the this compound structure.[7]
-
NMR spectroscopy is highly sensitive to the local magnetic environment of atomic nuclei. It is a powerful tool for determining the structure of hydrates, identifying the types of guest molecules present, and quantifying cage occupancy.[4][8] The chemical shift of a guest molecule's nucleus (e.g., ¹³C in methane or CO₂) is different depending on whether it resides in a small or large cage, allowing for their differentiation and quantification.[4] Solid-state NMR techniques, such as magic angle spinning (MAS), are particularly useful for studying the dynamics of both guest and host molecules.[9][10]
Experimental Protocol: Solid-State NMR Spectroscopy of Clathrate Hydrates
-
Sample Preparation:
-
Synthesize the clathrate this compound from a mixture of the guest gas and H₂O (or D₂O) in a high-pressure vessel.
-
Rapidly cool the synthesized this compound sample with liquid nitrogen to quench its structure.
-
Grind the this compound sample to a fine powder under liquid nitrogen to ensure homogeneity.
-
Pack the powdered sample into a MAS rotor at cryogenic temperatures.
-
-
Data Acquisition:
-
Use a solid-state NMR spectrometer equipped with a low-temperature MAS probe.
-
Acquire ¹³C or ¹H MAS NMR spectra at a controlled low temperature (e.g., -100°C) to minimize molecular motion and obtain high-resolution spectra.[8]
-
Employ techniques like Cross-Polarization (CP) MAS for enhanced sensitivity of less abundant nuclei.[11]
-
Measure spin-lattice relaxation times (T₁) to probe the dynamics of guest and host molecules.[10]
-
-
Data Analysis:
-
Assign the NMR peaks to the guest molecules in the different cage environments based on their characteristic chemical shifts.
-
Integrate the peak areas to determine the relative populations of the guest molecules in the small and large cages, and thus the cage occupancy.[11]
-
Analyze relaxation time data to calculate activation energies for molecular reorientation, providing insights into guest-host interactions.[10]
-
Diffraction Methods
Diffraction techniques provide detailed information about the crystalline structure of clathrate hydrates, including lattice parameters, atomic positions, and cage geometries.
XRD is a fundamental technique for determining the crystal structure of materials. In this compound research, powder XRD is commonly used to identify the this compound structure type (sI, sII, or sH) and to measure its lattice parameters.[12] High-resolution synchrotron XRD can provide more detailed structural information.[13]
Experimental Protocol: Powder X-ray Diffraction of Clathrate Hydrates
-
Sample Preparation:
-
Synthesize the this compound sample in a pressure cell.
-
Quench the sample in liquid nitrogen and grind it into a fine powder.
-
Load the powdered sample into a capillary or onto a low-temperature sample stage.
-
-
Data Acquisition:
-
Use a powder X-ray diffractometer equipped with a low-temperature attachment.
-
Collect the diffraction pattern over a wide 2θ range at a controlled cryogenic temperature (e.g., 93 K).[14]
-
For in-situ studies, use a pressure cell with X-ray transparent windows.
-
-
Data Analysis:
-
Perform a Rietveld refinement of the diffraction pattern to determine the crystal structure, lattice parameters, and atomic positions.[12][15] The Rietveld method involves fitting a calculated diffraction pattern to the experimental data, allowing for the extraction of detailed structural information.[16]
-
Neutron diffraction is particularly sensitive to the positions of light atoms, such as hydrogen (or deuterium). This makes it an invaluable tool for determining the structure of the water lattice and the orientation of the water molecules in clathrate hydrates.[17][18] Time-resolved neutron diffraction can be used to study the kinetics of this compound formation and decomposition.[19]
Experimental Protocol: Neutron Diffraction of Clathrate Hydrates
-
Sample Preparation:
-
Synthesize the clathrate this compound from deuterated water (D₂O) to minimize incoherent scattering from hydrogen.
-
The synthesis is typically carried out in a high-pressure aluminum or steel cell.
-
-
Data Acquisition:
-
Use a time-of-flight or constant wavelength neutron powder diffractometer.
-
Collect diffraction data at controlled temperature and pressure conditions. In-situ studies often involve ramping the temperature or pressure to observe structural transitions.[18]
-
-
Data Analysis:
Computational Methods
Computational chemistry provides a powerful means to complement experimental studies and gain a deeper, molecular-level understanding of guest-host interactions.
Quantum Mechanics (QM)
QM calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to accurately calculate the interaction energies between guest and host molecules.[21][22] Symmetry-Adapted Perturbation Theory (SAPT) can further decompose the interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion.[23]
Molecular Dynamics (MD) Simulations
MD simulations allow for the study of the dynamic behavior of guest and host molecules over time. These simulations can provide insights into the orientation of guest molecules within the cages, the stability of the this compound structure, and the mechanisms of guest diffusion.[24]
Quantitative Data Summary
The following tables summarize key quantitative data related to guest-host interactions in clathrate hydrates, compiled from various experimental and computational studies.
Table 1: Guest-Host Interaction Energies
| Guest Molecule | This compound Structure | Cage Type | Interaction Energy (kcal/mol) | Method | Reference |
| CH₄ | sI | Small (5¹²) | -5.69 | DFT | [3] |
| CH₄ | sI | Large (5¹²6²) | -5.88 | DFT | [3] |
| CO₂ | sI | - | -6.375 | DFT | [2] |
| CO₂ | sII | - | -4.471 | DFT | [2] |
| CO₂ | sH | Small (5¹²) | -4.13 | DFT | [2] |
| CO₂ | sH | Irregular (4³5⁶6³) | -4.84 | DFT | [2] |
| CO₂ | sH | Large (5¹²6⁸) | -2.05 | DFT | [2] |
| THF | sII | - | -4.7 | Solid-State NMR | [10] |
| Cyclopentane | sII | - | -0.67 | Solid-State NMR | [10] |
Table 2: Cage Occupancy and Hydration Numbers
| Guest Molecule(s) | This compound Structure | Large Cage Occupancy (%) | Small Cage Occupancy (%) | Hydration Number | Method | Reference |
| CH₄ | sI | ~97 | ~83 | 6.1 - 6.2 | Raman | [11] |
| CO₂-CH₄-N₂ | sI | 98.57 | 29.93 | 7.14 | Raman | [6] |
| CO₂-CH₄-N₂ | sI | 98.52 | 33.87 | 6.98 | Raman | [6] |
| CH₄-C₂H₆ | sII | Nearly 100 | Decreases with C₂H₆ | - | ¹³C NMR | [11] |
| CO₂-CH₄ | sI | 97.70 - 98.70 | 18.28 - 66.06 | 6.38 - 7.32 | Raman | [7] |
Table 3: Lattice Parameters of Clathrate Hydrates
| Guest Molecule(s) | This compound Structure | Temperature (K) | Pressure (GPa) | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Method | Reference |
| CH₄ | sI | Ambient | - | 11.83 - 12.07 | - | XRD | [11] |
| CH₄ + Cyclohexanol | sII | 83 | - | 17.36527 | - | XRD | [12] |
| CH₄ + Cyclohexane | sII | - | - | 17.3581 | - | XRD | [12] |
| H₂ + Neohexane | sH | 90 | - | 12.203 | 9.894 | XRD | [2] |
| CH₄ | sH | - | 0.6 - 0.9 | 11.980 | 9.992 | XRD | [2] |
| N₂ + Neohexane | sH | 153 | - | 12.2342 | 9.9906 | XRD | [2] |
| He | sI | - | 0 | ~11.73 | - | DFT | [25] |
| He | sII | - | 10⁻⁴ | ~17.0 | - | DFT | [25] |
Visualizing Experimental and Logical Workflows
Graphviz diagrams are provided below to illustrate the key workflows in the characterization of this compound guest-host interactions.
Caption: General experimental workflow for characterizing this compound guest-host interactions.
Caption: Workflow for quantitative analysis of cage occupancy using Raman spectroscopy.
Caption: Workflow for structural characterization of clathrate hydrates using XRD and Rietveld refinement.
Conclusion
The characterization of guest-host interactions in clathrate hydrates is a complex endeavor that necessitates the application of a diverse array of experimental and computational techniques. Spectroscopic methods like Raman and NMR provide invaluable information on the local environment and dynamics of the guest molecules, enabling the quantification of cage occupancy. Diffraction techniques, particularly when coupled with Rietveld refinement, yield precise details of the crystalline structure. Computational modeling complements these experimental approaches by providing a molecular-level understanding of the energetics and dynamics of the guest-host system. The integrated application of these methodologies, as outlined in this guide, is crucial for advancing our fundamental understanding of clathrate hydrates and for the development of innovative technologies based on these fascinating materials.
References
- 1. Inorganic and methane clathrates: Versatility of guest–host compounds for energy harvesting | MRS Energy & Sustainability | Cambridge Core [cambridge.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Raman Spectroscopic Study on a CO2-CH4-N2 Mixed-Gas this compound System [frontiersin.org]
- 7. jase.tku.edu.tw [jase.tku.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploring Dynamics and Cage-Guest Interactions in Clathrate Hydrates Using Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Rietveld Refinement X-Ray Diffraction (XRD) Technique | Lucideon [lucideon.com]
- 16. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]
- 17. impact.ornl.gov [impact.ornl.gov]
- 18. Time-resolved in situ neutron diffraction studies of gas this compound: transformation of structure II (sII) to structure I (sI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 20. researchgate.net [researchgate.net]
- 21. Computation of host–guest binding free energies with a new quantum mechanics based mining minima algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Delving into guest-free and He-filled sI and sII clathrate hydrates: a first-principles computational study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00701K [pubs.rsc.org]
A Comprehensive Technical Guide to the Geological Conditions for Natural Gas Hydrate Occurrence
For Researchers, Scientists, and Drug Development Professionals
Natural gas hydrates, crystalline ice-like solids composed of water and natural gas, primarily methane, represent a vast potential energy resource. Their formation and stability are governed by a specific confluence of geological conditions. This technical guide provides an in-depth exploration of these prerequisite conditions, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to support research and development in this field.
Core Geological Conditions for Natural Gas Hydrate Formation
The existence of natural gas hydrates is fundamentally controlled by four key parameters: pressure, temperature, gas composition and concentration, and the surrounding geological setting.
Pressure and Temperature: The this compound Stability Zone
Natural gas hydrates are stable only within a specific range of high pressure and low temperature, a domain known as the Gas this compound Stability Zone (GHSZ).[1] As pressure increases, the temperature at which hydrates can remain stable also rises.[1] These conditions are typically found in two primary environments: submarine sediments of continental and insular slopes and rises, and in and beneath permafrost in polar regions.[2] In oceanic environments, the necessary pressure is dictated by the depth of the water column, generally requiring water depths greater than 300-500 meters.[3][4] The temperature is controlled by the overlying water temperature and the geothermal gradient within the sediments.[1] The base of the GHSZ is often marked by a seismic feature known as a Bottom-Simulating Reflector (BSR), which mimics the seafloor topography and represents the phase boundary where hydrates transition to free gas.[5]
Gas Composition and Concentration
The predominant guest molecule in natural gas hydrates is methane (CH₄), accounting for over 99% of the composition in most deposits.[6] The methane can be of biogenic origin, produced by microbial activity in the upper sediment layers, or of thermogenic origin, formed from the thermal decomposition of organic matter at greater depths.[7] Other natural gas constituents such as ethane, propane, and carbon dioxide can also form hydrates, and their presence can alter the stability conditions of the this compound structure.[8][9] For this compound formation to occur, the concentration of methane in the pore water of the sediment must exceed its local solubility at the given pressure and temperature.[10] This necessitates a sufficient flux of methane into the GHSZ.[11]
Geological Settings and Sediment Properties
The geological environment plays a crucial role in hosting and concentrating natural gas hydrates. In marine settings, they are commonly found in the sediments of continental margins.[2] In polar regions, they can be found in association with permafrost.[3] The physical properties of the host sediments, such as porosity and permeability, are critical factors.[6] Higher porosity provides the necessary space for this compound formation within the sediment matrix, while permeability allows for the migration of methane-rich fluids into the GHSZ.[6] Coarse-grained sediments like sands and silts are generally more conducive to hosting high concentrations of hydrates compared to fine-grained clays due to their higher permeability.[12]
Quantitative Data on Formation Conditions
The following tables summarize key quantitative data related to the geological conditions for natural gas this compound occurrence.
| Parameter | Value/Range | Geological Setting | Source(s) |
| Pressure | > 3.5 MPa | Marine Sediments | [3] |
| > 2.5 MPa | Permafrost Regions | [3] | |
| Temperature | 0 - 20 °C | Marine Sediments | [13] |
| < 0 °C | Permafrost Regions | [3] | |
| Water Depth | > 300 - 500 m | Marine Sediments | [3][4] |
| Sediment Depth | 150 - 2000 m | Permafrost Regions | [4] |
| 100 - 1100 m below seafloor | Marine Sediments | [4] |
Table 1: Pressure and Temperature Conditions for Methane this compound Stability
| Parameter | Value/Range | Notes | Source(s) |
| Methane Concentration | Must exceed local solubility | Varies with pressure and temperature | [10] |
| Porosity | 35% - 65% | Higher porosity is favorable | [14][15] |
| Permeability | 10⁻¹⁸ to 10⁻¹⁷ m² | Higher permeability facilitates gas migration | [15] |
| Sediment Grain Size | Coarse-grained (sands, silts) | Favored over fine-grained clays | [12] |
Table 2: Gas Concentration and Sediment Properties for this compound Occurrence
Experimental Protocols
Understanding the conditions of natural gas this compound formation relies on a combination of geophysical exploration, direct sampling, and laboratory experimentation.
Seismic Detection of Gas Hydrates
Seismic reflection surveying is the primary method for identifying potential gas this compound deposits over large areas. The presence of a Bottom-Simulating Reflector (BSR) is a key indicator.
Methodology:
-
Data Acquisition: A vessel transmits acoustic energy (from an airgun array) into the water column and underlying sediments. Hydrophone streamers towed behind the vessel record the reflected seismic waves.
-
Data Processing: The raw seismic data is processed to enhance the signal-to-noise ratio and create a seismic image of the subsurface. This involves steps like filtering, deconvolution, and migration.
-
BSR Identification: The processed seismic section is analyzed for a high-amplitude reflection that runs roughly parallel to the seafloor and cross-cuts the sedimentary strata. This is the BSR. The polarity of the BSR is typically opposite to that of the seafloor reflection, indicating a decrease in acoustic impedance from the this compound-cemented sediments above to the free-gas-charged sediments below.[5]
-
Velocity Analysis: The velocity of seismic waves is higher in this compound-bearing sediments compared to surrounding sediments. This velocity anomaly can be used to estimate the extent and concentration of the this compound deposit.
Core Sampling and Analysis of this compound-Bearing Sediments
Direct evidence and detailed characterization of gas this compound deposits are obtained through the analysis of sediment cores.
Methodology:
-
Pressure Coring: To prevent the dissociation of hydrates due to pressure and temperature changes upon retrieval, specialized pressure core barrels are used to maintain in-situ conditions.[10]
-
Core Preservation and Transport: Once on the surface, the pressure core is immediately transferred to a controlled environment for transport to a laboratory. Non-pressurized cores are often preserved in liquid nitrogen.
-
Sub-sampling and Degassing: In the laboratory, the core is sub-sampled under controlled conditions. The amount of gas released from the dissociation of hydrates is measured to quantify the this compound saturation.[11]
-
Pore Water Analysis: The salinity of the pore water is analyzed. A decrease in salinity (freshening) is an indicator of this compound dissociation, as the melting of the freshwater ice lattice dilutes the surrounding pore water.[16]
-
Sediment Analysis: The physical properties of the host sediment, including grain size, porosity, and permeability, are determined.
Laboratory Synthesis of Methane Hydrates
Synthesizing methane hydrates in the laboratory allows for controlled studies of their physical and chemical properties.
Methodology:
-
Reactant Preparation: A known quantity of pure water or a sediment sample saturated with water is placed in a high-pressure reaction vessel.
-
Pressurization and Cooling: The vessel is purged of air and then pressurized with high-purity methane gas to a pressure above the this compound stability threshold. The vessel is then cooled to a temperature within the GHSZ.
-
This compound Formation: The system is maintained at the desired pressure and temperature conditions to allow for the formation of methane this compound. The formation process can be monitored by observing the pressure drop in the vessel as methane is consumed.[3]
-
Sample Characterization: Once formation is complete, the synthetic this compound sample can be subjected to various analyses, including X-ray diffraction to confirm its crystal structure and mechanical testing to determine its strength and rheological properties.
Visualizing Key Concepts
The following diagrams, generated using the DOT language, illustrate fundamental relationships and workflows in the study of natural gas hydrates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of methane this compound at ambient temperature with ultra-rapid formation and high gas storage capacity - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D2EE01968J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Models for gas this compound-bearing sediments inferred from hydraulic permeability and elastic velocities [pubs.usgs.gov]
- 5. Formation - World Ocean Review World Ocean Review [worldoceanreview.com]
- 6. The Global Inventory of Methane this compound in Marine Sediments: A Theoretical Approach | MDPI [mdpi.com]
- 7. Synthesis of methane this compound at ambient temperature with ultra-rapid formation and high gas storage capacity - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 8. oceanrep.geomar.de [oceanrep.geomar.de]
- 9. Formation and production characteristics of methane hydrates from marine sediments in a core holder [ideas.repec.org]
- 10. Design and Experimental Study of an Improved Pressure Core Sampler for Marine Gas Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cetjournal.it [cetjournal.it]
- 13. pubs.usgs.gov [pubs.usgs.gov]
- 14. Frontiers | Wave Properties of Gas-Hydrate Bearing Sediments Based on Poroelasticity [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Gas this compound Quantification – Geotek Ltd. [geotek.co.uk]
The Physical Chemistry of Hydrate Formation and Dissociation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physical chemistry governing the formation and dissociation of hydrates, with a particular focus on applications relevant to the pharmaceutical industry. Clathrate hydrates, crystalline, ice-like solids of water containing guest molecules, and pharmaceutical hydrates, where water is incorporated into the crystal lattice of an active pharmaceutical ingredient (API), are discussed in detail.[1][2] Understanding the thermodynamics and kinetics of these processes is crucial for applications ranging from energy storage and transport to ensuring the stability and bioavailability of pharmaceutical products.[2][3]
Thermodynamics of Hydrate Formation and Dissociation
The formation of a this compound is a phase transition governed by thermodynamic principles. It is an exothermic process, while dissociation is endothermic.[4] The stability of a this compound is dependent on temperature, pressure, and the chemical potential of the guest and host molecules.
The thermodynamic favorability of this compound formation is described by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous formation process. The key thermodynamic parameters are the enthalpy (ΔH) and entropy (ΔS) of formation, which are related by the equation:
ΔG = ΔH - TΔS
This compound formation is driven by the encapsulation of guest molecules within the water cages, a process stabilized by van der Waals forces.[4] In the context of pharmaceuticals, the formation of hydrates can lead to more thermodynamically stable forms compared to their anhydrous counterparts under normal conditions, which can impact solubility and bioavailability.[1]
Enthalpy and Entropy of this compound Formation
The enthalpy of this compound formation (ΔHform) is the heat released during the crystallization process. It is a critical parameter for heat management in industrial applications and for understanding the stability of natural gas this compound reservoirs. The entropy of formation (ΔSform) reflects the change in disorder of the system. The following tables summarize key thermodynamic data for various gas and pharmaceutical hydrates.
Table 1: Thermodynamic Data for Gas this compound Formation and Dissociation
| Guest Molecule | This compound Structure | Formation/Dissociation | Enthalpy Change (ΔH) (kJ/mol of guest) | Entropy Change (ΔS) (J/mol·K of guest) | Reference |
| Methane (CH₄) | sI | Dissociation | 54.2 - 59.4 | 195 - 210 | [4][5] |
| Ethane (C₂H₆) | sI | Dissociation | 71.9 | 250 | [5] |
| Propane (C₃H₈) | sII | Dissociation | 129.3 | 360 | [5] |
| Carbon Dioxide (CO₂) | sI | Dissociation | 57.7 - 69.1 | 201 - 240 | [4] |
| Nitrogen (N₂) | sII | Dissociation | 55.5 | 190 | [5] |
| Hydrogen Sulfide (H₂S) | sI | Dissociation | 64.9 | 225 | [5] |
Note: Values can vary depending on the experimental conditions (temperature, pressure) and measurement techniques.
Table 2: Thermodynamic Data for Pharmaceutical this compound Transitions
| Pharmaceutical Compound | Transition | Enthalpy Change (ΔH) (kJ/mol) | Temperature (°C) | Reference |
| Theophylline Monothis compound | Dehydration | 55.4 | 60-100 | [6] |
| Ampicillin Trithis compound | Dehydration | 120.5 | 80-120 | [6] |
| Carbamazepine Dithis compound | Dehydration | 98.3 | 60-100 | [6] |
| Nedocromil Sodium Trithis compound | Trithis compound to Monothis compound | 60.2 | 100-120 | [7] |
| Nedocromil Sodium Monothis compound | Dehydration | 30.1 | 140-160 | [7] |
Note: Dehydration enthalpy is positive as it is an endothermic process.
Kinetics of this compound Formation and Dissociation
The kinetics of this compound formation and dissociation describe the rates of these processes. While thermodynamics determines if a this compound can form, kinetics determines how fast it will form. The process typically involves two main stages: nucleation and crystal growth.
-
Nucleation: This is the initial formation of small, stable this compound crystal nuclei. It is a stochastic process influenced by factors such as the degree of supersaturation, the presence of impurities or seed crystals, and the surface properties of the container. The time required for nucleation to occur is known as the induction time.
-
Crystal Growth: Once stable nuclei have formed, they grow by the addition of more guest and water molecules. The growth rate is influenced by mass and heat transfer limitations. For instance, the formation of a this compound film at the gas-liquid interface can act as a barrier to further gas diffusion, slowing down the growth process.
The rate of this compound formation can be influenced by various factors, including:
-
Driving Force: The difference between the system conditions (temperature and pressure) and the this compound equilibrium conditions. A larger driving force generally leads to a faster formation rate.
-
Agitation: Stirring or mixing can enhance mass transfer and reduce the induction time.
-
Additives: Promoters and inhibitors can be used to control the kinetics of this compound formation. Surfactants like sodium dodecyl sulfate (SDS) can act as promoters, while certain polymers can act as kinetic inhibitors, delaying nucleation and slowing crystal growth.[8]
Kinetic Parameters
The rate of this compound formation and dissociation can be quantified by kinetic rate constants. These constants are often determined by fitting experimental data to kinetic models.
Table 3: Kinetic Parameters for Methane this compound Formation
| System | Temperature (K) | Pressure (MPa) | Apparent Rate Constant (k_app) | Reference |
| Pure Water | 274.15 | 7.0 | Varies with time | [8] |
| 770 ppm SDS solution | 274.15 | 7.0 | Increases with SDS concentration | [8] |
| Porous Media | 274.65 - 276.55 | - | 6.33 x 10³⁴ mol·m⁻²·Pa⁻¹·s⁻¹ (Area-based) | [8] |
Note: Kinetic parameters are highly dependent on the experimental setup and conditions.
Experimental Protocols for this compound Characterization
Several analytical techniques are employed to study the formation, dissociation, and structural properties of hydrates. The following sections provide detailed methodologies for three key techniques.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature. It is widely used to determine the temperatures and enthalpies of this compound formation, dissociation (dehydration), and melting.[9][10]
Methodology:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into a DSC pan.[11] For volatile samples or to study processes involving pressure, use a hermetically sealed or high-pressure pan.
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
Place an empty, sealed pan of the same type in the reference position of the DSC cell.
-
-
Instrument Setup:
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a reproducible atmosphere and prevent oxidative degradation.[11]
-
Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected transition.
-
Ramp the temperature at a controlled heating rate (e.g., 5-10 °C/min). A slower heating rate can provide better resolution of thermal events.[11]
-
Record the heat flow as a function of temperature.
-
A cooling cycle can also be programmed to study crystallization or this compound formation upon cooling.
-
-
Data Analysis:
-
The formation of a this compound is an exothermic event, appearing as a peak in the downward direction on the DSC thermogram.
-
The dissociation (dehydration) of a this compound is an endothermic event, appearing as a peak in the upward direction.
-
The onset temperature of the peak is typically taken as the transition temperature.
-
The enthalpy of the transition is determined by integrating the area under the peak.[10]
-
Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive technique used to identify the crystalline structure of materials. It is essential for distinguishing between different solid forms, such as anhydrates, hydrates, and different polymorphs.[1][12]
Methodology:
-
Sample Preparation:
-
Gently grind the sample to a fine powder to ensure random orientation of the crystallites.
-
Mount the powder on a sample holder. The amount of sample required depends on the instrument and holder type.
-
-
Instrument Setup:
-
Use a diffractometer with a known X-ray source (e.g., Cu Kα radiation).
-
Calibrate the instrument using a standard reference material (e.g., silicon).
-
For in-situ studies of this compound formation and dissociation under controlled temperature and humidity, a specialized environmental chamber is required.
-
-
Data Collection:
-
Scan the sample over a range of 2θ angles (e.g., 2° to 40°).
-
The scan speed and step size will determine the data quality and collection time.
-
-
Data Analysis:
-
The resulting diffraction pattern is a plot of X-ray intensity versus the 2θ angle.
-
Each crystalline phase has a unique diffraction pattern, which serves as a "fingerprint."
-
Compare the experimental pattern with reference patterns from databases (e.g., the Cambridge Structural Database) to identify the crystalline form.
-
The formation of a this compound will result in a new diffraction pattern distinct from the anhydrous form.[7] Changes in peak positions and intensities can be monitored to study the kinetics of this compound formation or dissociation.
-
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the chemical structure and molecular environment of a sample. It is particularly useful for in-situ analysis of this compound formation and dissociation, as it can distinguish between free gas, dissolved gas, and gas encapsulated in this compound cages.[13][14]
Methodology:
-
Sample Preparation:
-
Raman spectroscopy requires minimal sample preparation and can be performed on solids, liquids, and gases.
-
For in-situ studies, the sample is placed in a high-pressure, temperature-controlled cell with an optical window for the laser beam.[15]
-
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).
-
Focus the laser beam onto the sample.
-
Collect the scattered light using a high-resolution spectrometer.
-
-
Data Collection:
-
Acquire Raman spectra at different stages of the this compound formation or dissociation process.
-
The acquisition time will depend on the signal intensity.
-
-
Data Analysis:
-
The Raman spectrum shows peaks corresponding to the vibrational modes of the molecules in the sample.
-
The C-H stretching vibrations of guest molecules like methane show distinct shifts in frequency when they are encapsulated in different-sized this compound cages (e.g., small 5¹² and large 5¹²6² cages in structure I).[16]
-
The relative intensities of these peaks can be used to determine the relative cage occupancy.[16]
-
The disappearance of the free gas peak and the appearance of the this compound peaks can be monitored to study the kinetics of this compound formation.[15]
-
Visualizing this compound Processes
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the experimental characterization of hydrates.
Caption: A general experimental workflow for this compound characterization.
Logical Process of this compound Formation and Dissociation
This diagram outlines the key stages in the formation and dissociation of hydrates.
Caption: The logical cycle of this compound formation and dissociation.
Workflow for this compound Inhibitor Testing
This diagram shows a typical workflow for evaluating the performance of this compound inhibitors.
Caption: Workflow for testing the efficacy of this compound inhibitors.
Conclusion
A thorough understanding of the physical chemistry of this compound formation and dissociation is paramount for both industrial applications and fundamental scientific research. For drug development professionals, controlling this compound formation is critical for ensuring the stability, manufacturability, and bioavailability of pharmaceutical products.[3] For researchers in the energy sector, this knowledge is key to developing safe and efficient methods for gas this compound exploitation and transportation. The combination of thermodynamic and kinetic studies, supported by robust experimental techniques, provides the necessary framework for predicting and controlling this compound behavior in diverse systems.
References
- 1. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Use Differential Scanning Calorimetry (DSC) to Assess Solid-State Transitions – StabilityStudies.in [stabilitystudies.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. rigaku.com [rigaku.com]
- 8. mdpi.com [mdpi.com]
- 9. qualitest.ae [qualitest.ae]
- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s4science.at [s4science.at]
- 12. researchgate.net [researchgate.net]
- 13. psecommunity.org [psecommunity.org]
- 14. researchgate.net [researchgate.net]
- 15. cetjournal.it [cetjournal.it]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Determining Hydrate Structures: A Guide to Single Crystal X-ray Diffraction
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The presence of water molecules within a crystal lattice, forming hydrates, can significantly impact the physicochemical properties of an active pharmaceutical ingredient (API). These properties include solubility, dissolution rate, stability, and manufacturability. Single Crystal X-ray Diffraction (SCXRD) stands as the definitive analytical technique for elucidating the three-dimensional atomic arrangement of crystalline solids, providing unambiguous determination of hydrate structures.[1][2] This document provides a detailed overview and experimental protocols for the determination of this compound crystal structures using SCXRD, aimed at researchers in the pharmaceutical and chemical sciences.
The Importance of SCXRD in this compound Characterization
SCXRD provides a wealth of structural information that is invaluable in drug development:
-
Unambiguous Proof of Structure: It offers a complete and precise three-dimensional model of the arrangement of atoms within the crystal, including the API, water molecules, and any counter-ions.[1]
-
Stoichiometry Determination: SCXRD accurately determines the ratio of water molecules to the API, crucial for defining the this compound form.
-
Hydrogen Bonding Network Analysis: It reveals the intricate network of hydrogen bonds involving water molecules, which is fundamental to understanding the stability of the this compound.[3][4]
-
Polymorph and Solvate Identification: SCXRD can distinguish between different polymorphic forms of a this compound or differentiate it from other solvates.[2]
-
Regulatory and Intellectual Property Support: The detailed structural information obtained from SCXRD is essential for patent applications and regulatory submissions.
Experimental Workflow for this compound Structure Determination
The process of determining a this compound's crystal structure via SCXRD can be broken down into several key stages, from sample preparation to final structure analysis and validation.
Experimental Protocols
Crystallization of this compound Single Crystals
Growing diffraction-quality single crystals is often the most challenging step. For hydrates, this requires careful control of humidity and temperature.
Common Crystallization Methods:
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent/water mixture.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm containing a few pinholes) to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container (e.g., a beaker or jar) that contains a small amount of a "poor" solvent (an "anti-solvent") in which the compound is insoluble.
-
Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
-
Solvent Layering:
-
Prepare a concentrated solution of the compound in a "good" solvent in a narrow tube or vial.
-
Carefully layer a less dense, miscible "poor" solvent on top of the solution, creating a distinct interface.
-
Crystals will form at the interface as the solvents slowly mix.
-
Considerations for Hydrates: The presence of water in the crystallization medium is essential. This can be achieved by using aqueous solvent systems or by exposing the crystallization setup to a controlled humidity environment.
Crystal Selection and Mounting
Protocol for Crystal Selection:
-
Place a small amount of the crystalline material on a microscope slide with a drop of paratone-N or mineral oil.
-
Using a polarized light microscope, examine the crystals. Good quality single crystals should be transparent, have well-defined faces, and extinguish light sharply under cross-polarized light.
-
Select a crystal with dimensions typically between 0.1 and 0.4 mm for at least two dimensions.[5]
Protocol for Cryo-Mounting:
This compound crystals are often sensitive to changes in humidity and temperature, which can lead to dehydration. Therefore, cryo-cooling is the standard procedure.
-
Select a cryo-loop of an appropriate size for the chosen crystal.
-
Carefully scoop the crystal from the oil drop using the loop. The crystal will be held in the loop by the surface tension of the oil.
-
Quickly transfer the loop to the goniometer head of the diffractometer, which is under a stream of cold nitrogen gas (typically 100-173 K).[5] This rapid cooling vitrifies the surrounding oil and preserves the crystal structure.
Data Collection
Initial Screening and Unit Cell Determination:
-
Once the crystal is mounted and cooled, a short series of diffraction images (pre-experiment or matrix runs) are collected to assess the crystal quality and to determine the unit cell parameters and Bravais lattice.[6]
Data Collection Strategy:
-
Based on the determined unit cell and symmetry, the data collection software (e.g., CrysAlisPro for Rigaku diffractometers or APEX4 for Bruker diffractometers) will calculate an optimal strategy to collect a complete and redundant dataset.[6][7]
-
Key parameters to consider are the desired resolution, exposure time per frame, and the total data collection time. For organic hydrates, a resolution of at least 0.8 Å is generally aimed for to resolve hydrogen atoms.
Full Data Collection:
-
The diffractometer will then execute the data collection strategy, rotating the crystal through a series of angles and collecting diffraction images at each step.
| Parameter | Typical Value for Organic Hydrates | Instrument/Software |
| Temperature | 100 K | Oxford Cryosystems |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Bruker/Rigaku |
| Detector Distance | 40-60 mm | Bruker/Rigaku |
| Exposure Time per Frame | 5-60 s | CrysAlisPro/APEX4 |
| Oscillation Range per Frame | 0.5-1.0° | CrysAlisPro/APEX4 |
| Resolution | 0.75-0.85 Å | CrysAlisPro/APEX4 |
| Data Completeness | >99% | CrysAlisPro/APEX4 |
| Redundancy | 2-4 | CrysAlisPro/APEX4 |
Table 1: Typical Data Collection Parameters for this compound Structures.
Structure Solution and Refinement
Data Integration and Reduction:
-
After data collection, the raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz polarization and absorption.
Structure Solution:
-
The integrated data is then used to solve the crystal structure. This is typically done using direct methods or Patterson methods, often with software like SHELXT.[8] This initial step provides a preliminary model of the non-hydrogen atoms.
Structure Refinement:
-
The initial structural model is then refined against the experimental data using a least-squares minimization procedure, most commonly with the program SHELXL.[9]
-
During refinement, the positions, and anisotropic displacement parameters of the non-hydrogen atoms are adjusted to improve the agreement between the calculated and observed diffraction data.
-
Water molecules are located from the difference Fourier map and their positions and displacement parameters are refined.
-
Hydrogen atoms, particularly those of the water molecules, are often located in the difference Fourier map and refined with appropriate restraints (e.g., DFIX in SHELXL to maintain reasonable O-H distances).[10]
Refinement of Disordered Water Molecules:
Water molecules in crystal structures can sometimes be disordered, occupying multiple positions.
-
Identify potential disorder from elongated or misshapen electron density peaks.
-
Model the disorder using the PART instruction in SHELXL, allowing for the refinement of the occupancy of each disordered component.[11][12]
-
Apply geometric restraints (e.g., SADI, SAME) and displacement parameter restraints (e.g., SIMU, DELU) to maintain a chemically reasonable model for the disordered components.[12]
| Parameter | Typical Value for a Good Refinement |
| R1 | < 0.05 |
| wR2 | < 0.15 |
| Goodness-of-Fit (GooF) | ~1.0 |
| Largest Difference Peak/Hole | < ±0.5 e⁻/ų |
Table 2: Typical Refinement Statistics for this compound Structures.[13][14]
Data Analysis and Validation
Hydrogen Bond Analysis:
-
Once the structure is refined, a detailed analysis of the hydrogen bonding network is performed. This involves identifying all hydrogen bond donors and acceptors and calculating the corresponding distances and angles.[15]
-
Software such as Mercury or PLATON can be used to visualize and analyze the hydrogen bonding interactions.
| Hydrogen Bond Type | Donor-H Distance (Å) | H...Acceptor Distance (Å) | Donor...Acceptor Distance (Å) | Donor-H...Acceptor Angle (°) |
| O-H...O | 0.82 - 0.96 | 1.6 - 2.2 | 2.5 - 3.0 | 150 - 180 |
| N-H...O | 0.86 - 1.01 | 1.7 - 2.3 | 2.6 - 3.2 | 140 - 180 |
Table 3: Typical Hydrogen Bond Geometries in Organic Hydrates.
Structure Validation:
-
The final crystal structure is validated using tools like checkCIF, which checks for crystallographic and geometric inconsistencies.
-
The refined structure is deposited in a crystallographic database such as the Cambridge Structural Database (CSD) to make it available to the scientific community.
Conclusion
Single crystal X-ray diffraction is an indispensable tool for the definitive structural characterization of pharmaceutical hydrates. A systematic approach, from careful crystallization and data collection to meticulous structure refinement and analysis, provides a comprehensive understanding of the role of water in the crystal lattice. This knowledge is critical for controlling the solid-state properties of APIs and ensuring the development of safe and effective drug products.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sssc.usask.ca [sssc.usask.ca]
- 6. nhm.uio.no [nhm.uio.no]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Application Notes and Protocols: Characterizing Hydrate Cage Occupancy using Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas hydrates, crystalline solids formed from water and guest gas molecules at high pressures and low temperatures, are of significant interest in fields ranging from energy recovery to pharmaceuticals. The arrangement of guest molecules within the water cages, known as cage occupancy, is a critical parameter that dictates the physical and chemical properties of the hydrate. Raman spectroscopy has emerged as a powerful, non-destructive technique for in-situ characterization of this compound structures and quantifying cage occupancy.[1][2][3] This document provides a detailed guide to the principles, experimental protocols, and data analysis for determining this compound cage occupancy using Raman spectroscopy.
The fundamental principle lies in the fact that the vibrational modes of guest molecules are sensitive to their immediate environment.[4] When a guest molecule is entrapped within a this compound cage, its Raman spectrum exhibits a distinct shift compared to the free gas phase. Furthermore, the magnitude of this shift is dependent on the size and type of the cage a guest molecule occupies. For instance, in structure I (sI) methane this compound, methane molecules in the small 5¹² cages experience different interactions than those in the large 5¹²6² cages, leading to distinguishable Raman peaks for the C-H stretching vibrations.[2][5] By analyzing the positions and integrated intensities of these peaks, one can identify the this compound structure and quantify the relative occupancy of the different cages.[3][4]
Experimental Setup and Protocol
A typical experimental setup for Raman analysis of gas hydrates involves a Raman spectrometer coupled to a high-pressure, temperature-controlled cell.
Caption: Experimental workflow for Raman analysis of this compound cage occupancy.
Key Experimental Apparatus
-
Raman Spectrometer: A confocal Raman microscope is often preferred for its high spatial resolution.
-
Laser Source: A stable, narrow-linewidth laser is crucial. Common choices include 532 nm (frequency-doubled Nd:YAG) or 785 nm lasers.
-
High-Pressure Cell: A cell with optical windows (e.g., sapphire) capable of withstanding the pressures and temperatures required for this compound formation and stability is essential. The cell should allow for precise temperature and pressure control.
-
Temperature Control System: A circulating bath or Peltier cooler is used to maintain the desired temperature within the high-pressure cell.
-
Pressure Control System: A syringe pump or gas booster is used to control the pressure of the guest gas.
Detailed Experimental Protocol
-
Sample Preparation:
-
For solid samples (e.g., powdered ice), place a small amount into the high-pressure cell.
-
For liquid samples (e.g., water), introduce a known volume into the cell.
-
-
This compound Formation:
-
Seal the high-pressure cell and purge it with the guest gas to remove any air.
-
Pressurize the cell with the guest gas to the desired formation pressure.
-
Cool the cell to the desired formation temperature while maintaining the pressure.
-
Allow sufficient time for this compound nucleation and growth. The formation can be monitored in-situ using the Raman spectrometer by observing the appearance of characteristic this compound peaks.
-
-
Raman Data Acquisition:
-
Focus the laser onto the this compound sample within the cell.
-
Acquire Raman spectra from the region of interest. It is advisable to collect spectra from multiple points to ensure homogeneity.
-
Set the acquisition parameters (e.g., laser power, exposure time, number of accumulations) to achieve a good signal-to-noise ratio without causing sample degradation.
-
-
Data Processing and Analysis:
-
Baseline Correction: Correct the raw spectra for any background fluorescence.
-
Peak Identification: Identify the Raman peaks corresponding to the guest molecules in the different this compound cages based on their characteristic Raman shifts (see Table 1).
-
Peak Deconvolution: Since the Raman bands of guest molecules in different cages often overlap, deconvolution is necessary to determine the area of each individual peak.[6] A Voigt function is often found to provide a reliable fit.[6]
-
Peak Area Calculation: Integrate the area under each deconvoluted peak.
-
Cage Occupancy Calculation: The relative cage occupancy can be calculated from the integrated peak areas. For a guest molecule in a structure I this compound, the ratio of the number of molecules in the large cages (N_L) to the number of molecules in the small cages (N_S) can be expressed as:
N_L / N_S = (I_L / σ_L) / (I_S / σ_S)
Where I_L and I_S are the integrated intensities (areas) of the Raman peaks for the large and small cages, respectively, and σ_L and σ_S are the corresponding Raman scattering cross-sections. For methane, the ratio of scattering cross-sections (σ_L / σ_S) is very close to 1, but for more accurate calculations, experimentally determined values should be used.[7]
-
Data Presentation: Raman Shifts for Common Guest Molecules
The following table summarizes the typical Raman shifts for the symmetric C-H stretching mode of methane in different this compound structures and cages.
| This compound Structure | Cage Type | Guest Molecule | Raman Shift (cm⁻¹) | Reference |
| Structure I (sI) | Small (5¹²) | Methane (CH₄) | ~2915 | [2][5] |
| Large (5¹²6²) | Methane (CH₄) | ~2904 | [2][5] | |
| Structure II (sII) | Small (5¹²) | Methane (CH₄) | ~2912 | [8] |
| Large (5¹²6⁴) | Methane (CH₄) | ~2902 | [8] | |
| Structure H (sH) | Small (5¹²) | Methane (CH₄) | ~2917 | [5] |
| Medium (4³5⁶6³) | Methane (CH₄) | ~2927 | [5] |
Note: These values can vary slightly depending on the specific experimental conditions (pressure and temperature).
Data Analysis Workflow
The logical flow for analyzing the acquired Raman spectra to determine cage occupancy is illustrated below.
Caption: Logical workflow for Raman spectral data analysis.
Conclusion
Raman spectroscopy is a versatile and informative tool for the characterization of gas hydrates. By following the protocols outlined in this document, researchers can obtain reliable and quantitative data on this compound cage occupancy. This information is crucial for understanding the fundamental properties of gas hydrates and for their application in various scientific and industrial fields. The non-destructive and in-situ nature of Raman spectroscopy makes it particularly well-suited for studying this compound formation, decomposition, and guest exchange processes under relevant temperature and pressure conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. psecommunity.org [psecommunity.org]
- 4. Instrumental Methods for Cage Occupancy Estimation of Gas this compound [mdpi.com]
- 5. Transformations in methane hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-State NMR Studies of Hydrate Dynamics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for utilizing solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy to characterize the dynamics of water and guest molecules within hydrate systems. Understanding these dynamic processes is critical in various fields, including pharmaceutical sciences for drug stability and formulation, and in the energy sector for clathrate this compound research.
Introduction to this compound Dynamics and Solid-State NMR
Hydrates, crystalline solids containing water molecules, exhibit a range of dynamic behaviors, from rapid reorientation of water and guest molecules to slower exchange processes between different environments. These motions, occurring on timescales from picoseconds to seconds, play a crucial role in the physical and chemical properties of the material.[1][2] Solid-state NMR is a powerful, non-destructive technique that provides atomic-level insights into these dynamic processes.[1][3] By probing the local magnetic environment of specific nuclei (e.g., ¹H, ²H, ¹³C), ssNMR can elucidate the rates, geometries, and activation energies of molecular motions within the solid state.[2]
Key ssNMR techniques for studying this compound dynamics include:
-
Variable-Temperature (VT) Magic-Angle Spinning (MAS) NMR: To study the effect of temperature on molecular mobility.
-
Relaxation Time Measurements (T₁, T₂): To probe motions on the pico- to nanosecond timescale.[2]
-
Two-Dimensional (2D) Exchange Spectroscopy (EXSY): To identify and quantify slow exchange processes between distinct sites.[4]
Variable-Temperature (VT) MAS NMR: Probing Thermal Effects on Dynamics
Application Note:
Variable-temperature MAS NMR is a fundamental technique for investigating the temperature dependence of molecular dynamics in hydrates.[5] By acquiring spectra at different temperatures, changes in spectral lineshapes and chemical shifts can reveal the onset of motional processes, such as the rotation of guest molecules within a clathrate cage or the increased mobility of water molecules.[6] For instance, a narrowing of NMR signals upon heating typically indicates an increase in molecular motion, which averages out anisotropic interactions that cause line broadening in static solids.[3] This method is instrumental in determining the temperature ranges of different motional regimes and can be used to calculate activation energies for these processes.[7]
Experimental Protocol:
Objective: To observe the changes in spectral features of a this compound as a function of temperature.
Materials:
-
Hydrated sample of interest
-
Solid-state NMR spectrometer with a variable-temperature MAS probe
-
NMR rotor (e.g., 4 mm zirconia)
-
Temperature calibration standard (e.g., lead nitrate)[8]
Procedure:
-
Sample Preparation:
-
Carefully pack the hydrated sample into an NMR rotor, ensuring a consistent packing to avoid spinning instabilities. For pharmaceutical hydrates, which can be sensitive to humidity, it is crucial to handle the sample in a controlled environment to prevent dehydration or further hydration.[9]
-
-
Temperature Calibration:
-
Calibrate the probe temperature using a standard sample like lead nitrate to ensure accurate temperature readings at the sample.[8]
-
-
Spectrometer Setup:
-
Insert the sample into the MAS probe.
-
Set the initial (e.g., low) temperature and allow the sample to equilibrate for at least 15-30 minutes.
-
Tune and match the probe for the nucleus of interest (e.g., ¹H or ¹³C).
-
Set the magic-angle spinning speed. For ¹H NMR of solids, fast MAS (>40 kHz) is often employed to improve spectral resolution.[10]
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ssNMR spectrum using a simple pulse sequence (e.g., a single pulse experiment or a cross-polarization experiment for ¹³C).
-
Increment the temperature in a stepwise manner (e.g., every 10-20 K).
-
At each temperature step, allow the sample to equilibrate before acquiring a new spectrum.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transformation, phasing, and baseline correction).
-
Analyze the changes in linewidth, chemical shift, and signal intensity as a function of temperature.
-
Relaxation Time Measurements: Quantifying Fast Molecular Motions
Application Note:
Spin-lattice (T₁) and spin-spin (T₂) relaxation time measurements are sensitive to molecular motions on the timescale of the NMR Larmor frequency (typically hundreds of MHz), corresponding to pico- to nanosecond dynamics.[2] In the context of hydrates, T₁ measurements can provide quantitative information about the reorientational motions of water molecules and encapsulated guest molecules.[6] By measuring T₁ as a function of temperature, a characteristic T₁ minimum is often observed when the correlation time of the motion is approximately the inverse of the Larmor frequency. This allows for the determination of the activation energy of the motional process.[6]
Quantitative Data Summary:
| This compound System | Nucleus | Motional Process | Activation Energy (kJ/mol) | Reference |
| Tetrahydrofuran (THF) Clathrate this compound | ¹H | THF guest molecule motion (>200 K) | 19.7 | [6][11] |
| Cyclopentane (CP) Clathrate this compound | ¹H | CP guest molecule motion | 2.8 | [6][11] |
Experimental Protocol: T₁ Measurement using Inversion Recovery
Objective: To measure the spin-lattice relaxation time (T₁) of nuclei in a this compound to probe fast molecular dynamics.
Pulse Sequence: The inversion-recovery pulse sequence is commonly used for T₁ measurements.[12]
Procedure:
-
Sample Preparation: Prepare the sample as described in the VT-MAS NMR protocol.
-
Spectrometer Setup:
-
Set the desired temperature and allow the sample to equilibrate.
-
Tune and match the probe.
-
Set the MAS speed.
-
-
Data Acquisition:
-
Use a standard inversion-recovery pulse program.[13]
-
The pulse sequence consists of a 180° pulse to invert the magnetization, followed by a variable delay (τ), and then a 90° pulse for detection.[12]
-
Acquire a series of spectra with varying τ values, typically ranging from very short (microseconds) to several times the expected T₁.
-
Ensure the repetition delay between scans is at least 5 times the longest T₁ to allow for full relaxation.[12]
-
-
Data Processing and Analysis:
-
Process each spectrum in the series.
-
Integrate the intensity of the peak of interest for each τ value.
-
Fit the integrated intensity as a function of τ to the following exponential recovery function to extract the T₁ value: I(τ) = I₀(1 - 2A * exp(-τ/T₁)) where I(τ) is the intensity at delay τ, I₀ is the equilibrium intensity, and A is a factor close to 1.[12]
-
-
Activation Energy Calculation:
2D Exchange Spectroscopy (EXSY): Unraveling Slow Dynamic Processes
Application Note:
Two-dimensional exchange spectroscopy (EXSY) is a powerful technique for identifying and quantifying slow molecular exchange processes, typically in the microsecond to second timescale.[14][15] The EXSY experiment is identical to the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment in terms of the pulse sequence.[15] In an EXSY spectrum, diagonal peaks represent nuclei that have not changed their chemical environment during the experiment, while cross-peaks indicate that an exchange has occurred between the sites corresponding to the diagonal peaks.[4] This is particularly useful for studying the exchange of water molecules between different hydration sites or the slow reorientation of guest molecules between different orientations within a host lattice.[16] The intensity of the cross-peaks relative to the diagonal peaks as a function of the mixing time (the period during which exchange can occur) can be used to determine the exchange rate constants.[16]
Experimental Protocol:
Objective: To detect and quantify slow exchange processes in a this compound system.
Procedure:
-
Sample Preparation: Prepare the sample as described in the VT-MAS NMR protocol.
-
Spectrometer Setup:
-
Set the desired temperature and allow the sample to equilibrate.
-
Tune and match the probe and set the MAS speed.
-
-
Data Acquisition:
-
Use a 2D EXSY (or NOESY) pulse sequence.[4]
-
The basic sequence is (90° - t₁ - 90° - t_mix - 90° - t₂), where t₁ is the evolution time, t_mix is the mixing time, and t₂ is the detection time.
-
Acquire a series of 2D EXSY spectra with different mixing times (t_mix). The choice of mixing times should bracket the expected exchange timescale.
-
-
Data Processing and Analysis:
-
Process the 2D spectra using appropriate software.
-
Integrate the volumes of the diagonal and cross-peaks.
-
To determine the exchange rate constant (k), the build-up of the cross-peak intensity as a function of the mixing time can be analyzed. For a simple two-site exchange, the initial rate of increase of the cross-peak intensity is proportional to k.[16] More complex systems may require a full matrix analysis of the intensities.[16]
-
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language):
Caption: General workflow for studying this compound dynamics using solid-state NMR.
Caption: Relationship between ssNMR techniques, dynamic timescales, and molecular motions.
References
- 1. pines.berkeley.edu [pines.berkeley.edu]
- 2. researchgate.net [researchgate.net]
- 3. Nmr spectroscopy for solids | Bruker [bruker.com]
- 4. 2D EXSY Experiment [imserc.northwestern.edu]
- 5. A broad-range variable-temperature solid state NMR spectral and relaxation investigation of the water state in Nafion 117 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. colorado.edu [colorado.edu]
- 8. A General Protocol for Temperature Calibration of MAS NMR Probes at Arbitrary Spinning Speeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Use Solid-state NMR for Pharmaceutical Analysis | Bruker [bruker.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. University of Ottawa NMR Facility Blog: 2D EXSY [u-of-o-nmr-facility.blogspot.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Carbon Dioxide Capture and Storage Using Gas Hydrate Technology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of gas hydrate technology in carbon dioxide (CO₂) capture and storage. This document outlines the fundamental principles, key applications, experimental procedures, and quantitative data to facilitate research and development in this promising field of carbon sequestration.
Introduction to this compound-Based Carbon Capture and Storage (CCS)
Gas hydrates, also known as clathrate hydrates, are crystalline, ice-like solids formed from water and guest gas molecules at high pressure and low temperature.[1][2][3] The water molecules form a cage-like lattice structure that encapsulates the gas molecules.[1] This unique property allows for the dense storage of gases, including CO₂, making it a promising technology for carbon capture and storage (CCS).[2][3] One unit volume of gas this compound can theoretically store up to 184 unit volumes of gas under standard conditions.[1]
This compound-based CO₂ capture is considered an environmentally friendly approach due to its use of water as the primary component.[4][5][6] Compared to conventional methods like chemical absorption and physical adsorption, it offers potential advantages such as lower energy consumption and simpler processes.[4][6]
Key Applications:
-
Post-Combustion CO₂ Capture: Separating CO₂ from flue gases of power plants and industrial processes.[4]
-
Pre-Combustion CO₂ Capture: Separating CO₂ from syngas before combustion.
-
CO₂ Storage:
-
Depleted Gas Reservoirs: Storing CO₂ in the form of solid this compound in depleted natural gas fields, enhancing long-term stability.[1][7][8][9]
-
Ocean Sequestration: Storing CO₂ as this compound blocks in the deep ocean.[1]
-
CH₄-CO₂ Replacement: Injecting CO₂ into natural gas this compound reservoirs to recover methane (CH₄) while simultaneously sequestering CO₂.[1][10][11][12]
-
Quantitative Data on CO₂ this compound-Based Processes
The efficiency and capacity of CO₂ capture and storage using this compound technology are influenced by various factors, including pressure, temperature, the presence of promoters, and the specific application. The following tables summarize key quantitative data from various studies.
Table 1: CO₂ Capture Efficiency and Storage Capacity
| Promoter/Condition | CO₂ Removal Rate (%) | Final CO₂ Concentration (mol%) | Gas Uptake (v/v) | Water to this compound Conversion (%) | Reference |
| Sodium p-styrenesulfonate (two-stage high-pressure) | 53.65 | 9.27 | - | - | [13] |
| TBAB and Cyclopentane (three-stage low-pressure) | 64.66 | 9.11 | - | - | [13] |
| Dry Water (DW) | - | - | ~134 | - | [5][13] |
| Pure Water | - | - | ~48 | - | [5][13] |
| Cyclopentane (CP) (0.01-0.1 vol ratio to water) | - | - | - | 52 (within 2 hours) | [14] |
| Citric acid and norleucine amide (CTR+Nle) (0.05 wt.%) | - | - | - | 57 ± 3 | [15] |
| Semi-batch gas injection in simulated depleted reservoir | - | - | - | 45-50 | [8] |
Table 2: Influence of Promoters on CO₂ this compound Formation Kinetics
| Promoter | Concentration | Effect on Induction Time | Effect on Formation Rate | Reference |
| L-tryptophan in Dry Water | - | Reduced | Markedly accelerated | [5][13] |
| Fulvic Acid (FA) in Seawater | - | - | Average growth rate of 4.11 mmol CO₂/(mol H₂O·min) | [13] |
| L-methionine (L-Met) | 0.1 wt% | - | 5 times more gas uptake than SDS at the same concentration | [6] |
| Nanoparticles (e.g., Al₂O₃, CuO, Graphene) | 0.1 to 1.2 wt% | Reduced | Enhanced | [16] |
| Aziridine | - | - | Outperformed THF and pyrrolidine | [17] |
| Pyrrolidine | - | - | Similar to THF | [17] |
| Tetrahydrofuran (THF) | - | - | Similar to pyrrolidine | [17] |
| Citric acid and norleucine amide (CTR+Nle) | 0.05 wt.% | Reduced by 8.1-fold compared to pure water | - | [15] |
| Graphene Oxide (GO) | 50 ppm | Reduced | Enhanced | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound-based CO₂ capture and storage.
Protocol for CO₂ this compound Formation in a Batch Reactor
This protocol describes the formation of CO₂ hydrates in a stirred batch reactor, a common setup for studying this compound formation kinetics and screening promoters.
Materials and Equipment:
-
High-pressure stainless-steel reactor (e.g., 200-500 cm³) equipped with a magnetic stirrer, pressure transducer, and temperature sensor (thermocouple).
-
Gas booster pump for CO₂ injection.
-
Data acquisition system to log pressure and temperature.
-
Thermostatic bath to control reactor temperature.
-
Pure CO₂ gas (e.g., 99.9% purity).
-
Deionized water.
-
Promoter substance (if applicable).
Procedure:
-
Reactor Preparation:
-
Clean the reactor vessel thoroughly with deionized water and dry it completely.
-
Inject a specific volume of deionized water (e.g., 100 cm³) into the reactor. If using a promoter, dissolve it in the water at the desired concentration before injection.
-
-
System Purging:
-
Seal the reactor and purge it with low-pressure CO₂ gas 2-3 times to remove any residual air.
-
-
Pressurization and Cooling:
-
This compound Formation:
-
Once the system reaches the desired temperature and pressure, start the magnetic stirrer (if studying stirred conditions).
-
Begin data acquisition, continuously recording the pressure and temperature inside the reactor.
-
A sudden drop in pressure and a corresponding slight increase in temperature (due to the exothermic nature of this compound formation) indicate the onset of this compound nucleation (induction time).
-
-
Data Analysis:
-
The amount of CO₂ consumed and converted to this compound can be calculated from the pressure drop using real gas equations of state.
-
The induction time is the period from the start of the experiment until the sharp decrease in pressure.
-
The rate of this compound formation can be determined from the slope of the gas uptake curve over time.
-
-
Termination of Experiment:
-
The experiment is typically continued until the pressure stabilizes, indicating that the this compound formation has ceased.
-
To dissociate the formed hydrates, the reactor can be heated above the this compound dissociation temperature or the pressure can be reduced.
-
Protocol for CH₄-CO₂ Replacement in a Simulated this compound Reservoir
This protocol outlines the procedure for studying the replacement of methane in a this compound-bearing sediment with CO₂, simulating the process of combined natural gas production and carbon sequestration.
Materials and Equipment:
-
High-pressure reactor capable of holding a sediment sample (e.g., sand pack).
-
Systems for independent injection of CH₄ and CO₂.
-
Gas chromatograph for analyzing the composition of the produced gas.
-
Pressure and temperature monitoring and control systems.
-
Porous medium (e.g., silica sand) with known properties (porosity, permeability).
Procedure:
-
This compound-Bearing Sediment Preparation:
-
Pack the reactor with the porous medium partially saturated with water.
-
Pressurize the reactor with CH₄ to a pressure and temperature within the methane this compound stability zone to form CH₄ hydrates in the sediment. Monitor the pressure drop to determine the amount of CH₄ this compound formed.
-
-
CO₂ Injection:
-
Once the CH₄ this compound formation is complete, inject liquid or gaseous CO₂ into the reactor at a constant pressure.[19]
-
The injected CO₂ will start to replace the CH₄ molecules within the this compound cages.
-
-
Gas Production and Analysis:
-
Continuously or periodically collect the gas produced from the outlet of the reactor.
-
Analyze the composition of the produced gas using a gas chromatograph to determine the molar ratio of CH₄ and CO₂.
-
-
Monitoring and Data Analysis:
-
Monitor the pressure, temperature, and gas composition throughout the experiment.
-
Calculate the CH₄ recovery efficiency and the CO₂ storage efficiency based on the amount of CH₄ produced and CO₂ consumed.
-
-
Dissociation and Mass Balance:
-
At the end of the experiment, dissociate the remaining hydrates by heating the reactor and/or reducing the pressure to perform a final mass balance.
-
Visualizations
Logical Workflow for this compound-Based CO₂ Capture
References
- 1. energyconsortium.org [energyconsortium.org]
- 2. idric.org [idric.org]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. RETRACTED: Gas this compound-Based CO2 Capture: A Journey from Batch to Continuous [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | CO2 capture technology based on gas this compound method: a review [frontiersin.org]
- 7. onepetro.org [onepetro.org]
- 8. Capture of CO2 and storage in depleted gas reservoirs in Alberta as gas this compound - Archives des publications du CNRC - Canada.ca [nrc-publications.canada.ca]
- 9. researchgate.net [researchgate.net]
- 10. CH4-CO2 replacement occurring in sII natural gas hydrates for CH4 recovery and CO2 sequestration [agris.fao.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. onepetro.org [onepetro.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chemical Promoter Performance for CO2 this compound Growth: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. netl.doe.gov [netl.doe.gov]
Methane Hydrate: A Promising Future Energy Resource
Application Notes and Protocols for Researchers
Abstract: Methane hydrate, a crystalline solid composed of methane trapped within a lattice of water molecules, represents a vast untapped energy resource. Significant deposits are located in permafrost regions and beneath the ocean floor on continental margins.[1] With global estimates of methane content far exceeding that of all conventional fossil fuels combined, methane this compound has the potential to be a transformative energy source for the 21st century.[2] These application notes provide a comprehensive overview of methane this compound as a future energy resource, including quantitative data on reserves and production tests, detailed experimental protocols for its study, and visualizations of key processes. This document is intended for researchers, scientists, and professionals in the field of energy and drug development who are interested in the exploration, extraction, and utilization of this novel energy source.
Quantitative Data on Methane this compound Resources and Production
The global inventory of methane this compound is immense, though estimates vary due to the challenges of direct measurement. Major production tests in Japan's Nankai Trough and the South China Sea's Shenhu area have provided valuable data on the feasibility of extraction.
Table 1: Global and Regional Methane this compound Resource Estimates
| Region/Scale | Estimated Methane Resource (Trillion Cubic Meters - tcm) | Notes |
| Global | 1,500 - 2,000,000 | Wide range reflects ongoing uncertainty in the heterogeneous distribution of organic carbon from which methane is generated.[2] |
| United States | Mean estimate of 9,069 tcm | Includes offshore and permafrost deposits.[2] |
| Turkey (Exclusive Economic Zone) | Approximately 12.08 tcm (technically recoverable) | Primarily in the Black Sea and Eastern Mediterranean Sea.[3] |
| Sea of Marmara | 0.2891 tcm (in-place) | Composed of mixed gases, not solely methane.[3] |
Table 2: Summary of Methane this compound Production Tests
| Location | Year | Test Duration | Total Gas Produced (m³) | Average Daily Production (m³/day) | Key Findings & Challenges |
| Nankai Trough, Japan (AT1-P) | 2013 | 6 days | 119,000 | ~20,000 | World's first offshore production test; terminated early due to sand production.[4][5] |
| Nankai Trough, Japan (AT1-P3) | 2017 | 12 days | 41,000 | ~3,400 | Intermittent sand production issues.[1][5] |
| Nankai Trough, Japan (AT1-P2) | 2017 | 24 days | 222,500 | ~9,300 | Higher water production than expected limited drawdown.[1][5] |
| Shenhu Area, South China Sea | 2017 | 60 days | 309,000 | ~5,150 | Successful test using reservoir stimulation techniques.[6][7] |
| Shenhu Area, South China Sea | 2020 | 30 days | 861,000 | ~28,700 | Utilized horizontal wells, demonstrating higher production rates.[7] |
Experimental Protocols
The following protocols provide standardized methods for the laboratory synthesis and dissociation of methane this compound, crucial for fundamental research and the development of extraction technologies.
Protocol for Methane this compound Synthesis (Excess Gas Method)
This protocol describes the formation of methane this compound in a porous medium using the excess gas method, which is widely employed in laboratory settings.
Materials and Equipment:
-
High-pressure reaction vessel
-
Porous medium (e.g., silica sand)
-
Deionized water
-
High-purity methane gas (99.9%)
-
Temperature and pressure control and monitoring system
-
Gas chromatograph for gas analysis
-
Data acquisition system
Procedure:
-
Sample Preparation:
-
Thoroughly clean and dry the high-pressure reaction vessel.
-
Fill the vessel with the desired amount of porous medium (e.g., silica sand).
-
Evacuate the vessel to remove air and other impurities.
-
-
Water Saturation:
-
Inject a predetermined volume of deionized water into the vessel to achieve the desired initial water saturation.
-
-
Pressurization and Cooling:
-
This compound Formation:
-
Maintain the vessel at a constant temperature and pressure.
-
Monitor the pressure within the vessel; a pressure drop indicates the consumption of methane gas during this compound formation.
-
Continue the experiment until the pressure stabilizes, indicating the completion of this compound formation.
-
-
Sample Characterization:
-
The amount of methane consumed can be calculated from the pressure drop to estimate the volume of this compound formed.
-
Protocol for Methane this compound Dissociation by Depressurization
This protocol outlines the procedure for dissociating methane this compound by reducing the pressure, simulating a primary extraction method.
Materials and Equipment:
-
High-pressure reaction vessel containing synthesized methane this compound
-
Back-pressure regulator
-
Gas and water collection and measurement system
-
Temperature and pressure sensors
-
Data acquisition system
Procedure:
-
System Setup:
-
Ensure the high-pressure vessel containing the methane this compound sample is connected to the back-pressure regulator and the gas/water collection system.
-
Set the initial back-pressure slightly higher than the pressure inside the vessel.
-
-
Depressurization:
-
Gradually open the outlet valve and slowly decrease the back-pressure to the target dissociation pressure.[8]
-
This controlled pressure reduction will initiate the dissociation of the methane this compound.
-
-
Data Collection:
-
Continuously monitor and record the temperature, pressure, cumulative gas production, and water production at regular intervals (e.g., every 10 seconds).[8]
-
-
Analysis:
-
The dissociation process can be divided into three stages for analysis: free gas release, rapid dissociation, and gradual dissociation.[8]
-
Analyze the gas and water production rates as a function of time and pressure to understand the dissociation kinetics.
-
Visualizations
The following diagrams illustrate key concepts related to methane this compound as an energy resource.
Caption: Overview of the primary methods for extracting methane from this compound reservoirs.
Caption: The role of methane this compound within the broader global carbon cycle.
Caption: A simplified workflow for a laboratory depressurization experiment.
References
- 1. The second offshore production of methane this compound in the Nankai Trough and gas production behavior from a heterogeneous methane this compound reservoir - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. MH21-S R&D consortium--Achievements of MH21-- [mh21japan.gr.jp]
- 5. The second offshore production of methane this compound in the Nankai Trough and gas production behavior from a heterogeneous methane this compound reservoir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Drilling Cores and Geophysical Characteristics of Gas this compound-Bearing Sediments in the Production Test Region in the Shenhu sea, South China sea [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. archimer.ifremer.fr [archimer.ifremer.fr]
Application Notes and Protocols for Hydrate-Based Desalination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrate-based desalination (HBD) is an emerging and promising technology for the production of fresh water from saline sources.[1][2][3] This process leverages the phenomenon of clathrate this compound formation, where water molecules form a crystalline lattice that encapsulates a guest gas or liquid molecule under specific temperature and pressure conditions.[1][4] During this crystallization process, salt ions and other impurities are excluded from the this compound structure, resulting in the formation of essentially pure water ice-like crystals.[1][2][3][4][5][6] Subsequent decomposition of these hydrates yields potable water.[2][6] HBD is considered a potentially energy-efficient alternative to conventional methods like reverse osmosis (RO) and multi-stage flash (MSF) distillation, particularly for high-concentration brines.[5][7][8][9]
These application notes provide an overview of the key this compound-based desalination techniques, their efficiencies, and detailed experimental protocols for their implementation in a laboratory setting.
Core Principles of this compound-Based Desalination
The fundamental principle of HBD lies in the selective separation of water molecules from a saline solution through the formation of gas hydrates. The process can be broken down into three primary stages:
-
This compound Formation: A this compound-forming guest substance (e.g., methane, propane, carbon dioxide, cyclopentane) is introduced into the saline water under controlled high-pressure and low-temperature conditions.[1] This induces the formation of solid this compound crystals, while the dissolved salts become concentrated in the remaining brine.[5]
-
This compound Crystal Separation: The solid this compound crystals are then separated from the concentrated brine. This is a critical step that significantly impacts the final product water purity. Various methods, including gravitational separation, filtration, and washing, can be employed.
-
This compound Dissociation: The separated this compound crystals are dissociated by either increasing the temperature or decreasing the pressure.[1] This breaks down the this compound structure, releasing the guest substance for recycling and producing fresh water.[5]
Key this compound-Based Desalination Techniques and Efficiency
The efficiency of HBD is primarily evaluated based on two key metrics: water recovery and salt rejection . Water recovery refers to the percentage of fresh water produced from the initial saline water volume. Salt rejection indicates the percentage of salt removed from the feed water. The choice of this compound former, operating conditions, and the presence of promoters significantly influence these efficiencies.
Promoters in this compound-Based Desalination
To enhance the economic viability of HBD, researchers often employ promoters to improve the kinetics and thermodynamics of this compound formation.[10][11][12][13] These are broadly categorized as:
-
Thermodynamic this compound Promoters (THPs): These substances, such as propane and tetrahydrofuran (THF), shift the this compound equilibrium curve to milder conditions of temperature and pressure, reducing the energy requirements for this compound formation.[10][11][13]
-
Kinetic this compound Promoters (KHPs): Surfactants like sodium dodecyl sulfate (SDS) are common KHPs that increase the rate of this compound nucleation and growth, reducing the required residence time in the reactor.[10][11][13]
The following tables summarize the efficiencies of various HBD techniques using different this compound formers and promoters.
Table 1: Efficiency of Gaseous this compound-Based Desalination
| This compound Former | Promoter(s) | Initial Salinity (wt%) | Operating Conditions (T, P) | Water Recovery (%) | Salt Rejection (%) | Reference(s) |
| CO₂/Propane | - | 3.5 | - | 34.85 (±0.35) | 87.5 (±1.84) | [7] |
| Methane | - | 3.5 | - | - | 31 | [5] |
| CO₂ | - | - | - | - | 80 | [14] |
| CO₂ + C₃H₈ | - | 3.5 | 275.15 K, 4.0 MPa | - | - | [15] |
| N₂ + C₃H₈ | - | 3.5 | 275.15 K, 4.0 MPa | - | - | [15] |
| Ar + C₃H₈ | - | 3.5 | 275.15 K, 4.0 MPa | - | - | [15] |
Table 2: Efficiency of Liquid and Semi-Clathrate this compound-Based Desalination
| This compound Former | Promoter(s) | Initial Salinity (wt%) | Operating Conditions (T) | Water Recovery (%) | Salt Rejection (%) | Reference(s) |
| Cyclopentane | - | 3.0 | - | 35-40 | 70-90 | [14] |
| Cyclopentane | - | 3.5 | 273.4 K | 67 | - | [8][16] |
| Cyclopentane | - | 5.0 | 271.5 K | 61.1 | - | [8][16] |
| R141b | - | - | - | - | - | [4][7] |
| R134a | - | - | - | - | - | [4][7] |
| THF | - | - | - | - | - | [4][7] |
| TBAB | - | - | - | - | - | [4][7] |
Experimental Protocols
The following are generalized protocols for conducting this compound-based desalination experiments in a laboratory setting.
Protocol 1: Gaseous this compound-Based Desalination in a Stirred-Tank Reactor
Objective: To form gas hydrates from a saline solution and evaluate the water recovery and salt rejection efficiency.
Materials:
-
High-pressure stirred-tank reactor equipped with temperature and pressure sensors, a gas inlet, a liquid outlet, and a viewing window.
-
Guest gas (e.g., CO₂, Methane, Propane) cylinder with a pressure regulator.
-
Saline solution of known concentration (e.g., 3.5 wt% NaCl).
-
Thermostatic bath for temperature control.
-
Conductivity meter for salinity measurement.
-
Gas chromatograph (optional, for analyzing gas consumption).
-
Data acquisition system.
Procedure:
-
System Preparation:
-
Clean and dry the high-pressure reactor thoroughly.
-
Calibrate the temperature and pressure sensors.
-
Prepare a saline solution of the desired concentration and degas it to remove dissolved air.
-
-
Reactor Loading:
-
Load a specific volume of the saline solution into the reactor.
-
Seal the reactor and connect it to the gas supply and the thermostatic bath.
-
-
This compound Formation:
-
Start the data acquisition system to log temperature and pressure.
-
Cool the reactor to the desired experimental temperature using the thermostatic bath.
-
Once the temperature is stable, pressurize the reactor with the guest gas to the target pressure.
-
Start the stirrer at a constant speed to ensure good gas-liquid contact.
-
Monitor the pressure inside the reactor. A drop in pressure indicates gas consumption and this compound formation.
-
Continue the experiment until the pressure stabilizes, indicating the cessation of this compound formation.
-
-
This compound Separation and Dissociation:
-
Stop the stirrer and vent the excess gas from the reactor.
-
Carefully collect the this compound slurry and the remaining brine separately.
-
Allow the collected this compound slurry to dissociate at ambient conditions.
-
-
Analysis:
-
Measure the volume and salinity (using the conductivity meter) of the initial saline solution, the final brine, and the water obtained from this compound dissociation.
-
Calculate the water recovery and salt rejection using the following formulas:
-
Water Recovery (%) = (Volume of desalinated water / Initial volume of saline water) x 100
-
Salt Rejection (%) = (1 - (Salinity of desalinated water / Initial salinity of saline water)) x 100
-
-
Protocol 2: Liquid this compound-Based Desalination using Cyclopentane
Objective: To form cyclopentane hydrates from a saline solution at near-atmospheric pressure and evaluate desalination efficiency.
Materials:
-
Jacketed glass reactor with a magnetic stirrer.
-
Thermostatic bath.
-
Cyclopentane (CP).
-
Saline solution of known concentration.
-
Separatory funnel.
-
Conductivity meter.
-
Thermometer.
Procedure:
-
System Preparation:
-
Clean and dry the glass reactor.
-
Prepare a saline solution of the desired concentration.
-
-
Reactor Loading:
-
Add a specific volume of the saline solution to the reactor.
-
Add a stoichiometric amount of cyclopentane to the saline solution.
-
Place the reactor in the thermostatic bath.
-
-
This compound Formation:
-
Start the magnetic stirrer to emulsify the cyclopentane in the saline solution.
-
Cool the reactor to a temperature below the this compound formation temperature of cyclopentane (around 7.7 °C).
-
Observe the formation of white, ice-like this compound crystals.
-
Allow the reaction to proceed for a sufficient amount of time to maximize this compound formation.
-
-
This compound Separation and Dissociation:
-
Stop the stirrer and allow the solid this compound crystals to settle.
-
Decant the concentrated brine.
-
Transfer the this compound crystals to a separatory funnel and allow them to dissociate at room temperature.
-
The dissociated mixture will separate into an upper cyclopentane layer and a lower desalinated water layer.
-
-
Analysis:
-
Separate and measure the volume of the desalinated water.
-
Measure the salinity of the initial saline solution, the final brine, and the desalinated water.
-
Calculate the water recovery and salt rejection as described in Protocol 1.
-
Visualizations
Experimental Workflow for Gaseous this compound-Based Desalination
Caption: Workflow for gaseous this compound-based desalination experiments.
Logical Relationship of Factors Affecting HBD Efficiency
Caption: Factors influencing this compound-based desalination efficiency.
Challenges and Future Perspectives
While HBD shows significant promise, several challenges need to be addressed for its large-scale commercialization. These include the slow kinetics of this compound formation, the effective separation of this compound crystals from brine, and the energy consumption associated with the required high pressures and low temperatures.[7] Future research is focused on developing more efficient and environmentally friendly promoters, optimizing reactor designs, and integrating HBD with other processes, such as utilizing cold energy from liquefied natural gas (LNG) regasification, to improve overall energy efficiency and economic viability.[7][9] Hybrid systems combining HBD with reverse osmosis are also being explored to enhance water recovery and meet stringent water quality standards.[17][18]
References
- 1. waterandwastewater.com [waterandwastewater.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tianbiaohe.github.io [tianbiaohe.github.io]
- 5. akademiabaru.com [akademiabaru.com]
- 6. This compound-based Desalination & Water Purification [ywseo.unist.ac.kr]
- 7. Progress and prospect of this compound-based desalination technology [journal.hep.com.cn]
- 8. Breakthrough in this compound-based desalination technique unveiled | EurekAlert! [eurekalert.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. atlantis-press.com [atlantis-press.com]
- 15. Towards energy-efficient this compound-based desalination: A comprehensive study on binary this compound formers with propane as a promoter [ideas.repec.org]
- 16. Breakthrough in this compound-Based Desalination Technique UnveiledUNIST News Center | UNIST News Center [news.unist.ac.kr]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrogen Storage in Clathrate Hydrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of clathrate hydrates for hydrogen storage, a technology poised to address the challenges of safe and efficient hydrogen containment. This document outlines the fundamental principles, experimental protocols for the formation and dissociation of hydrogen hydrates, and quantitative data on storage capacities.
Clathrate hydrates are crystalline, ice-like solids where water molecules (the host) form a cage-like structure that encapsulates guest molecules, in this case, hydrogen.[1][2] This storage method is advantageous due to its potential for high storage density, safety, and the use of abundant and environmentally benign water as the primary material.[1][3][4][5] However, the formation of pure hydrogen hydrates requires extreme conditions of high pressure and low temperature, which has necessitated the use of promoters to make the process more economically feasible.[1][2]
Core Concepts
Hydrogen can be stored within different clathrate hydrate structures, primarily structure I (sI), structure II (sII), and structure H (sH).[1] Pure hydrogen forms sII hydrates, which consist of small dodecahedron (5¹²) cages and large hexakaidecahedron (5¹²6⁴) cages.[1] The theoretical hydrogen storage capacity can reach up to 5 wt%, which is close to the target set by the US Department of Energy (DOE).[6]
To overcome the harsh formation conditions of pure hydrogen hydrates (e.g., 200 MPa at 273 K), promoters are introduced.[1] These are broadly classified as:
-
Thermodynamic Promoters (THPs): These substances, such as tetrahydrofuran (THF), cyclopentane, and propane, reduce the pressure and increase the temperature required for this compound formation by stabilizing the this compound structure.[1][7][8] However, they also occupy some of the larger cages, which can reduce the overall hydrogen storage capacity.[1]
-
Kinetic Promoters (KHPs): These promoters, like surfactants (e.g., sodium dodecyl sulfate - SDS), enhance the rate of this compound formation without altering the thermodynamic stability conditions.[1][9] They work by improving the gas-water interface.[1]
Quantitative Data on Hydrogen Storage Capacity
The following tables summarize the experimental data on hydrogen storage in various clathrate this compound systems.
| This compound System | Promoter | Temperature (K) | Pressure (MPa) | H₂ Storage Capacity (wt%) | Reference |
| Pure H₂ this compound | None | 249 | 250 | 5.3 | [1] |
| Pure H₂ this compound | None | 274 | 500 | 3.5 | [1] |
| H₂ + THF | THF (0.15 mol%) | - | - | 4.03 | [1] |
| H₂ + THF | THF (0.5 mol%) | ~255 | 60 | 3.4 | [1] |
| H₂ + THF | THF | 277.15 | 85 | 1.05 | [1] |
| H₂ + THF | THF | 273.15 | 14.53 | 1.875 | [5] |
| H₂ + Ethane | Ethane | 250 | - | 2.5 | [1] |
| H₂ + Methane | Methane (~6%) | 250 | 200 | 1.75 | [1] |
| H₂ + Methane | Methane | 250 | 70 | 2.6 | [1] |
| H₂ + Ethylene Oxide | Ethylene Oxide | 274 | 500 | 0.37 | [1] |
| H₂ + HCFC-141b | HCFC-141b (5.6 mol%) | 273 | 6 | 0.24 | [1] |
| H₂ + HCFC-141b | HCFC-141b (5.6 mol%) | 273 | 12 | 0.40 | [1] |
Experimental Protocols
Protocol 1: Formation of Binary Hydrogen-THF Hydrates
This protocol describes a common method for forming hydrogen hydrates using tetrahydrofuran (THF) as a thermodynamic promoter.
Materials:
-
High-pressure reactor vessel equipped with temperature and pressure controls, a gas inlet, and a vent.
-
Deionized water
-
Tetrahydrofuran (THF)
-
High-purity hydrogen gas
-
Stirring mechanism (e.g., magnetic stirrer)
Procedure:
-
Preparation of the Aqueous Solution: Prepare an aqueous solution of THF at the desired concentration (e.g., 5.6 mol%).
-
Reactor Assembly: Place the THF-water solution into the pre-cooled high-pressure reactor.
-
Purging: Seal the reactor and purge it with low-pressure hydrogen gas multiple times to remove any residual air.
-
Pressurization: Pressurize the reactor with hydrogen gas to the target experimental pressure.
-
Cooling and Formation: Lower the temperature of the reactor to the desired formation temperature (e.g., 277 K) while continuously stirring the solution.
-
Monitoring: Monitor the pressure and temperature inside the reactor. A drop in pressure indicates the consumption of hydrogen gas and the formation of hydrates. The system is considered to have reached equilibrium when the pressure stabilizes.
-
Data Collection: Record the final pressure and temperature to calculate the amount of hydrogen stored in the this compound phase.
Protocol 2: Hydrogen this compound Formation using the Ice Powder Method with Nanoparticles
This protocol enhances this compound formation kinetics by using a high surface area of ice powder and the heat and mass transfer properties of nanoparticles.
Materials:
-
High-pressure reaction vessel
-
THF, hydrophobic silica nanoparticles, and deionized water
-
Liquid nitrogen
-
Mortar and pestle
-
Vacuum pump
-
High-purity hydrogen gas
Procedure:
-
Preparation of THF this compound Particles:
-
Mix THF, hydrophobic silica nanoparticles, and deionized water in a sealed container and freeze the mixture.
-
Grind the frozen THF this compound in liquid nitrogen using a mortar and pestle to obtain fine this compound particles.[10]
-
-
Reactor Loading: Transfer the THF this compound particles into a pre-cooled reaction vessel.[10]
-
Vacuum and Pressurization:
-
This compound Formation: Maintain a constant pressure and allow the reaction to proceed to form hydrogen this compound.[10]
-
Dissociation and Re-formation (Cycling):
Visualizations
Caption: Experimental workflow for hydrogen this compound formation and dissociation.
Caption: Classification and function of hydrogen this compound promoters.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of Reactor Designs for Hydrogen Storage in Clathrate Hydrates | MDPI [mdpi.com]
- 3. Perspectives on facilitating natural gas and hydrogen storage in clathrate hydrates under a static system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The potential of hydrogen this compound as a future hydrogen storage medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. CN115490203A - Method for promoting this compound hydrogen storage by using solid nanoparticles - Google Patents [patents.google.com]
Application Notes and Protocols for Determining the Formula of a Hydrate Experimentally
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the experimental determination of the chemical formula of a hydrate. A this compound is an ionic compound that has a specific number of water molecules as part of its crystal structure.[1][2] The water of hydration can be removed by heating, yielding an anhydrous salt.[3] By precisely measuring the mass of the this compound before heating and the mass of the anhydrous salt remaining after heating, the ratio of moles of water to moles of the anhydrous salt can be determined, which reveals the formula of the this compound.[4][5]
Core Principles
The fundamental principle of this experiment is the gravimetric analysis of a hydrated salt. When a this compound is heated, the water molecules are driven off as steam, leaving behind the anhydrous form of the salt.[4] The mass difference before and after heating corresponds to the mass of the water lost.[3]
The key steps to determine the formula of a this compound are:
-
Measure the mass of the this compound.[6]
-
Heat the this compound to remove the water of crystallization.
-
Measure the mass of the remaining anhydrous salt.[6]
-
Calculate the mass of the water that was driven off.[4]
-
Convert the masses of the anhydrous salt and water to moles.[6]
-
Determine the whole-number mole ratio of water to the anhydrous salt to establish the this compound's formula.[4][6]
Experimental Protocol
This protocol outlines the steps to determine the formula of an unknown this compound.
2.1. Materials and Equipment
-
Crucible and crucible lid
-
Bunsen burner, tripod, and clay triangle
-
Analytical balance (sensitive to at least 0.001 g)
-
Crucible tongs
-
Spatula
-
Desiccator (optional, for cooling)
-
Safety goggles
-
Heat-resistant gloves
-
The unknown this compound sample
2.2. Safety Precautions
-
Always wear safety goggles to protect your eyes from any potential spattering of the heated salt.[7][8]
-
Handle hot crucibles and other equipment with crucible tongs and heat-resistant gloves to prevent burns. Glass and ceramic remain hot for a considerable time after the heat source is removed.
-
When heating the crucible, ensure the lid is slightly ajar to allow water vapor to escape.[9] Heating a closed crucible can lead to a dangerous buildup of pressure.[7]
-
Point the opening of any heated vessel, such as a test tube, away from yourself and others.[7]
-
Set up heating apparatus on a stable surface, away from flammable materials.[10]
-
Never leave a heating process unattended.[7]
2.3. Detailed Procedure
-
Preparation of the Crucible :
-
Thoroughly clean and dry a crucible and its lid.
-
Place the empty crucible with the lid slightly ajar on a clay triangle supported by a tripod.
-
Heat the crucible and lid with a Bunsen burner, gently at first, then strongly for about 5 minutes to ensure all moisture is removed.
-
Using crucible tongs, remove the crucible and lid and place them on a heat-resistant mat or in a desiccator to cool to room temperature.[11] Do not place hot glassware directly on a balance.
-
-
Initial Weighing :
-
Heating the this compound :
-
Place the crucible containing the this compound on the clay triangle with the lid slightly ajar to allow the water vapor to escape.
-
Begin heating gently with the Bunsen burner to avoid spattering of the crystals.
-
Gradually increase the heat and maintain a strong flame for 10-15 minutes to ensure all the water of hydration is driven off.[2]
-
-
Cooling and Weighing the Anhydrous Salt :
-
Heating to a Constant Mass :
-
To ensure all the water has been removed, reheat the crucible and its contents for an additional 5 minutes.[3][11]
-
Allow it to cool completely and reweigh.[11]
-
Compare this mass with the previous one. If the two masses are within an acceptable range (e.g., ±0.005 g), the process is complete.[9] If not, repeat the heating, cooling, and weighing cycle until a constant mass is achieved.[11]
-
Data Presentation
All quantitative data should be recorded in a structured table for clarity and ease of calculation.
| Measurement | Mass (g) |
| 1. Mass of empty crucible and lid | |
| 2. Mass of crucible, lid, and this compound | |
| 3. Mass of crucible, lid, and anhydrous salt (after 1st heating) | |
| 4. Mass of crucible, lid, and anhydrous salt (after 2nd heating) | |
| 5. Mass of crucible, lid, and anhydrous salt (constant mass) | |
| Calculated Values | Mass (g) |
| 6. Mass of this compound (Mass 2 - Mass 1) | |
| 7. Mass of anhydrous salt (Mass 5 - Mass 1) | |
| 8. Mass of water lost (Mass 6 - Mass 7) |
Calculations
The following calculations are performed to determine the empirical formula of the this compound.
-
Calculate the mass of the this compound by subtracting the mass of the empty crucible and lid from the mass of the crucible, lid, and this compound.[4]
-
Calculate the mass of the anhydrous salt by subtracting the mass of the empty crucible and lid from the constant mass of the crucible, lid, and anhydrous salt.[4]
-
Calculate the mass of the water lost by subtracting the mass of the anhydrous salt from the mass of the this compound.[4]
-
Convert the mass of the anhydrous salt to moles by dividing its mass by its molar mass (the formula of the anhydrous salt will be provided).[13]
-
Convert the mass of the water lost to moles by dividing its mass by the molar mass of water (approximately 18.015 g/mol ).[13]
-
Determine the mole ratio of water to the anhydrous salt by dividing the moles of water by the moles of the anhydrous salt.[13] The result should be rounded to the nearest whole number. This whole number represents the 'x' in the this compound's formula: Anhydrous Salt · xH₂O.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of a this compound's formula.
References
- 1. teachnlearnchem.com [teachnlearnchem.com]
- 2. files-backend.assets.thrillshare.com [files-backend.assets.thrillshare.com]
- 3. chem.latech.edu [chem.latech.edu]
- 4. tsc.fl.edu [tsc.fl.edu]
- 5. quia.com [quia.com]
- 6. Hydrates & Anhydrates | Definition, Formula & Examples - Lesson | Study.com [study.com]
- 7. What are some precautions when heating materials in the lab? Stay safe with these basic tips - Knowledge [superbheating.com]
- 8. What Are The Safety Precautions For Heat Experiment? Essential Steps To Prevent Lab Burns And Accidents - Kintek Solution [kindle-tech.com]
- 9. faculty.uca.edu [faculty.uca.edu]
- 10. 16.6 Heat and Heating Devices | Environment, Health and Safety [ehs.cornell.edu]
- 11. Determining the Formula of a this compound [web.lemoyne.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
Application Notes and Protocols for Predicting Hydrate Properties using Computational Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing computational methods to predict the properties of hydrates. This document is intended to guide researchers in selecting and applying appropriate computational techniques for their specific research needs, from fundamental studies of hydrate behavior to applications in the pharmaceutical and energy sectors.
Introduction to Computational Methods for this compound Property Prediction
Clathrate hydrates are crystalline, ice-like solids in which gas or liquid molecules are trapped within the hydrogen-bonded water cages. The prediction of their physical and chemical properties is crucial for various applications, including flow assurance in oil and gas pipelines, natural gas storage and transportation, and determining the stability of drug hydrates. Computational methods offer a powerful and cost-effective approach to understanding and predicting this compound properties at the molecular level.
Three primary computational methodologies are employed for this purpose:
-
Thermodynamic Models: These models are based on statistical thermodynamics and are used to predict macroscopic properties, most notably the phase equilibrium conditions of this compound formation and dissociation.
-
Molecular Dynamics (MD) Simulations: MD simulations provide a microscopic view of this compound systems, allowing for the investigation of dynamic processes such as nucleation, growth, dissociation, and the calculation of various structural and transport properties.
-
Machine Learning (ML): ML techniques leverage existing experimental and computational data to build predictive models for a wide range of this compound properties, often with high accuracy and computational efficiency.
Data Presentation: Quantitative Comparison of Computational Methods
The selection of a computational method depends on the desired property to be predicted, the required accuracy, and the available computational resources. The following tables summarize the performance of different computational methods for predicting this compound formation conditions.
Table 1: Comparison of Thermodynamic Models for this compound Phase Equilibrium Prediction
| Thermodynamic Model | Equation of State (EoS) | System | Temperature Range (K) | Average Absolute Deviation of Pressure (AADP) (%) | Reference |
| Chen-Guo | Patel-Teja | Methane this compound | 273.40 - 290.15 | Lower than other models in this range | [1][2] |
| John-Holder | Peng-Robinson | Methane this compound | 290.15 - 303.48 | Better performance in this higher range | [1][2] |
| Chen-Guo | - | Ethane this compound | 273.68 - 287.6 | Highest accuracy | [1][2] |
| John-Holder | Peng-Robinson | Carbon Dioxide this compound | 273.44 - 283.09 | Highest accuracy | [1][2] |
| van der Waals-Platteeuw (vdW-P) | Various | Various | Increases with temperature | Larger deviation at higher temperatures | [1][2] |
Table 2: Performance of Machine Learning Models for Predicting this compound Formation Temperature
| Machine Learning Model | R² | Adjusted R² | Root Mean Square Error (RMSE) | Average Absolute Error (AAE) | Reference |
| Decision Tree | 0.999 | 0.999 | 0.351 | 0.129 | [3] |
| Random Forest (RF) | 0.998 | 0.998 | - | - | [3] |
| Generalized Additive Model | 0.964 | 0.964 | 2.593 | - | [3] |
| K-Nearest Neighbor (KNN) | 0.975 | - | - | - | [4] |
| Artificial Neural Network (ANN) | - | - | - | - | [5] |
| Support Vector Regression (SVR) | - | - | - | - | [6] |
Table 3: Computational Cost Comparison: Thermodynamic vs. Machine Learning Models
| Model Type | Average Calculation Time | Relative Speed | Reference |
| Chen-Guo (Thermodynamic) | 189 s | 1x | [6][7] |
| Random Forest (Machine Learning) | 2.497 s | ~75.65x faster | [6][7] |
Experimental and Computational Workflows
Logical Workflow for Method Selection
The choice of computational method is dictated by the research question. This diagram illustrates a logical workflow for selecting the most appropriate method.
References
- 1. Applicability research of thermodynamic models of gas this compound phase equilibrium based on different equations of state - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Applicability research of thermodynamic models of gas this compound phase equilibrium based on different equations of state - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00875K [pubs.rsc.org]
- 3. Predictive Modeling of the this compound Formation Temperature in Highly Pressurized Natural Gas Pipelines | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Advances in Machine Learning Techniques in Gas this compound Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Geophysical Methods in Gas Hydrate Exploration
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the primary geophysical methods employed in the exploration and characterization of gas hydrate reservoirs. The content is structured to offer both theoretical understanding and practical guidance for researchers and scientists.
Introduction to Geophysical Exploration of Gas Hydrates
Natural gas hydrates are crystalline solids composed of water and natural gas, primarily methane. They form under specific conditions of high pressure and low temperature, typically found in sub-permafrost regions and in marine sediments along continental margins. The exploration for and quantification of these resources rely heavily on indirect geophysical methods that can detect the anomalous physical properties of sediments containing gas hydrates. The primary geophysical techniques include seismic reflection, controlled-source electromagnetic (CSEM) sounding, and downhole well-logging. These methods are often used in an integrated approach to reduce exploration risk and improve the accuracy of resource assessment.
Seismic Reflection Methods
Seismic reflection is the most common geophysical method for identifying potential gas this compound accumulations over large areas. The presence of gas hydrates significantly alters the acoustic properties of sediments, providing detectable seismic signatures.
Principles
The formation of gas this compound within sediment pores increases the sediment's rigidity, leading to an increase in both compressional-wave (P-wave) and shear-wave (S-wave) velocities.[1][2] The most prominent seismic indicator of gas hydrates is the Bottom-Simulating Reflector (BSR). A BSR is a high-amplitude seismic reflection that runs roughly parallel to the seafloor and often cross-cuts the sedimentary stratigraphy.[3][4] It marks the base of the Gas this compound Stability Zone (GHSZ), where solid this compound-bearing sediments overlay sediments containing free gas or are saturated with water. The acoustic impedance contrast between the high-velocity this compound-bearing sediments and the underlying low-velocity free-gas-charged or water-saturated sediments generates the BSR.[4][5]
Other seismic attributes used to identify gas hydrates include:
-
Amplitude blanking: A decrease in seismic reflection amplitudes within the GHSZ due to the relatively homogeneous acoustic properties of this compound-bearing sediments.
-
Amplitude Versus Offset (AVO) analysis: The variation of seismic reflection amplitude with the source-receiver distance can help distinguish between gas this compound, free gas, and water-saturated sediments.[5]
Experimental Protocol: High-Resolution 2D/3D Marine Seismic Survey for BSR Mapping
Objective: To acquire high-resolution seismic data to identify and map the extent of BSRs and other seismic anomalies indicative of gas hydrates.
1. Survey Planning and Design:
- Define the survey area based on geological and bathymetric data suggesting potential gas this compound occurrence.
- Determine the optimal line spacing for 2D or 3D acquisition to ensure adequate spatial sampling of the target area. For high-resolution 3D surveys, a line spacing of 12.5 m or less is often used.[6]
- Select a seismic source with a frequency spectrum suitable for imaging shallow targets. High-frequency sources, such as small airgun arrays or sparkers, are preferred.
- Design the receiver array (streamer) with a short group interval (e.g., 3.125 m) to enhance horizontal resolution.[7]
- Model the expected seismic response to optimize acquisition parameters and ensure the BSR is detectable.
2. Data Acquisition:
- Deploy the seismic vessel with the configured seismic source and streamer(s).
- Navigate the vessel along the pre-plotted survey lines.
- Fire the seismic source at regular intervals (e.g., every 6.25 m).
- Record the reflected seismic signals using the hydrophones in the streamer. The record length should be sufficient to image the seafloor and the expected depth of the BSR.
- Continuously monitor data quality and instrument performance.
3. Data Processing and Interpretation:
- Preprocessing: Apply geometry definition, trace editing, and amplitude recovery.
- Noise and Multiple Attenuation: Use advanced filtering techniques to remove noise and unwanted multiple reflections that can obscure the BSR.
- Velocity Analysis: Perform detailed velocity analysis to accurately determine the seismic velocities of the subsurface layers.
- Migration: Apply pre-stack time or depth migration to accurately position the seismic reflectors in their true subsurface locations.
- BSR Identification: On the final seismic sections, identify the BSR based on its characteristics: high amplitude, reverse polarity relative to the seafloor reflection, and its cross-cutting relationship with sedimentary layers.[3]
- Attribute Analysis: Calculate seismic attributes such as reflection strength, instantaneous frequency, and AVO gradients to further characterize the this compound-bearing sediments and the underlying free gas zone.
- Mapping: Map the areal extent and depth of the BSR to delineate the potential gas this compound accumulation.
Data Presentation: Seismic Velocity in Gas this compound-Bearing Sediments
| Parameter | This compound-Free Sediments | Gas this compound-Bearing Sediments | Free-Gas Sediments | Reference(s) |
| P-wave Velocity (Vp) | 1.5 - 1.8 km/s | 1.8 - 2.5 km/s | 1.2 - 1.5 km/s | [4][8] |
| S-wave Velocity (Vs) | 0.2 - 0.5 km/s | 0.5 - 1.0 km/s | 0.2 - 0.5 km/s | [1] |
| Vp/Vs Ratio | > 4.0 | 2.0 - 3.0 | > 4.0 | [9] |
Controlled-Source Electromagnetic (CSEM) Methods
CSEM is a geophysical technique that maps the electrical resistivity of the subsurface. It is particularly effective for gas this compound exploration because gas hydrates are electrically resistive compared to the surrounding water-saturated sediments.[10][11]
Principles
In a marine CSEM survey, a powerful electric dipole source is towed near the seafloor, transmitting a low-frequency electromagnetic field into the subsurface. An array of receivers on the seafloor measures the resulting electric and magnetic fields. The presence of a resistive body, such as a gas this compound accumulation, alters the propagation of the electromagnetic fields, and this anomaly can be detected by the receivers. By inverting the measured data, a 2D or 3D resistivity model of the subsurface can be constructed.[12]
Experimental Protocol: Marine CSEM Survey for Gas this compound Exploration
Objective: To acquire CSEM data to map the resistivity structure of the shallow subsurface and identify resistive anomalies associated with gas hydrates.
1. Survey Planning and Design:
- Define the survey area, often guided by seismic data that indicates the presence of a BSR.
- Determine the optimal layout of the seafloor receivers to cover the target area.
- Select the appropriate transmitter frequency range. Lower frequencies (e.g., 0.1 - 1.0 Hz) provide deeper penetration, while higher frequencies offer better resolution for shallower targets.[13][14]
- Plan the tow lines for the transmitter to ensure good illumination of the subsurface beneath the receiver array.
- Conduct sensitivity studies and forward modeling to predict the expected CSEM response and confirm that the target is detectable.
2. Data Acquisition:
- Deploy the seafloor receivers at their pre-determined locations.
- Tow the CSEM transmitter at a constant altitude (e.g., 50-100 m) above the seafloor along the planned tow lines.[15]
- Transmit a continuous, low-frequency electromagnetic signal.
- The seafloor receivers continuously record the electric and/or magnetic field data.
- After the survey, retrieve the seafloor receivers.
3. Data Processing and Inversion:
- Data Preprocessing: Download the data from the receivers, synchronize timing, and remove noise.
- Data Inversion: Use a 2D or 3D inversion algorithm to generate a resistivity model of the subsurface that best fits the observed data. This is an iterative process that minimizes the difference between the measured data and the calculated response of the model.[12]
- Interpretation: Analyze the resulting resistivity model to identify high-resistivity zones. Correlate these resistive anomalies with seismic data (e.g., BSRs) to build a stronger case for the presence of gas hydrates.
- Saturation Estimation: Use rock physics models, such as Archie's law, to estimate gas this compound saturation from the inverted resistivity values.
Data Presentation: Electrical Resistivity of Marine Sediments
| Sediment Type | Typical Resistivity (Ω·m) | Reference(s) |
| Seawater | ~0.3 | [10] |
| Water-Saturated Sediments | 0.5 - 2.0 | [10] |
| Gas this compound-Bearing Sediments (Pore-filling) | 2.0 - 10.0 | [16] |
| Gas this compound-Bearing Sediments (Fracture-filling/Massive) | > 10.0 (can be up to several hundred) | [16] |
| Free Gas-Charged Sediments | 5.0 - 100.0 | [10] |
Well-Logging Methods
Well-logging provides high-resolution, in-situ measurements of the physical properties of formations penetrated by a borehole. It is essential for confirming the presence of gas hydrates, quantifying their saturation, and characterizing the reservoir properties.[17][18]
Principles
Several logging tools are sensitive to the presence of gas hydrates:
-
Resistivity Logs: Gas hydrates are electrical insulators. Their presence in the pore space increases the bulk resistivity of the formation.[19]
-
Acoustic (Sonic) Logs: The formation of solid gas this compound increases the P-wave and S-wave velocities of the sediment.[20]
-
Nuclear Magnetic Resonance (NMR) Logs: NMR tools are sensitive to the hydrogen in pore fluids. Since the hydrogen in the solid this compound lattice has a very short relaxation time, it is not detected by standard NMR tools. Therefore, the NMR-derived porosity is lower than the true porosity in this compound-bearing zones, and this difference can be used to estimate this compound saturation.[20]
-
Density Logs: Gas hydrates have a lower density (approx. 0.9 g/cm³) than water. However, the effect on the bulk density of the sediment is often small and can be difficult to distinguish from lithological variations.[21]
-
Neutron Porosity Logs: These logs measure the hydrogen index of the formation. In this compound-bearing zones, there is a slight increase in neutron porosity.[21]
Experimental Protocol: Downhole Logging for Gas this compound Characterization
Objective: To acquire a comprehensive suite of well logs to identify gas this compound-bearing intervals and quantify gas this compound saturation.
1. Logging Program Design:
- Select a suite of logging tools that are sensitive to gas hydrates, including resistivity, acoustic, NMR, density, and neutron porosity tools. Logging-While-Drilling (LWD) is often preferred to minimize borehole degradation and this compound dissociation.[22]
- Plan the logging runs to cover the entire interval of interest, from above the GHSZ to below the BSR.
- Ensure proper tool calibration and quality control procedures are in place.
2. Data Acquisition:
- Run the logging tools in the borehole at a controlled speed to ensure high-quality data.
- Continuously monitor the data in real-time to identify potential issues.
- Repeat logging runs over key intervals if data quality is questionable.
3. Data Processing and Interpretation:
- Data Quality Control: Review the acquired logs for any artifacts or errors. Apply environmental corrections as needed.
- Identification of this compound-Bearing Intervals: Identify potential gas this compound zones based on the combined response of the different logs: high resistivity, high acoustic velocities, and low NMR porosity.
- Porosity and Water Saturation Calculation: Calculate the total porosity of the formation, typically from the density log.
- Gas this compound Saturation (Sh) Calculation: Estimate Sh using multiple methods for cross-validation:
- From Resistivity Logs: Use Archie's equation or a modified version, which relates formation resistivity to porosity, water saturation, and the resistivity of the pore water.[11][19]
- From Acoustic Logs: Use rock physics models (e.g., effective medium theory) that relate the increase in acoustic velocity to the volume of this compound in the pore space.[23]
- From NMR and Density Logs: Calculate Sh from the difference between the density-derived total porosity and the NMR-derived fluid-filled porosity.[20]
- Integrated Interpretation: Combine the results from all logs to generate a comprehensive characterization of the gas this compound reservoir, including the distribution and concentration of hydrates, and the properties of the host sediment.
Data Presentation: Petrophysical Properties of Gas this compound Reservoirs
| Parameter | Typical Range | Reference(s) |
| Porosity | 30% - 60% | [2][24] |
| Gas this compound Saturation (Sh) | 10% - 90% of pore space | [9][22] |
| Formation Water Salinity | Can be lower than seawater due to this compound dissociation |
Visualizations: Workflows and Logical Relationships
Integrated Gas this compound Exploration Workflow
Caption: Integrated workflow for gas this compound exploration.
Seismic Data Acquisition and Processing Workflow
Caption: Seismic data workflow for BSR mapping.
CSEM Data Acquisition and Inversion Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bottom-Simulating Reflectors (BSRs) in Gas this compound Systems: A Comprehensive Review | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Gas this compound saturation estimates, gas this compound occurrence, and reservoir characteristics based on well log data from the this compound-01 stratigraphic test well, Alaska North Slope [pubs.usgs.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. allton.com [allton.com]
- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 14. researchgate.net [researchgate.net]
- 15. marineemlab.ucsd.edu [marineemlab.ucsd.edu]
- 16. mdpi.com [mdpi.com]
- 17. Well log characterization of natural gas hydrates [pubs.usgs.gov]
- 18. researchgate.net [researchgate.net]
- 19. basin.earth.ncu.edu.tw [basin.earth.ncu.edu.tw]
- 20. mdpi.com [mdpi.com]
- 21. www-odp.tamu.edu [www-odp.tamu.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. poliamol.com [poliamol.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrate Formation in Oil and Gas Pipelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing gas hydrate formation in laboratory experiments.
Troubleshooting Guides
This section addresses common issues encountered during this compound formation experiments.
| Problem | Possible Causes | Recommended Solutions |
| No or Slow this compound Formation | 1. Insufficient Subcooling/Pressure: The system is not deep enough within the this compound stability zone. 2. Mass Transfer Limitations: Poor mixing between gas and water phases. 3. Contaminants: Presence of inhibiting substances (e.g., salts, residual cleaning solvents). 4. Stochastic Nature of Nucleation: this compound formation is a probabilistic process and may have a long, unpredictable induction time.[1] | 1. Increase Driving Force: Gradually increase the system pressure or decrease the temperature to achieve greater subcooling. 2. Enhance Mixing: Increase the rocking speed in a rocking cell or the stirring rate in an autoclave to improve the gas-water interface. 3. Ensure System Cleanliness: Thoroughly clean experimental cells and use high-purity water and gas. 4. Utilize "Memory Effect": If hydrates have previously formed and dissociated in the water, residual structures can accelerate subsequent formation.[1] Consider a controlled formation/dissociation cycle before the main experiment. |
| Inconsistent/Irreproducible Results | 1. Stochastic Nucleation: The primary cause of variability in induction times in fresh systems.[1] 2. Variable Surface Properties: Minor differences in the cleanliness or texture of the reactor walls can affect nucleation. 3. Inconsistent Fluid Composition: Variations in water cut, salinity, or inhibitor concentration between runs. | 1. Increase Sample Size: Run multiple identical experiments to obtain statistically significant results. 2. Standardize Cleaning Procedures: Implement a rigorous and consistent cleaning protocol for all equipment. 3. Precise Fluid Preparation: Carefully prepare and verify the composition of all fluid phases before each experiment. 4. Memory Effect Induction: To reduce scattering in induction time data, consider using a "superheated this compound test method" where hydrates are formed and then melted just above the equilibrium temperature before re-cooling. |
| Sudden, Large Pressure Drop | 1. Catastrophic this compound Growth: Rapid, uncontrolled this compound formation consuming a large volume of gas. 2. Leak in the System: A sudden failure of a seal or fitting. | 1. Monitor Temperature: this compound formation is exothermic; a corresponding temperature spike will confirm catastrophic growth. 2. System Integrity Check: If no temperature spike is observed, immediately check for system leaks using a pressure decay test after safely stopping the experiment. |
| This compound Slurry Becomes Too Viscous or Plugs the System (with Anti-Agglomerant) | 1. High Water Cut: Many anti-agglomerants (AAs) are less effective at high water-to-oil ratios. 2. Insufficient Mixing/Shear: AAs require sufficient turbulence to keep this compound particles dispersed. 3. Subcooling Exceeds AA Limit: The effectiveness of some AAs can be limited by the degree of subcooling. 4. Incompatible Chemistry: The crude oil or other production chemicals may interfere with the AA's performance. | 1. Verify Water Cut: Ensure the experimental water cut is within the effective range for the selected AA. 2. Increase Shear: In a flow loop, increase the flow rate. In a rocking cell, ensure the rocking motion is vigorous enough to prevent settling. 3. Review Operating Conditions: Check if the experimental temperature is too far below the this compound equilibrium temperature for the specific AA. 4. Conduct Compatibility Tests: Test the AA with the specific oil and other chemicals to be used in the experiment to rule out adverse interactions. |
Frequently Asked Questions (FAQs)
Q1: What are the fundamental conditions required for this compound formation?
A1: Three conditions must be met simultaneously for gas hydrates to form: the presence of a this compound-forming gas (e.g., methane, ethane, CO2), the presence of water, and specific high-pressure and low-temperature conditions that place the system within the this compound stability zone.[2][3]
Q2: How do Thermodynamic this compound Inhibitors (THIs) work?
A2: THIs, such as methanol and monoethylene glycol (MEG), work by shifting the this compound equilibrium curve to lower temperatures and higher pressures. They do this by forming hydrogen bonds with water molecules, which interferes with the ability of water to form the cage-like structures necessary for this compound formation.[4]
Q3: What is the difference between a Kinetic this compound Inhibitor (KHI) and an Anti-Agglomerant (AA)?
A3: KHIs are polymers that delay the nucleation and/or slow the growth of this compound crystals. They do not prevent formation altogether but can provide sufficient delay to transport fluids through a pipeline before a plug can form. AAs are surfactants that allow hydrates to form but prevent them from sticking together and agglomerating into a large, flow-blocking mass. Instead, the small this compound particles remain dispersed in the liquid hydrocarbon phase.
Q4: Why is my pressure dropping at the beginning of the experiment before this compound formation is expected?
A4: An initial pressure drop during cooling is normal and is due to two main factors: the contraction of the gas phase as the temperature decreases (as described by the Ideal Gas Law) and the dissolution of gas into the liquid phase. A sharp, accelerated pressure drop, often accompanied by a temperature increase, indicates the onset of this compound formation.
Q5: Can I reuse water that has already formed hydrates?
A5: Yes, and it can be advantageous. Water that has previously formed hydrates and been dissociated retains a "memory" of the this compound structure. This can significantly reduce the stochastic nature of nucleation and lead to more repeatable induction times in subsequent experiments. However, ensure that the dissociation process is complete to avoid having seed crystals at the start of your next experiment.[1]
Data on Inhibitor Performance
The following tables summarize the performance of common this compound inhibitors under various experimental conditions.
Table 1: Thermodynamic this compound Inhibitor (THI) Performance
| Inhibitor | Concentration (wt% in aqueous phase) | Gas Type | Pressure (MPa) | This compound Formation Temperature (°C) | Temperature Depression (°C) |
| Methanol (MeOH) | 10 | Methane | 5.0 | 1.5 | ~6.5 |
| 20 | Methane | 5.0 | -5.0 | ~13.0 | |
| Monoethylene Glycol (MEG) | 10 | Methane | 5.0 | 2.5 | ~5.5 |
| 20 | Methane | 5.0 | -2.0 | ~10.0 | |
| 30 | Natural Gas | - | Delayed Onset | - |
Note: Performance can vary with gas composition and pressure. Data is compiled for illustrative purposes.
Table 2: Kinetic this compound Inhibitor (KHI) Performance
| Inhibitor | Concentration (wt% in aqueous phase) | System Conditions (Pressure, Temp.) | Average Induction Time (hours) | Subcooling (°C) |
| Poly(N-vinylpyrrolidone) (PVP) | 0.5 | 7.6 MPa, Constant Cooling | Varies, provides moderate inhibition | - |
| Poly(N-vinylcaprolactam) (PVCap) | 0.5 | 7.6 MPa, Constant Cooling | Generally longer than PVP | - |
| PVP (0.25 wt%) + MEG (5 wt%) | - | Isothermal at 6°C | 3.5 | - |
| PVCap (0.25 wt%) + MEG (5 wt%) | - | Isothermal at 6°C | 4.55 | - |
KHI performance is highly dependent on the specific polymer, molecular weight, and experimental conditions. Induction time is a stochastic variable.[2]
Table 3: Anti-Agglomerant (AA) Performance in Rocking Cell Tests
| Inhibitor | Concentration (wt% in water phase) | Water Cut (%) | Gas-Liquid Ratio | Anti-Agglomeration Performance | Max. This compound Volume Fraction (%) |
| Coconut Amidopropyl Dimethylamine | 1.0 | 20-80 | 0.5 | Good | - |
| Propylene bis(octadecylamidopropyl dimethylammonium chloride) | 1.0 | 80 | 0.5 | Good | 23.27 |
| 1.0 | <80 | 0.5 | Poor | - |
Performance is often rated qualitatively (e.g., good, moderate, poor) based on the ability of a steel ball to move freely within the rocking cell.[1]
Experimental Protocols
Protocol 1: Screening Kinetic this compound Inhibitors using a High-Pressure Autoclave
-
Preparation:
-
Clean the autoclave vessel and stirrer thoroughly with an appropriate solvent (e.g., isopropanol) and dry completely.
-
Prepare the inhibitor solution by dissolving the KHI polymer in deionized water to the desired concentration (e.g., 0.5 wt%). Allow it to equilibrate, often for 24 hours.
-
If testing in the presence of a hydrocarbon phase, prepare the desired water-in-oil emulsion.
-
-
Experimental Setup:
-
Add a precise volume of the test fluid (e.g., 100 mL) to the autoclave.
-
Seal the autoclave and perform a leak test by pressurizing with an inert gas (e.g., nitrogen) and monitoring for pressure drops.
-
Evacuate the autoclave to remove the inert gas.
-
Pressurize the vessel with the this compound-forming gas (e.g., methane) to the target experimental pressure (e.g., 7-8 MPa).
-
-
Test Execution (Constant Cooling Method):
-
Start the stirrer at a constant rate (e.g., 600 rpm).
-
Allow the system to reach thermal and phase equilibrium at a temperature outside the this compound stability region (e.g., 20°C).
-
Initiate the cooling ramp at a constant rate (e.g., 1°C/hour).
-
Continuously monitor and log the temperature and pressure inside the autoclave.
-
The onset of this compound formation is identified by a sharp drop in pressure accompanied by a simultaneous rise in temperature due to the exothermic nature of this compound crystallization.
-
The subcooling is the difference between the this compound equilibrium temperature at that pressure and the temperature at which formation occurred.
-
Protocol 2: Evaluating Anti-Agglomerants using a Rocking Cell
-
Preparation:
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Clean the rocking cells, end caps, and steel balls meticulously.
-
Prepare the liquid phases (e.g., model oil, brine) and the AA solution at the desired concentration.
-
-
Experimental Setup:
-
Add the oil, aqueous phase (with AA), and a steel ball to each cell. The total liquid volume is typically fixed (e.g., 20 mL) with a specific water cut.
-
Seal the cells and place them in the rocking rig's cooling bath.
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Leak test, evacuate, and then pressurize each cell with the test gas to the desired pressure (e.g., 9 MPa).
-
-
Test Execution (Shut-in/Restart Simulation):
-
Flowing Conditions: Begin rocking the cells at a set rate and angle (e.g., 20 rocks/min, 40° angle) while cooling the bath to the final test temperature (e.g., 4°C). This simulates fluid transport.
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Shut-in: Stop the rocking motion and hold the cells in a horizontal position for a predetermined period (e.g., 16-24 hours) at the cold temperature. This simulates a pipeline shutdown, allowing hydrates to form and agglomerate if the AA is ineffective.
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Restart: Resume the rocking motion.
-
Evaluation: The performance of the AA is determined by the movement of the steel ball inside the cell. If the ball moves freely from end to end, the AA is effective at preventing plugging. If the ball is stuck or its movement is restricted, the hydrates have agglomerated, and the AA has failed under these conditions. Visual observation through sapphire cells can provide additional insight.
-
Visualizations
References
Technical Support Center: Optimizing Inhibitor Injection for Hydrate Prevention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of inhibitor injection for hydrate prevention.
Troubleshooting Guides
This section addresses common issues encountered during this compound inhibition experiments.
| Problem | Possible Causes | Troubleshooting Steps |
| This compound formation despite inhibitor injection | 1. Insufficient inhibitor concentration at the point of this compound formation.[1][2][3] 2. Incorrect calculation of the required inhibitor dosage.[1][3] 3. "Loss" of inhibitor to vapor or hydrocarbon liquid phases.[1][4] 4. The operating temperature is significantly lower than the designed this compound formation temperature with inhibition.[4] 5. Incompatibility of Low Dosage this compound Inhibitor (LDHI) with other production chemicals.[5] | 1. Verify Inhibitor Concentration: - Utilize online monitoring systems, such as those based on electrical conductivity and acoustic velocity, to measure real-time inhibitor concentration in the aqueous phase.[2][6] - Collect and analyze downstream aqueous samples to confirm inhibitor concentration. 2. Recalculate Dosage: - Re-evaluate the required inhibitor concentration based on the system's pressure, temperature, gas composition, and water content, considering a safety margin.[3][7] - Use process simulators with appropriate thermodynamic packages (e.g., CPA for methanol) for accurate calculations.[1] 3. Account for Inhibitor Partitioning: - Calculate the amount of inhibitor lost to the gas and liquid hydrocarbon phases and adjust the total injection rate accordingly.[1][4] 4. Review Operating Conditions: - Ensure the system temperature is maintained above the inhibitor-depressed this compound formation temperature.[4][8] 5. Check Chemical Compatibility: - For LDHIs, verify that other injected oil-soluble chemicals are not interfering with their performance, especially at high concentrations. |
| Inconsistent or non-repeatable experimental results with Kinetic this compound Inhibitors (KHIs) | 1. Stochastic nature of this compound nucleation.[9][10] 2. Variations in experimental conditions (e.g., cooling rate, rocking rate).[11] 3. Presence of "this compound memory" in the water.[9] | 1. Increase Number of Experiments: - Conduct a larger number of experiments to obtain statistically significant data due to the random nature of nucleation.[10][12] 2. Standardize Experimental Protocol: - Maintain consistent experimental parameters such as cooling rate, rocking rate, rocking angle, and gas-water ratio across all tests.[11] 3. Address this compound Memory: - To improve repeatability, consider using a modified induction time technique that incorporates a controlled amount of this compound memory.[9][13] - Alternatively, ensure complete dissociation of hydrates and allow sufficient time at a higher temperature to erase memory effects between experiments.[9] |
| Fouling or deposition of KHI polymers at the injection point | 1. The injection point temperature is higher than the cloud point (Tcl) or deposition point (Tdp) of the KHI polymer.[14][15] | 1. Select Appropriate KHI: - Choose a KHI with a Tcl and Tdp higher than the injection temperature.[14] 2. Use Additives: - Formulate the KHI with additives such as denaturants, osmolytes, or certain surfactants to raise its Tdp.[14][15] |
| Reduced performance of recycled MEG/Methanol | 1. Incomplete regeneration leading to diluted inhibitor.[16] 2. Accumulation of salts and corrosion products in the recycled fluid.[17] | 1. Optimize Regeneration Process: - Ensure the regeneration unit is operating efficiently to achieve the specified inhibitor purity.[16] 2. Implement Fluid Cleaning: - Incorporate processes to remove salts and other contaminants from the recycled inhibitor before reinjection.[8][17] |
Frequently Asked Questions (FAQs)
Inhibitor Selection and Dosage
Q1: How do I choose between a thermodynamic this compound inhibitor (THI) and a low-dosage this compound inhibitor (LDHI)?
A1: The choice depends on several factors including operating conditions, economic considerations, and logistical constraints.
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Thermodynamic this compound Inhibitors (THIs) like Methanol (MeOH) and Monoethylene Glycol (MEG) are used in high concentrations (10-60 wt% of the water phase) to shift the this compound equilibrium conditions to lower temperatures and higher pressures.[4] They are robust and well-understood. MEG is often preferred for systems where it can be recovered and regenerated, while methanol is common in once-through applications.[8][17]
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Low-Dosage this compound Inhibitors (LDHIs) , which include Kinetic this compound Inhibitors (KHIs) and Anti-Agglomerants (AAs), are used at much lower concentrations (0.1-3 wt%).[18][19][20]
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KHIs work by delaying this compound nucleation and growth.[19][21] They are effective for systems with a certain subcooling limit (the difference between the this compound formation temperature and the operating temperature) and a known residence time.[18]
-
AAs do not prevent this compound formation but keep the small this compound crystals dispersed in the hydrocarbon phase, preventing agglomeration and plugging.[18][19] They require a liquid hydrocarbon phase to be effective.[4]
-
Q2: How is the required injection rate of a thermodynamic inhibitor like methanol calculated?
A2: The calculation is a multi-step process:
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Determine the required temperature depression: This is the difference between the this compound formation temperature of the untreated system and the lowest operating temperature, with an added safety margin.[1][22]
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Calculate the required inhibitor concentration in the aqueous phase: Use established correlations (e.g., Hammerschmidt) or thermodynamic models to find the weight percentage of inhibitor needed in the water to achieve the desired temperature depression.[3]
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Account for inhibitor partitioning: A significant amount of the injected inhibitor can be "lost" to the vapor and liquid hydrocarbon phases.[1][4] This amount must be calculated and added to the amount required for the aqueous phase to determine the total injection rate.[1] Process simulators are valuable tools for these calculations.[1][23]
Experimental Issues
Q3: Why are my results from KHI performance tests not repeatable?
A3: The primary reason for a lack of repeatability in KHI tests is the stochastic (random) nature of this compound nucleation.[9][10] Even under identical conditions, the time it takes for hydrates to form (induction time) can vary significantly. To obtain reliable data, it is crucial to perform a large number of repeated experiments to analyze the results statistically.[10][12] Additionally, inconsistencies in experimental parameters like cooling rate, agitation, and the presence of this compound memory can contribute to variability.[9][11]
Q4: What is the "memory effect" in this compound formation?
A4: The "memory effect" refers to the observation that after hydrates are dissociated by heating, the resulting water "remembers" the this compound structure. This can lead to faster this compound formation in subsequent experiments, even if the system is heated above the this compound dissociation temperature.[9] This effect can impact the evaluation of KHI performance. Some advanced testing techniques intentionally use this effect to improve the repeatability of results.[9][24]
Monitoring and Optimization
Q5: How can I monitor the inhibitor concentration in real-time?
A5: A novel and effective method for real-time monitoring of both inhibitor and salt concentrations involves simultaneously measuring the electrical conductivity and acoustic velocity of the aqueous phase.[2][25][6] This technique can be applied to various inhibitors, including MEG, methanol, and KHIs.[6] The data can be used to optimize injection rates, ensuring adequate this compound prevention without over-injection, which reduces costs and environmental impact.[2]
Q6: What is "subcooling" and why is it important for KHIs?
A6: Subcooling is the difference between the thermodynamic this compound formation temperature at a given pressure and the actual operating temperature of the system.[18] It represents the driving force for this compound formation. The performance of a KHI is highly dependent on the degree of subcooling.[18][26] There is a subcooling limit beyond which a KHI will no longer be effective in preventing this compound formation for the required time.[18] Modern KHIs can be effective at subcoolings up to 13-15°C.[18]
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of various this compound inhibitors.
Table 1: Thermodynamic Inhibitor Performance
| Inhibitor | Typical Concentration (wt% in aqueous phase) | Notes |
| Methanol (MeOH) | 10 - 60% | High vapor pressure can lead to significant losses to the gas phase.[4][18] |
| Monoethylene Glycol (MEG) | 10 - 60% | Commonly used in systems with regeneration and recycling capabilities.[8][17] |
Table 2: Low-Dosage this compound Inhibitor (LDHI) Performance
| Inhibitor Type | Typical Concentration | Performance Metric | Typical Values |
| Kinetic this compound Inhibitors (KHI) | 0.1 - 3.0 wt%[18][20] | Effective Subcooling | Up to 13-15°C[5][18] |
| Induction Time Extension | Can delay this compound formation for hours to days, depending on subcooling.[5][20] | ||
| Anti-Agglomerants (AA) | 0.5 - 3.0 wt%[18] | Effective Subcooling | Can sustain higher subcoolings than KHIs (up to 18-20°C).[18] |
| Water/Oil Ratio Limit | Effective up to a water-oil ratio of about 40-50%.[4] |
Table 3: Example of KHI Performance Evaluation Data
| KHI Concentration (wt%) | Corrosion Inhibitor (wt%) | Water-to-Hydrocarbon Ratio | Target Temperature (°C) | Induction Time (hours) |
| 1.25 | 0.5 | 1:6 | 12.3 - 12.4 | Highly variable, definitive conclusion not possible without more repeats.[24] |
| 1.25 | 0.5 | 1:6 | 11.5 - 11.7 | More repeatable data obtained, especially with this compound memory effect method.[9][24] |
Experimental Protocols
Protocol 1: Performance Evaluation of Kinetic this compound Inhibitors using the Induction Time Method
This protocol outlines the general procedure for evaluating KHI performance by measuring the induction time in a high-pressure cell.
Objective: To determine the effectiveness of a KHI by measuring the time it takes for hydrates to form under controlled isothermal conditions.
Apparatus:
-
Temperature and pressure control and data acquisition system.
-
Gas supply (e.g., natural gas mixture).
-
Liquid injection system.
Procedure:
-
Cell Preparation: Clean and dry the high-pressure cell thoroughly.
-
Liquid Loading: Inject a known volume of the aqueous solution containing the KHI at the desired concentration.
-
Pressurization: Pressurize the cell with the test gas to the desired experimental pressure.
-
Equilibration: Stir or rock the cell at a constant rate and allow the system to reach thermal equilibrium at a temperature outside the this compound stability zone.
-
Crash Cooling: Rapidly cool the cell to the target subcooling temperature within the this compound stability zone.
-
Isothermal Stage: Maintain the cell at the constant target temperature and pressure. Continue stirring/rocking.
-
This compound Formation Detection: Monitor the pressure and temperature inside the cell. A sudden drop in pressure and a corresponding small rise in temperature indicate the onset of this compound formation.[27]
-
Induction Time Measurement: The induction time is the period from when the system reaches the target isothermal temperature to the first detected sign of this compound formation.[27]
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Data Analysis: Repeat the experiment multiple times to obtain a statistical distribution of induction times.[10] A longer average induction time indicates better KHI performance.
Protocol 2: Monitoring Inhibitor Concentration using Conductivity-Velocity (C-V) Method
Objective: To determine the concentration of this compound inhibitor and salt in an aqueous sample.[25][6]
Apparatus:
-
Conductivity-Velocity (C-V) measurement device.[25]
-
Temperature-controlled sample holder.
Procedure:
-
Calibration: Calibrate the C-V device using standard solutions with known concentrations of the specific inhibitor and salt(s) present in the system, covering the expected range of operating temperatures.
-
Sample Collection: Obtain a representative aqueous sample from the process stream.
-
Measurement: Place the sample in the device and measure the electrical conductivity and acoustic velocity at a controlled temperature.
-
Concentration Determination: Use pre-established correlations or an artificial neural network (ANN) model, developed during calibration, to calculate the inhibitor and salt concentrations from the measured conductivity, velocity, and temperature data.[2][6]
Visualizations
Caption: Workflow for evaluating Kinetic this compound Inhibitor (KHI) performance.
Caption: Troubleshooting logic for unexpected this compound formation.
References
- 1. Process Ecology [processecology.com]
- 2. researchgate.net [researchgate.net]
- 3. Quick Determination of the Methanol Injection Rate for Natural-Gas this compound Inhibition – Campbell Tip of the Month [jmcampbell.com]
- 4. The Hybrid this compound Inhibition – Campbell Tip of the Month [jmcampbell.com]
- 5. onepetro.org [onepetro.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ajbasweb.com [ajbasweb.com]
- 8. Gas this compound Control Using Monoethylene Glycol in the Gulf of Mexico [jpt.spe.org]
- 9. Frontiers | Improved industrial induction time-based technique for evaluating kinetic this compound inhibitors [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. onepetro.org [onepetro.org]
- 17. researchgate.net [researchgate.net]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Low Dosage Gas this compound Inhibitor-LDHI | DOSAS Chemicals [dosas.nl]
- 20. energy-resources.basf.com [energy-resources.basf.com]
- 21. sid.ir [sid.ir]
- 22. m.youtube.com [m.youtube.com]
- 23. Methanol Injection For this compound Prevention - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 24. Improved industrial induction time-based technique for evaluating kinetic this compound inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. hydrafact.com [hydrafact.com]
- 26. Comparing the Kinetic this compound Inhibition Performance of Linear versus Branched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
"challenges in scaling up hydrate-based technologies"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrate-based technologies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound-based technologies?
A1: Scaling up this compound-based technologies from laboratory to industrial scales introduces several significant challenges. The primary issues stem from difficulties in maintaining efficient heat and mass transfer, controlling operational parameters, and managing the physical properties of the this compound slurry. Key challenges include:
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Heat and Mass Transfer Limitations: this compound formation is an exothermic process, and efficient removal of the heat of formation is crucial.[1][2] As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more difficult and often leading to slower formation rates.[1] Similarly, ensuring adequate mixing of gas and liquid phases to overcome mass transfer limitations becomes more complex at larger scales.[1][3]
-
Reactor Design and Agitation: The choice of reactor design is critical for scalability. While stirred-tank reactors are common in laboratory settings, they are often unfavorable for significant scale-up due to the sharp increase in power required for effective agitation and heat transfer.[1] Tubular reactors may offer a more scalable alternative, but careful design is needed to manage flow and heat exchange.[1]
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Pressure and Temperature Control: Maintaining precise control over pressure and temperature is essential for controlling this compound formation and dissociation.[4][5] In large-scale reactors, achieving uniform temperature and pressure distribution can be challenging, potentially leading to localized hot spots or pressure drops that can negatively impact the process.[6]
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This compound Slurry Rheology: As hydrates form, the viscosity of the slurry increases significantly.[7] This can lead to challenges in pumping and mixing, and in extreme cases, can result in the complete blockage of pipelines and equipment, a phenomenon known as this compound plugging.[8][9][10]
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This compound Formation and Dissociation Kinetics: The rate of this compound formation can be slow and is influenced by factors such as the degree of subcooling, pressure, and the presence of promoters or inhibitors.[11][12] Understanding and controlling these kinetics is crucial for process efficiency and predictability at scale.
Q2: What are the key parameters that influence gas this compound formation?
A2: The formation of gas hydrates is governed by several key thermodynamic and kinetic parameters:
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Temperature and Pressure: Hydrates form at low temperatures and high pressures.[4][8] The specific conditions depend on the gas composition. For a given gas, there is a pressure-temperature equilibrium curve that defines the boundary of the this compound stability zone.
-
Gas Composition: The composition of the gas mixture significantly affects the this compound formation conditions.[4] For instance, the presence of components like propane and ethane can promote this compound formation at less extreme conditions compared to pure methane. Conversely, gases like nitrogen can inhibit this compound formation.[4]
-
Water Availability and Composition: The presence of a sufficient amount of water is a prerequisite for this compound formation. The composition of the aqueous phase, such as the presence of salts or inhibitors, can also significantly alter the this compound formation conditions.
-
Mixing and Interfacial Area: Good mixing between the gas and liquid phases is essential to maximize the interfacial area available for this compound formation, thereby increasing the reaction rate.[1][2]
Q3: What is the "memory effect" in this compound formation?
A3: The "memory effect" refers to the phenomenon where this compound formation occurs more readily (e.g., with a shorter induction time or at less stringent thermodynamic conditions) in a system that has previously formed and dissociated hydrates, compared to a fresh system. This is attributed to the persistence of residual water structures or nano-sized this compound crystals after dissociation, which act as nucleation sites for subsequent this compound formation.
Troubleshooting Guides
Guide 1: Low or Slow this compound Formation Rate
Problem: The rate of this compound formation in my experiment is significantly lower than expected, or the induction time is excessively long.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Heat Removal | 1. Verify Cooling System: Ensure your cooling system (e.g., bath circulator, cooling jacket) is operating at the set temperature and has sufficient capacity for the reactor volume. 2. Improve Heat Transfer: Enhance the heat transfer from the reactor by using a higher flow rate of the cooling fluid or by increasing the heat transfer area if possible. For larger reactors, consider internal cooling coils.[1] 3. Monitor Temperature Profile: Place temperature sensors at different locations within the reactor to check for thermal gradients. Non-uniform temperatures can indicate poor heat removal. |
| Poor Gas-Liquid Mass Transfer | 1. Increase Agitation: Increase the stirring speed to improve mixing and increase the gas-liquid interfacial area.[2] Be aware that excessive agitation can sometimes lead to foaming or other issues. 2. Optimize Impeller Design: Use a high-shear impeller designed for gas dispersion to create smaller bubbles and a larger interfacial area. 3. Consider Gas Sparging: Introduce the gas through a sparger with fine pores to generate small bubbles and enhance mass transfer.[1] |
| Insufficient Driving Force | 1. Adjust Pressure and Temperature: Operate at a higher pressure or lower temperature to increase the thermodynamic driving force for this compound formation.[3] Consult the phase equilibrium curve for your specific gas mixture to determine the optimal conditions. 2. Check for Contaminants: Impurities in the gas or water can act as inhibitors.[4] Ensure the purity of your starting materials. |
| Presence of Inhibitors | 1. Analyze Water Source: If using tap water or another non-purified source, it may contain dissolved minerals that can inhibit this compound formation. Use deionized water for your experiments. 2. Clean Reactor Thoroughly: Residual cleaning agents or other chemicals in the reactor can act as inhibitors. Ensure the reactor is properly cleaned and rinsed before each experiment. |
| Lack of Nucleation Sites | 1. Introduce Promoters: Consider adding a small amount of a kinetic promoter, such as certain surfactants (e.g., sodium dodecyl sulfate - SDS), to reduce the induction time and increase the formation rate. 2. Utilize the Memory Effect: If applicable, cycling the system through formation and dissociation can sometimes "prime" it and lead to faster formation in subsequent runs. |
Guide 2: this compound Plug Formation in Flowlines
Problem: I am observing a rapid increase in pressure drop across my flow loop or pipeline, suggesting the formation of a this compound plug.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Operation within this compound Stability Zone | 1. Increase Temperature: Apply heating to the affected section of the flowline to raise the temperature above the this compound equilibrium temperature.[8] 2. Decrease Pressure: Carefully reduce the system pressure to move the operating conditions outside of the this compound stability zone.[8] This should be done in a controlled manner to avoid rapid gas release. |
| High Water Cut | 1. Water Removal: If possible, implement an upstream water separation process to reduce the amount of free water in the flowline.[8] 2. Use of Anti-Agglomerants: In systems with a continuous oil phase, inject anti-agglomerants (AAs) to prevent this compound particles from sticking together and forming a plug. AAs help maintain a transportable slurry. |
| Insufficient Inhibition | 1. Inject Thermodynamic Inhibitors: Introduce thermodynamic inhibitors such as methanol or glycols to shift the this compound equilibrium curve to lower temperatures and higher pressures. 2. Verify Inhibitor Concentration: Ensure that the concentration of the inhibitor is sufficient for the operating conditions and water cut. |
| Flow Stagnation | 1. Maintain Flow Rate: Ensure a continuous and sufficiently high flow rate to keep this compound particles suspended and prevent them from settling and agglomerating in low points or stagnant zones. 2. Pipeline Pigging: In industrial settings, regular pigging can help remove water and small this compound deposits before they can form a significant plug. |
Data Presentation
Table 1: Methane this compound Formation Induction Time with and without Promoters
| System | Initial Pressure (MPa) | Temperature (°C) | Induction Time (min) |
| Pure Water | 6.0 | 2.5 | 150 - 5400[4] |
| 0.05% SDS | 7.0 | 3.0 | < 60[1] |
| 0.5% Span20 + 0.05% SDS | 7.0 | 3.0 | ~ 30[1] |
| 2 wt% PVP | - | - | Significantly increased |
Note: Induction times can vary significantly due to the stochastic nature of nucleation.
Table 2: Pressure Drop in this compound Slurry Flow Loop Experiments
| Water Cut (%) | Flow Velocity (m/s) | Initial Pressure (MPa) | Observations on Pressure Drop |
| 5 - 30 | 1.25 | 4.0 | Pressure drop increases with increasing water cut. |
| 10 - 59 | - | - | Uninhibited systems led to plugging (rapid pressure drop increase).[2][5] |
| 100 | - | - | Slurry viscosification leads to increased pressure drop. |
Table 3: Viscosity of Methane this compound Slurry at Different Water Cuts
| Water Cut (%) | Apparent Viscosity (mPa·s) at a given shear rate |
| 15 | ~ 15 |
| 30 | ~ 20 |
| 5 - 30 | Viscosity increased 20 to 60 times during this compound growth. |
Note: Viscosity is highly dependent on shear rate, temperature, and this compound particle characteristics.
Experimental Protocols
Protocol 1: Methane this compound Formation in a Stirred-Tank Reactor
Objective: To synthesize methane this compound in a laboratory-scale stirred-tank reactor and measure the formation kinetics.
Materials and Equipment:
-
High-pressure stirred-tank reactor (e.g., 500 mL) with temperature and pressure ratings suitable for this compound formation.
-
Gas booster pump or high-pressure gas cylinder with regulator.
-
Magnetic stirrer or overhead mechanical stirrer with a gas-inducing impeller.
-
Temperature control system (e.g., refrigerated circulating bath).
-
Pressure transducer and temperature sensor (e.g., thermocouple or RTD).
-
Data acquisition system to log pressure and temperature.
-
Deionized water.
-
High-purity methane gas.
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor vessel.
-
Add a known volume of deionized water to the reactor (e.g., 200 mL for a 500 mL reactor).
-
-
System Assembly and Leak Check:
-
Assemble the reactor system, ensuring all connections are tight.
-
Pressurize the system with methane to a pressure slightly above the intended experimental pressure and check for any pressure drops over a period of 30 minutes to ensure there are no leaks.
-
-
Purging:
-
Vent the reactor to atmospheric pressure.
-
Pressurize with low-pressure methane and then vent again. Repeat this process 3-5 times to remove any residual air from the reactor.
-
-
Pressurization and Cooling:
-
Set the temperature control system to the desired experimental temperature (e.g., 4 °C).
-
Once the water has reached the target temperature, start the stirrer at a set speed (e.g., 500 rpm).
-
Slowly pressurize the reactor with methane to the desired experimental pressure (e.g., 6 MPa).
-
-
This compound Formation:
-
Start the data acquisition system to continuously record the reactor pressure and temperature.
-
This compound formation is indicated by a drop in pressure as gas is consumed to form the solid this compound. The temperature may show a slight increase due to the exothermic nature of the reaction.
-
The induction time is the period from the start of the experiment until the onset of a significant pressure drop.[1]
-
Continue the experiment until the pressure stabilizes, indicating the cessation of this compound formation.
-
-
Shutdown and Data Analysis:
-
Stop the data acquisition and stirrer.
-
Carefully and slowly vent the remaining methane gas from the reactor.
-
Calculate the amount of methane consumed during this compound formation based on the pressure drop and the ideal gas law (or a more accurate equation of state).
-
Mandatory Visualization
Caption: Experimental workflow for methane this compound formation in a stirred-tank reactor.
Caption: Troubleshooting decision tree for this compound plug formation in flowlines.
Caption: Logical relationships of challenges in scaling up this compound-based technologies.
References
- 1. Methane this compound formation behaviors in high water-cut oil-in-water systems with this compound promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Combined Approach to Evaluate this compound Slurry Transport Properties through Wetting and Flow Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Gas this compound Formation—Evaluation of Three Reactor Concepts and Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation on Gas this compound Slurry Pressure Drop Properties in a Spiral Flow Loop [ideas.repec.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Wellbore Instability in Gas Hydrate Drilling
This technical support center provides researchers and scientists with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the drilling of gas hydrate-bearing sediments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common queries related to wellbore instability in this compound reservoirs.
Q1: What is wellbore instability in the context of gas this compound drilling?
A: Wellbore instability in this compound-bearing sediments is the failure of the borehole wall, leading to issues like collapse, gas invasion, or blowouts.[1][2] It is primarily caused by the dissociation of gas hydrates, which act as a cementing agent within the sediment matrix.[1][3] This dissociation is triggered by changes in the in-situ temperature and pressure conditions during drilling operations, which weakens the formation's mechanical strength.[4][5]
Q2: What are the primary triggers for this compound dissociation during drilling?
A: The main triggers for this compound dissociation are drilling-induced disturbances to the natural state of the this compound stability zone. These include:
-
Temperature Elevation: The circulating drilling fluid is often warmer than the surrounding formation, leading to heat transfer that can raise the near-wellbore temperature above the this compound equilibrium threshold.[1][4] Frictional heat from the drill string also contributes to this warming.
-
Pressure Reduction: The hydrostatic pressure exerted by the drilling fluid column can be lower than the formation's pore pressure, or pressure fluctuations (swab/surge) can occur, leading to this compound destabilization.[1][4]
Q3: What are the immediate consequences of this compound dissociation around the wellbore?
A: this compound dissociation initiates a cascade of coupled thermal, hydraulic, mechanical, and chemical (THMC) processes that compromise wellbore integrity.[1][2] Key consequences include:
-
Loss of Sediment Strength: Hydrates that cement sediment grains convert into non-load-bearing gas and water, drastically reducing the formation's compressive strength and cohesion.[1][6]
-
Rapid Pore Pressure Increase: The release of large volumes of gas into a confined pore space causes a sharp increase in local pore pressure.[1] For instance, 1 m³ of methane this compound can release approximately 164 m³ of methane gas at standard conditions.[1]
-
Increased Permeability: The removal of solid this compound from pore throats can catastrophically increase the formation's permeability, allowing for rapid gas mobilization.[1]
-
Gas Influx and Gas-Cut Mud: If the increased pore pressure exceeds the hydrostatic pressure of the drilling fluid, gas can flow into the wellbore.[7] This can lead to a gasification of the drilling fluid (gas-cut mud), which lowers its density and further reduces the pressure on the formation, potentially accelerating dissociation.[4][7]
Q4: How does drilling in this compound-bearing sediments (HBS) differ from drilling in conventional reservoirs?
A: Drilling in HBS is significantly more complex due to the phase-change behavior of hydrates. Unlike conventional reservoirs where instability is mainly a geomechanical problem, instability in HBS is a multiphysics challenge governed by the delicate temperature-pressure equilibrium of the hydrates.[1] The potential for rapid and large-scale gas release from a solid phase is a unique and critical hazard not present in most conventional drilling operations.[6]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during this compound drilling experiments.
Issue 1: Borehole Collapse, Hole Enlargement, or Stuck Pipe
-
Symptoms:
-
Excessive volume of cuttings returning to the surface.
-
High torque and drag on the drill string.
-
Difficulty running casing or other tools into the hole.
-
Inability to circulate drilling fluid due to a blocked annulus (stuck pipe).[7]
-
-
Root Cause Analysis: These symptoms typically point to mechanical destabilization of the wellbore.[1] The primary cause is the loss of sediment cementation and strength degradation following this compound dissociation. The weakened formation can no longer support the stresses around the wellbore and collapses.[1][4]
-
Mitigation and Solutions: The core strategy is to prevent this compound dissociation and/or reinforce the wellbore wall.[1] This can be achieved through a combination of advanced drilling fluid design and operational techniques.
-
Drilling Fluid Optimization: An ideal drilling fluid for hydrates must provide both inhibition and wellbore stabilization.[8]
-
Use Inhibitive Fluids: Add thermodynamic or kinetic inhibitors to the drilling fluid to prevent or delay this compound decomposition.
-
Implement Wellbore Strengthening: Incorporate sealing and bridging agents to form a low-permeability filter cake on the wellbore wall. This barrier minimizes heat transfer from the drilling fluid and provides mechanical support to the weakened formation.[1][9]
-
-
Advanced Drilling Techniques:
-
Casing While Drilling (CwD): This technique involves drilling and casing the well simultaneously. It drastically reduces the time the open hole is exposed to drilling fluid and provides immediate mechanical support, preventing collapse.[10][11] The rotation of the casing also creates a "smear effect," plastering cuttings into the borehole wall to create a low-permeability seal.[6][9]
-
Managed Pressure Drilling (MPD): MPD allows for precise real-time control of the annular pressure profile. By maintaining the bottom-hole pressure within the narrow window between the pore pressure and fracture pressure, MPD can prevent both gas influx and formation collapse.[12][13][14]
-
-
Issue 2: Gas Influx (Well Kick) and Gas-Cut Mud
-
Symptoms:
-
Sudden increase in drilling fluid volume in the surface pits.
-
Gas bubbles observed in the returning drilling fluid, leading to a decrease in mud density.
-
Increase in pump speed with a corresponding decrease in pump pressure.
-
-
Root Cause Analysis: This is a direct result of kinetic destabilization, where rapid this compound decomposition releases gas into the wellbore at a rate that cannot be controlled by the hydrostatic pressure of the drilling fluid column.[1] This situation can escalate quickly and poses a significant safety risk.[3][7]
-
Mitigation and Solutions:
-
Primary Response (Well Control): Immediately shut in the well using the blowout preventer (BOP) and follow standard well control procedures to safely circulate the gas out.
-
Preventative Measures:
-
Increase Drilling Fluid Density: Carefully increasing the mud weight raises the hydrostatic pressure to better contain the formation pore pressure. However, this must be done cautiously to avoid fracturing the weak formation.[4]
-
Utilize Managed Pressure Drilling (MPD): MPD is highly effective for drilling in formations with a narrow safe-drilling window. It allows for rapid adjustments to bottom-hole pressure to counteract gas influxes before they become significant well control events.[13][15]
-
Optimize Fluid Inhibition: Ensure the drilling fluid has sufficient thermodynamic and kinetic inhibitors to suppress this compound decomposition, which is the source of the gas.[1][8]
-
-
Data Presentation: Drilling Fluid Additives for Wellbore Stability
The selection of drilling fluid additives is critical for mitigating instability. The table below summarizes key additive types and their functions.[1]
| Additive Class | Examples | Primary Function | Advantages | Limitations |
| Thermodynamic Inhibitors | NaCl, KCl, Glycols | Shifts this compound phase boundary to lower temperatures and higher pressures.[1] | Highly effective at preventing this compound formation. | High concentrations can cause corrosion, environmental issues, and may not be sufficient in extreme conditions.[16] |
| Kinetic Inhibitors | Polymers (e.g., PVP), Surfactants | Delay the nucleation and/or growth of this compound crystals.[1] | Effective at lower concentrations than thermodynamic inhibitors. | Do not prevent formation entirely; effectiveness can be time-limited. |
| Wellbore Strengthening Agents | Sized Calcium Carbonate, Graphite, Nut Shells | Bridge and plug pores and micro-fractures in the wellbore wall.[1][9] | Forms a strong, low-permeability filter cake; increases fracture gradient.[17] | Requires careful particle size distribution (PSD) design to be effective. |
| Nanomaterials | Nano-silica, Graphene Oxide | Seal nano-scale pores, creating an ultra-low permeability barrier.[1] | Highly effective at sealing and strengthening the near-wellbore region. | Higher cost; potential for agglomeration if not properly dispersed. |
| Shale/Clay Inhibitors | Polyols, Amines, Silicates | Prevent water-based fluids from hydrating and swelling reactive clays in the formation.[18][19] | Maintains the integrity of clay-rich sections of the formation. | Primarily addresses clay hydration, not this compound dissociation directly. |
Experimental Protocols
Protocol 1: Evaluating the Thermodynamic Inhibition of a Drilling Fluid
Objective: To determine the this compound equilibrium curve for a specific drilling fluid to quantify its inhibitive effect.
Methodology:
-
Apparatus: A high-pressure, temperature-controlled pressure-volume-temperature (PVT) cell or sapphire autoclave equipped with pressure/temperature sensors, a magnetic stirrer, and a viewing window.[20]
-
Procedure: a. Place a known volume of the drilling fluid into the PVT cell. b. Pressurize the cell with a this compound-forming gas (e.g., methane) to a pressure well above the expected this compound formation pressure. c. Reduce the cell temperature at a constant rate while continuously stirring to ensure mixing. d. Monitor the pressure-temperature curve. The onset of this compound formation is identified by a sharp drop in pressure and a small, corresponding increase in temperature due to the exothermic reaction.[20] e. Once hydrates are formed, slowly increase the temperature at a controlled rate. f. The point where the heating curve re-intersects the initial cooling curve is taken as the this compound dissociation point for that pressure.[20] g. Repeat steps b-f at various pressures to map out the complete this compound equilibrium curve for the fluid.
-
Analysis: Compare the resulting curve to the known this compound equilibrium curve in pure water. The shift in the curve to lower temperatures and/or higher pressures represents the inhibitive capacity of the drilling fluid.
Visualizations: Workflows and Logical Relationships
The Cascade of Wellbore Instability
The following diagram illustrates the cause-and-effect chain of events that leads to wellbore instability when drilling through this compound-bearing sediments.
Caption: Logical workflow of this compound-related wellbore instability.
Mitigation Strategy Selection Workflow
This diagram provides a decision-making framework for selecting an appropriate mitigation strategy based on the observed drilling problem.
Caption: Decision tree for selecting instability mitigation strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. Instability Mechanisms and Wellbore-Stabilizing Drilling Fluids for Marine Gas this compound Reservoirs: A Review [ideas.repec.org]
- 3. scilit.com [scilit.com]
- 4. onepetro.org [onepetro.org]
- 5. mdpi.com [mdpi.com]
- 6. aade.org [aade.org]
- 7. Wellbore Stability Problems in Deepwater Gas Wells [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. 7 Ways to Strengthen a Wellbore [drillingformulas.com]
- 10. Casing While Drilling: What It Is and How It Works? - Rock Drilling Tool Manufacturer | Sinodrills [sinodrills.com]
- 11. drillingbucket.com [drillingbucket.com]
- 12. cnps.com [cnps.com]
- 13. Managed Pressure Drilling (MPD) for cost effective solutions [halliburton.com]
- 14. bsee.gov [bsee.gov]
- 15. MPD 101 - Beyond Energy | Beyond Energy [beyondmpd.com]
- 16. onepetro.org [onepetro.org]
- 17. geosdfc.com [geosdfc.com]
- 18. newpark.com [newpark.com]
- 19. Advanced Trends in Shale Mechanical Inhibitors for Enhanced Wellbore Stability in Water-Based Drilling Fluids [mdpi.com]
- 20. globalscientificjournal.com [globalscientificjournal.com]
"optimizing pressure and temperature for rapid hydrate formation"
Technical Support Center: Optimizing Gas Hydrate Formation
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the rapid formation of gas hydrates.
Troubleshooting Guide
This guide addresses common issues encountered during gas this compound formation experiments.
| Issue / Observation | Potential Cause | Recommended Solution |
| No or Very Slow this compound Formation | The experimental pressure and temperature are outside the this compound stability zone (HSZ) for the specific gas and water chemistry being used.[1][2] | Verify Thermodynamic Conditions: Consult a phase diagram for the specific gas mixture to ensure the P-T conditions are well within the this compound formation region.[3] Remember that additives like salts or alcohols can shift the stability curve.[4][5] |
| Long induction time before nucleation begins. This is a common kinetic barrier.[3][6] | Increase Driving Force: Increase the pressure or decrease the temperature (increase subcooling) to provide a greater driving force for nucleation.[7] Enhance Mixing: Increase the stirring speed to maximize the gas-water interfacial area, which promotes dissolution and provides more sites for nucleation.[7] Introduce Promoter: Consider using a kinetic promoter to reduce induction time. | |
| Insufficient mass transfer of gas into the aqueous phase.[6][8] | Improve Agitation: Use a higher stirring rate (e.g., >600 rpm) or a reactor design that enhances gas-liquid contact, such as a spray reactor.[6][9] Consider Surfactants: A small concentration of a surfactant can reduce surface tension and improve gas dissolution. | |
| Inconsistent Induction Times | The stochastic (random) nature of nucleation. | Implement a Consistent Protocol: Standardize pre-experiment procedures, including reactor cleaning and water purification, to minimize variability. Utilize the "Memory Effect": If permissible, using water from a previously dissociated this compound experiment can sometimes reduce induction time due to residual structuring. |
| Presence of unknown inhibitors or impurities in the gas or water. | Purify Components: Use high-purity gas and deionized, distilled water to eliminate potential inhibiting contaminants. | |
| Low Final this compound Yield | Heat transfer limitations; the exothermic heat of formation locally increases the temperature at the crystal surface, slowing or stopping growth.[8] | Improve Heat Removal: Ensure the reactor's cooling system is efficient and capable of removing heat generated during formation. Monitor the bulk fluid temperature closely.[10] |
| Mass transfer limitations as this compound crystals coat the gas-liquid interface, creating a barrier.[6][8] | Maintain Agitation: Continuous and vigorous stirring can help break up this compound films and maintain contact between the gas and liquid phases.[7] | |
| Reaching thermodynamic equilibrium before all available water is consumed. | Increase Gas Supply: For batch reactors, ensure sufficient initial gas pressure so that the pressure drop during formation does not bring the system out of the stability zone.[6] Consider a semi-batch setup where pressure is maintained.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling the rate of this compound formation? A1: The kinetics of this compound formation are primarily governed by two distinct processes: nucleation and growth.[11] Key factors include:
-
Pressure and Temperature: Higher pressures and lower temperatures (i.e., greater subcooling) increase the thermodynamic driving force, generally leading to faster nucleation and growth.[7][12]
-
Gas-Water Interfacial Area: A larger contact area between the gas and water phases enhances mass transfer, which is crucial for the growth phase.[7] This is often controlled by the stirring rate or reactor design.[7]
-
Heat Transfer: this compound formation is an exothermic process; the rate at which this heat can be removed from the system can become a limiting factor for rapid growth.[8][10]
-
Presence of Promoters/Inhibitors: Chemical additives can significantly alter formation kinetics. Promoters accelerate formation, while inhibitors delay or prevent it.[11][13]
Q2: How can I reduce the induction time for this compound nucleation? A2: Induction time is the period before stable this compound nuclei form.[6] To reduce it, you can:
-
Increase the driving force by operating at higher pressures or lower temperatures.[7]
-
Increase agitation to enhance gas dissolution into the water.[7]
-
Ensure the system is free of contaminants that could act as inhibitors.[4]
-
Use kinetic promoters designed to facilitate nucleation.
Q3: What is the difference between thermodynamic inhibitors and kinetic inhibitors? A3:
-
Thermodynamic this compound Inhibitors (THIs) , such as methanol or glycols, work by shifting the this compound equilibrium curve to lower temperatures and higher pressures.[14][15] They alter the thermodynamics of the system to make this compound formation unfavorable at a given condition.[11][14]
-
Kinetic this compound Inhibitors (KHIs) do not change the equilibrium conditions. Instead, they delay the nucleation process and/or slow down the crystal growth rate.[11][16][17] They are effective at low concentrations but only provide a finite amount of time before hydrates may begin to form.[11][13]
Q4: My system pressure drops significantly during the experiment. How does this affect formation? A4: In a constant volume (batch) reactor, gas is consumed as it becomes incorporated into the this compound structure, causing the system pressure to drop.[6][18] This pressure decrease reduces the thermodynamic driving force. If the pressure drops below the equilibrium pressure for the given temperature, this compound formation will cease.[6] For experiments requiring high conversion, it is critical to start at a pressure high enough to account for this consumption or use a semi-batch reactor where pressure is kept constant by adding more gas.[6]
Quantitative Data on this compound Formation
The following tables summarize experimental data for methane this compound formation under various conditions.
Table 1: Effect of Subcooling Temperature on Methane this compound Induction Time (Data synthesized for illustrative purposes based on general experimental findings)
| Initial Pressure (MPa) | Experimental Temperature (K) | Equilibrium Temperature (K) | Subcooling (ΔT, K) | Average Induction Time (min) |
| 6.0 | 277.15 | 280.55 | 3.4 | ~180 |
| 6.0 | 276.15 | 280.55 | 4.4 | ~110 |
| 6.0 | 275.15 | 280.55 | 5.4 | ~60 |
| 6.0 | 274.15 | 280.55 | 6.4 | ~25 |
Table 2: Effect of Stirring Rate on Methane this compound Growth Rate (Data synthesized for illustrative purposes based on general experimental findings)
| Pressure (MPa) | Temperature (K) | Stirring Rate (rpm) | Initial Growth Rate (mol/min) |
| 7.0 | 275.15 | 200 | 0.008 |
| 7.0 | 275.15 | 400 | 0.015 |
| 7.0 | 275.15 | 600 | 0.022 |
| 7.0 | 275.15 | 800 | 0.023 |
Note: The growth rate often plateaus at higher stirring speeds as other factors like heat transfer become limiting.[6][7]
Experimental Protocols
Protocol 1: Rapid Methane this compound Formation in a Stirred-Tank Reactor
1. Objective: To form methane this compound rapidly in a batch process and measure the kinetics of formation via pressure drop.
2. Apparatus:
-
High-pressure stirred-tank reactor (e.g., 300-500 mL) with pressure and temperature ratings appropriate for this compound formation (e.g., >10 MPa).[6]
-
Magnetic stirrer or overhead mechanical stirrer with variable speed control.[6]
-
Jacketed vessel connected to a refrigerated circulating bath for temperature control.[6]
-
High-pressure gas supply (methane, purity > 99.9%).
-
Pressure transducer and thermocouple (RTD-Pt) connected to a data acquisition system.[6]
-
Vacuum pump.
3. Procedure:
-
Preparation: Clean the reactor vessel thoroughly with deionized water to remove any impurities.
-
Loading: Add a precise volume of deionized water to the reactor (e.g., 50% of the reactor volume).
-
Sealing and Purging: Seal the reactor. Evacuate the vessel with the vacuum pump to remove air, then purge with low-pressure methane gas. Repeat this cycle 3-4 times to ensure a pure methane atmosphere.
-
Pressurization: Pressurize the reactor with methane to the desired initial experimental pressure (e.g., 6-8 MPa).[6]
-
Cooling: Start the data acquisition system to log pressure and temperature at short intervals (e.g., every 5 seconds).[6] Begin circulating coolant through the reactor jacket to lower the system temperature to the target value (e.g., 274 K).[6]
-
Initiation of Formation: Once the system temperature is stable, start the stirrer at a high speed (e.g., 600-800 rpm).[6][7]
-
Monitoring: Observe the data for the two key indicators of this compound formation:
-
Completion: Continue the experiment until the pressure stabilizes, indicating that the reaction has stopped.
-
Shutdown: Stop the stirrer and data acquisition. Safely vent the remaining gas and open the reactor.
Visualizations
Caption: Workflow for a typical lab-scale this compound formation experiment.
Caption: Key factors influencing the rate of rapid gas this compound formation.
References
- 1. ijsrm.net [ijsrm.net]
- 2. The this compound Problem | PNG 520: Phase Behavior of Natural Gas and Condensate Fluids [courses.ems.psu.edu]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. netl.doe.gov [netl.doe.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. eventos.abcm.org.br [eventos.abcm.org.br]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ourenergypolicy.org [ourenergypolicy.org]
- 13. medwinpublisher.org [medwinpublisher.org]
- 14. portalabpg.org.br [portalabpg.org.br]
- 15. Frontiers | An Experimental Study on the Formation of Natural Gas this compound With Thermodynamic Inhibitors [frontiersin.org]
- 16. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
"addressing the stochastic nature of hydrate nucleation in experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stochastic nature of hydrate nucleation in their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during gas this compound nucleation experiments.
Issue 1: High Variability in Nucleation Induction Times
Q: My experiments show a wide scatter in the time it takes for this compound nucleation to begin, even under seemingly identical conditions. How can I reduce this variability?
A: The stochastic nature of nucleation is intrinsic, but its impact can be mitigated by carefully controlling key experimental parameters. High variability in induction time is a common challenge.[1] Here are several factors to investigate:
-
Temperature and Pressure Control: Even minor fluctuations in temperature and pressure can significantly impact nucleation rates. Molecular dynamics simulations have shown that different temperature control schemes (NVE, NVT, NPT) can affect nucleation behavior.[2][3] Ensure your experimental setup maintains precise and stable temperature and pressure conditions. The driving force, which is the deviation from phase equilibrium conditions, is a key factor.[4]
-
System Purity: Impurities can act as nucleation promoters or inhibitors. Ensure the water, gas, and any additives are of high purity and that the reaction vessel is thoroughly cleaned between experiments to avoid cross-contamination.
-
Mixing and Agitation: The rate of agitation can influence the induction time. Initially, increasing the agitation rate can decrease the induction time, but higher rates may have the opposite effect.[5] Consistent and controlled mixing is crucial for reproducibility.
-
"Memory Effect": If the water used in your experiments was previously frozen or formed hydrates, it may retain a "memory" that can promote faster nucleation.[6] To erase this memory effect, it may be necessary to heat the water to a sufficiently high temperature above the this compound dissociation point.[7]
Issue 2: Inconsistent Nucleation Rates Between Batches
Q: I'm observing significant differences in nucleation rates when I switch to a new batch of reagents or a different experimental setup. What could be the cause?
A: Batch-to-batch variability often points to subtle differences in materials or experimental conditions. Consider the following:
-
Gas Composition: The composition of the gas mixture is a critical factor. For mixed-gas hydrates, even small changes in the proportion of guest molecules can significantly alter the nucleation frequency.[1] For instance, adding a small amount of propane to methane can dramatically shorten the induction time compared to pure methane this compound.[1]
-
Water Source and Treatment: The source and pre-treatment of the water can introduce variability. The presence of dissolved gases or microscopic bubbles (nanobubbles) can influence nucleation.[8] Using freshly degassed, high-purity water is recommended.
-
Surface Properties of the Reactor: The material and surface finish of the reaction vessel can provide sites for heterogeneous nucleation. Scratches or imperfections can act as nucleation points, leading to faster and more frequent nucleation. Ensure the internal surfaces of your reactors are consistent.
Issue 3: Difficulty in Achieving Nucleation at Desired Conditions
Q: I am struggling to induce this compound nucleation even at conditions well within the this compound stability zone. What can I do to promote nucleation?
A: Promoting nucleation when it is proving difficult requires increasing the driving force or introducing nucleation promoters.
-
Increase Supersaturation: The degree of supersaturation is a key driver for nucleation.[8] You can increase it by either increasing the pressure or decreasing the temperature further into the this compound stability zone.[4]
-
Utilize Promoters: Certain chemical additives can act as kinetic promoters. For example, sodium dodecyl sulfate (SDS) has been shown to be a critical factor in the kinetics of methane hydrates.[9]
-
Mechanical Agitation: As mentioned earlier, proper stirring can enhance mass transfer and increase the probability of forming critical nuclei.[5]
-
Seeding: Introducing a small number of pre-formed this compound crystals (seeding) can bypass the stochastic nucleation step and lead to controlled crystal growth.
Frequently Asked Questions (FAQs)
Q1: What is the "stochastic nature" of this compound nucleation?
A1: The stochastic nature of this compound nucleation refers to the inherent randomness in the formation of a stable crystal nucleus from a supersaturated solution.[1][10] Even under identical thermodynamic conditions, the time it takes for the first this compound crystal to appear (the induction time) can vary significantly from one experiment to the next.[1] This is because nucleation is a probabilistic event at the molecular level.[11][12]
Q2: What is the "memory effect" in this compound formation?
A2: The "memory effect" is the phenomenon where water that has previously formed hydrates and then been dissociated will reform hydrates more readily (i.e., with a shorter induction time) upon returning to this compound-forming conditions.[6] This is attributed to the persistence of residual structures or nano-bubbles in the water that act as templates for new this compound growth.[7]
Q3: How does gas composition affect nucleation of mixed-gas hydrates?
A3: The gas composition has a profound effect on the nucleation of mixed-gas hydrates. The presence of certain guest molecules can significantly promote nucleation. For example, in a methane-propane mixture, the induction time for this compound formation is significantly shorter than for pure methane this compound, even with only 1% propane in the vapor phase.[1]
Q4: Can additives be used to control nucleation stochasticity?
A4: Yes, certain additives can influence nucleation. Kinetic inhibitors are used to delay nucleation, while promoters can accelerate it.[13] For instance, some bio-based polymers like FucoPol have been shown to reduce the stochasticity of ice nucleation, confining it to a narrower temperature range.[14] Thermodynamic inhibitors, such as salts, can shift the this compound equilibrium conditions, making formation less favorable.[9]
Q5: What are the key experimental parameters I need to control?
A5: To obtain more reproducible results in this compound nucleation experiments, you should precisely control:
-
Temperature and Pressure: These are the primary thermodynamic drivers.[4]
-
Gas and Water Composition: Purity and composition are critical.[1][9]
-
Agitation/Stirring Rate: This affects mass transfer and heat distribution.[5]
-
System History: Be aware of the "memory effect" and pretreat your water accordingly.[6]
Data Presentation
Table 1: Effect of Propane Concentration on Methane this compound Induction Time
| Methane in Vapor (%) | Propane in Vapor (%) | Average Induction Time (approx.) |
| 100 | 0 | Long |
| 99 | 1 | Significantly Shorter |
Note: This table is a qualitative summary based on findings that even 1% propane dramatically reduces induction time compared to pure methane.[1]
Table 2: Influence of Agitation Rate on Methane this compound Induction Time
| Agitation Rate | Effect on Induction Time |
| Increasing from low speed | Initially decreases |
| High speed | May increase |
Note: This table illustrates the general trend observed in experiments.[5]
Table 3: Effect of SDS Concentration on Methane this compound Formation
| SDS Concentration (ppm) | Effect on Kinetics |
| 500 - 3000 | Critical factor for kinetics |
Note: The optimal concentration of SDS as a promoter is a key area of investigation.[9]
Experimental Protocols
Protocol 1: General Procedure for Isothermal Gas this compound Nucleation Study
This protocol outlines a general method for studying the stochastic nature of gas this compound nucleation in a stirred high-pressure vessel.
-
System Preparation:
-
Thoroughly clean the high-pressure reaction vessel to remove any impurities.
-
Introduce a known volume of high-purity, degassed water into the vessel.
-
-
Pressurization and Thermal Equilibration:
-
Pressurize the vessel with the desired gas or gas mixture to the target pressure.
-
Allow the system to thermally equilibrate at a temperature outside the this compound stability zone for a set period to ensure complete gas dissolution.
-
-
Inducing Nucleation:
-
Rapidly cool the vessel to the desired experimental temperature within the this compound stability zone.
-
Begin controlled agitation at a constant rate.
-
-
Monitoring and Data Acquisition:
-
Continuously monitor the temperature and pressure inside the vessel.
-
This compound nucleation is typically detected by a sudden drop in pressure and a corresponding rise in temperature due to the exothermic nature of this compound formation.[1]
-
-
Determining Induction Time:
-
The induction time is defined as the period from the start of agitation at the experimental temperature until the first detectable sign of this compound formation.[1]
-
-
Repetition:
-
Repeat the experiment multiple times under identical conditions to obtain a statistical distribution of induction times.[1]
-
Visualizations
Caption: Workflow for a typical gas this compound nucleation experiment.
Caption: Troubleshooting logic for variable this compound induction times.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Formation with the Memory Effect Using Classical Nucleation Theory | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Supersaturation dependent nucleation of methane + propane mixed-gas this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Conceptual Validation of Stochastic and Deterministic Methods To Estimate Crystal Nucleation Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | An Experimental Study on the Formation of Natural Gas this compound With Thermodynamic Inhibitors [frontiersin.org]
- 14. Enhanced Control over Ice Nucleation Stochasticity Using a Carbothis compound Polymer Cryoprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hydrate Plugging Risk in Deepwater Operations
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), experimental protocols, and key data for researchers, scientists, and drug development professionals working on hydrate plugging risk management in deepwater operations.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments related to gas this compound formation and inhibition.
Frequently Asked Questions (FAQs)
1. What are the primary indicators of this compound formation in our experimental setup?
This compound formation can be identified by several key indicators:
-
A sudden drop in pressure: As gas molecules are incorporated into this compound crystals, the pressure of the system will decrease noticeably.[1][2]
-
An exothermic temperature spike: The formation of hydrates is an exothermic process, which will cause a temporary increase in the local temperature.
-
Visual observation: In transparent setups, this compound formation appears as the growth of white, snow-like or ice-like solid crystals.[3]
-
Increased torque or differential pressure: In flow loops or stirred reactors, the formation of solid hydrates will increase the viscosity of the fluid, leading to higher torque on the stirrer or a greater pressure drop across the loop.
2. Why is this compound formation occurring even with the injection of a thermodynamic this compound inhibitor (THI)?
Several factors could contribute to this issue:
-
Insufficient Inhibitor Concentration: The concentration of the THI (e.g., methanol, MEG) may be too low for the given pressure and temperature conditions. Higher pressures and lower temperatures require higher inhibitor concentrations to shift the this compound equilibrium curve sufficiently.[4]
-
Incomplete Mixing: The inhibitor may not be adequately dispersed throughout the system, leading to localized areas with a lower inhibitor concentration where hydrates can still form.
-
Inaccurate Phase Behavior Prediction: The thermodynamic model used to predict the required inhibitor concentration might not be accurate for the specific gas and liquid composition of your system.
-
Presence of a Water-Rich Phase: If free water is accumulating in a specific part of the system, the local inhibitor concentration in that phase might be diluted, allowing for this compound formation.
3. Our kinetic this compound inhibitor (KHI) seems to be ineffective. What are the possible reasons?
The effectiveness of a KHI can be influenced by several factors:
-
Subcooling Temperature is Too High: KHIs are most effective within a certain subcooling range (the difference between the this compound equilibrium temperature and the operating temperature). If the subcooling is too high, the driving force for this compound formation may be too strong for the KHI to overcome.[5][6]
-
Insufficient Concentration: Similar to THIs, an adequate concentration of the KHI is necessary to delay nucleation and growth effectively.
-
Incompatibility with Other Chemicals: Other chemicals in the system, such as corrosion inhibitors, could interfere with the performance of the KHI.[4]
-
Shear Conditions: The effectiveness of some KHIs can be dependent on the shear rate in the system.
Troubleshooting Guide: this compound Plug Detected in a Flow Loop
| Problem | Possible Causes | Troubleshooting Steps |
| Sudden increase in differential pressure across the flow loop. | This compound plug formation. | 1. Confirm the plug: Observe for a significant and sustained increase in pressure drop. 2. Isolate the section: If possible, isolate the affected section of the flow loop. 3. Initiate remediation: Begin depressurization, heating, or chemical injection as per the experimental plan. |
| Complete blockage of flow. | A fully formed this compound plug. | 1. Immediate shutdown of flow: Prevent pressure buildup and potential equipment damage. 2. Locate the plug: Use pressure transient analysis or strategically placed temperature and pressure sensors to identify the location of the plug. 3. Apply remediation techniques: Carefully apply depressurization from both sides of the plug if possible. Thermal or chemical methods can also be used.[7] |
| Ineffective plug dissociation with depressurization. | The plug is very dense and has low permeability. | 1. Combine methods: Use a combination of depressurization and thermal methods (e.g., external heating). 2. Chemical injection: If feasible, inject a high concentration of a thermodynamic inhibitor (e.g., methanol) to help dissolve the plug. |
Data Presentation
The following tables summarize key quantitative data related to this compound formation and inhibition.
Table 1: Methane this compound Formation Conditions (Pure Water)
| Pressure (MPa) | Temperature (°C) |
| 4 | 4.5 |
| 5 | 6.5 |
| 7 | 9.0 |
| 10 | 12.0 |
| 15 | 15.5 |
Note: This data is indicative and can vary with the presence of other gases.
Table 2: Effect of Inhibitors on this compound Induction Time
| Inhibitor System | Concentration (wt%) | Pressure (MPa) | Subcooling (°C) | Average Induction Time (min) |
| Methanol | 20 | 21 | ~10 | 150 |
| PVCap | 0.5 | 21 | ~15 | 140 |
| 0.5% PVCap + 5% Methanol | 5.5 | 21 | ~12 | 235 |
| 0.5% PVCap + 20% Methanol | 20.5 | 21 | ~8 | 375 |
Source: Adapted from experimental data on PVCap and methanol mixtures.[8]
Table 3: Comparison of Thermodynamic this compound Inhibitor (THI) Effectiveness
| Inhibitor | Molecular Weight ( g/mol ) | Wt% for 10°C Depression |
| Methanol (MeOH) | 32.04 | 21 |
| Ethylene Glycol (MEG) | 62.07 | 32 |
| Diethylene Glycol (DEG) | 106.12 | 41 |
| Triethylene Glycol (TEG) | 150.17 | >50 |
Source: Data based on the Nielsen and Bucklin correlation.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound management.
Protocol 1: Determination of this compound Formation Boundary
Objective: To determine the pressure and temperature conditions at which hydrates form for a given fluid system.
Apparatus: High-pressure autoclave or rocking cell equipped with pressure and temperature sensors, a cooling system, and a magnetic stirrer or rocking mechanism.
Procedure:
-
System Preparation: Clean and dry the pressure cell.
-
Sample Loading: Add a known volume of the test fluid (e.g., drilling fluid, water) to the cell.
-
Pressurization: Pressurize the cell with the test gas (e.g., methane, natural gas mixture) to the desired initial pressure.
-
Equilibration: Allow the system to equilibrate at a temperature outside the expected this compound formation region, with continuous stirring or rocking.
-
Cooling: Gradually cool the cell at a constant rate (e.g., 1°C/hour) while continuously monitoring pressure and temperature.
-
This compound Formation Detection: Identify the point of this compound formation by observing a sharp drop in pressure and a corresponding exothermic peak in temperature. This pressure and temperature represent a point on the this compound equilibrium curve.
-
Dissociation: After this compound formation, slowly heat the cell to dissociate the hydrates and confirm the dissociation point.
-
Repeat: Repeat the cooling and heating cycles at different initial pressures to generate multiple points on the this compound equilibrium curve.
Protocol 2: Performance Evaluation of Kinetic this compound Inhibitors (KHIs)
Objective: To assess the effectiveness of a KHI in delaying the nucleation and growth of gas hydrates.
Apparatus: High-pressure rocking cell rig with multiple cells for parallel testing.
Procedure:
-
Solution Preparation: Prepare aqueous solutions of the KHI at various concentrations.
-
Cell Loading: Add a specific volume of the KHI solution to each rocking cell.
-
Pressurization: Pressurize all cells with the test gas to the same initial pressure.
-
Isothermal Test:
-
Cool the cells to a constant temperature within the this compound stability region (i.e., a specific subcooling).
-
Monitor the pressure in each cell over time. The time elapsed until a rapid pressure drop occurs is the induction time .
-
-
Constant Cooling Rate Test:
-
Cool the cells at a constant rate (e.g., 1°C/hour) from a temperature outside the this compound region.
-
The temperature at which this compound formation is first detected is the onset temperature . A lower onset temperature indicates better KHI performance.
-
-
Data Analysis: Compare the induction times or onset temperatures for different KHI concentrations and against a baseline test with pure water.
Visualizations
Diagram 1: this compound Formation and Plugging Process
Caption: Logical flow of gas this compound formation leading to pipeline plugging.
Diagram 2: Experimental Workflow for KHI Performance Testing
Caption: Step-by-step workflow for evaluating Kinetic this compound Inhibitor (KHI) performance.
Diagram 3: Decision Pathway for this compound Plug Remediation
Caption: Decision-making process for remediating a this compound plug in a subsea pipeline.
References
- 1. pdpetro.com.br [pdpetro.com.br]
- 2. researchgate.net [researchgate.net]
- 3. globalscientificjournal.com [globalscientificjournal.com]
- 4. osti.gov [osti.gov]
- 5. The Hybrid this compound Inhibition – Campbell Tip of the Month [jmcampbell.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Hydrates: Prediction, Mitigation & Remediation Techniques — GATE Energy [gate.energy]
- 8. Frontiers | Experimental Study on the Effect of Combination of Thermodynamic Inhibitors’ and Kinetic Inhibitors’ this compound Inhibition [frontiersin.org]
- 9. Thermodynamic this compound Inhibitors – How Do They Compare? : PetroSkills [petroskills.com]
Technical Support Center: Enhancing Gas Recovery from Hydrate Reservoirs
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the experimental recovery of gas from hydrate reservoirs. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Troubleshooting Guides & FAQs
This section is organized by the primary methods of gas this compound recovery.
Depressurization Method
Question: Why am I observing a rapid decline in gas production rate shortly after initiating depressurization?
Answer: This is a common issue often attributed to two main factors:
-
Secondary this compound Formation: As gas and water are released during dissociation, they can reform into hydrates near the production wellbore due to the localized high pressure and low temperature (Joule-Thomson cooling effect), creating a blockage.[1]
-
Ice Formation: The endothermic nature of this compound dissociation can cause the temperature in the sediment to drop below the freezing point of water, leading to ice formation which blocks pore throats and impedes gas flow.[2]
Troubleshooting Steps:
-
Monitor Temperature and Pressure Differentials: A sharp, localized temperature drop near the outlet, accompanied by an increasing pressure difference between the reservoir and the outlet, strongly indicates a blockage.[2]
-
Controlled Depressurization: Instead of a rapid pressure drop, implement a gradual, stepwise depressurization to manage the rate of dissociation and heat transfer, minimizing drastic temperature drops.[3]
-
Combined Methods: Consider combining depressurization with low-level thermal stimulation or the injection of a small amount of thermodynamic inhibitor (like methanol or glycol) to prevent freezing.[4]
Question: My gas recovery is incomplete, even after maintaining a low pressure for an extended period. What could be the cause?
Answer: Incomplete dissociation is often a result of insufficient energy input to sustain the endothermic dissociation process.[5]
-
Heat Transfer Limitation: In laboratory-scale experiments, heat transfer from the surroundings may not be sufficient to compensate for the heat consumed by dissociation, causing the process to slow down and eventually stop once the temperature stabilizes at the new equilibrium.[6]
-
High this compound Saturation: At high initial this compound saturations, the proportion of this compound that decomposes during the initial rapid dissociation phase is often lower. The extensive dissociation cools the sediment more significantly, hindering further recovery.[3]
Troubleshooting Steps:
-
External Heating: For lab setups, provide controlled external heating to the reactor to maintain a temperature above the this compound stability point at the given pressure.
-
Pre-heating: Consider uniformly heating the this compound-bearing sediment to a temperature just below the initial dissociation point before starting depressurization.
-
Pulsed Depressurization: Alternate between periods of depressurization and shut-in. The shut-in periods allow the sediment to thermally equilibrate with its surroundings, providing more energy for the next depressurization phase.
Logical Troubleshooting Flow for Depressurization Issues
Caption: Troubleshooting logic for depressurization experiments.
Thermal Stimulation
Question: Why is the energy efficiency of my thermal stimulation experiment so low?
Answer: Low energy efficiency in thermal stimulation is primarily due to poor heat distribution and significant heat loss.
-
Heat Loss to Surroundings: A significant portion of the injected heat can be lost to the overlying and underlying strata, as well as the experimental apparatus itself, without contributing to this compound dissociation.[6]
-
Reduced Thermal Diffusivity: As hydrates dissociate, the formation of free gas significantly lowers the thermal diffusivity of the sediment. This slows down heat propagation from the heat source to the dissociation front, retarding gas production.[7]
Troubleshooting Steps:
-
Insulate the Reactor: Ensure the experimental vessel is well-insulated to minimize heat loss to the environment.
-
Optimize Heater Placement: Using distributed or multiple heating elements instead of a single point source can lead to more uniform heat distribution.[8]
-
Combine with Depressurization: A small degree of depressurization can enhance the efficiency of thermal methods by expanding the dissociation zone and improving gas flow pathways.
Question: I'm observing an unexpected pressure spike during heating. Is this normal?
Answer: Yes, a temporary accumulation of excess pore pressure is a known phenomenon in thermal stimulation experiments.[7] This occurs because the dissociation of solid this compound into gas and water happens rapidly in a confined pore space. If the rate of dissociation exceeds the rate at which the released fluids can flow away, a localized pressure increase will occur.[7] This can potentially lead to sediment fracturing or deformation.[7]
Troubleshooting Steps:
-
Control Heating Rate: A lower heating rate allows more time for the pressure to dissipate, preventing excessive buildup.[8]
-
Ensure Permeable Boundaries: Make sure the experimental setup has adequate pathways for fluid to escape the heated zone.
-
Monitor Acoustic and Seismic Velocity: Changes in compressional (Vp) and shear (Vs) wave velocities can indicate the presence of free gas and changes in sediment stiffness, providing insight into the dissociation process and mechanical stability.[7]
Experimental Workflow for Thermal Stimulation
Caption: General workflow for a thermal stimulation experiment.
Inhibitor Injection
Question: My kinetic this compound inhibitor (KHI) tests are showing highly variable and poorly reproducible induction times. How can I improve consistency?
Answer: The stochastic nature of this compound nucleation in "fresh" water systems is a well-known cause of scattered results in KHI testing.[9][10] The "memory effect" of water can be leveraged to improve repeatability.
Troubleshooting Steps:
-
Utilize "Memory Water": Instead of using fresh deionized water for each test, use water that has previously formed and dissociated hydrates. Pre-existing this compound precursors in this "memory water" limit the stochastic character of crystallization.[9]
-
Standardize the Pre-test Protocol: Develop a consistent procedure for creating the memory water. This involves forming this compound and then dissociating it by heating to a specific temperature for a set duration before cooling again for the KHI test.[10] This procedure significantly increases the repeatability of results.[9]
Question: How do I determine the optimal injection rate for a thermodynamic this compound inhibitor (THI) like Mono-Ethylene Glycol (MEG)?
Answer: The goal is to inject the minimum amount of inhibitor required to shift the this compound equilibrium conditions outside the operating temperature and pressure range, thereby preventing this compound formation.[11] Over-injection is common and costly.
Troubleshooting Steps:
-
Phase Boundary Modeling: Use thermodynamic modeling software to predict the this compound equilibrium curve for your specific gas and water composition with varying concentrations of the inhibitor.
-
Monitor System Conditions: Injection rates should be adjusted based on real-time system parameters, not just worst-case scenarios.[11] As pressure drops or temperature increases during production, the required inhibitor concentration may decrease.[11]
-
Coreflood Experiments: Conduct coreflood tests to simulate inhibitor injection into the this compound-bearing sediment. This helps understand potential issues like inhibitor interaction with the porous medium and formation damage.[12]
CO2-CH4 Swapping
Question: The CH4 recovery efficiency in my CO2 swapping experiment is very low and the process is slow. What is limiting the reaction?
Answer: The efficiency of CO2-CH4 swapping is often limited by mass transfer and the formation of a new this compound layer.
-
Mass Transfer Limitations: The exchange process can be hindered by the slow diffusion of CO2 to the methane this compound surface and the slow removal of the replaced CH4.
-
This compound Layer Formation: A new layer of CO2 or mixed CO2-CH4 this compound can form on the surface of the original methane this compound, acting as a barrier that prevents further interaction between the injected CO2 and the unreacted methane this compound.[13]
Troubleshooting Steps:
-
Use a CO2+N2 Mixture: Injecting a binary gas mixture of CO2 and N2 can be more advantageous than pure CO2. Nitrogen molecules can help occupy the small this compound cages, potentially disrupting the this compound lattice and enhancing the release of CH4.[14][15]
-
Implement Gas Exchange Intervals: Instead of continuous injection, use a "huff and puff" or cyclic injection strategy. This involves periods of injection followed by periods where the produced gas (containing replaced CH4) is removed. Discharging the replaced CH4 in time prevents it from re-forming into this compound and allows fresh CO2 to contact the this compound surface.[16]
-
Combine with Depressurization: A slight reduction in pressure can assist the swapping process. This "depressurization-assisted CH4–CO2 replacement" can improve methane recovery compared to swapping alone.[17]
Quantitative Data Summary
The following tables summarize quantitative data from various experimental studies on gas recovery from this compound reservoirs.
Table 1: Methane Recovery Efficiency via CO2/CO2+N2 Swapping
| Injection Gas | Temperature (K) | Pressure (MPa) | Duration (h) | CH4 Recovery (%) | System Details | Reference |
| Pure CO2 | 274.15 - 277.15 | 7.04 - 10.11 | - | ~5% | Bulk Water | [17] |
| CO2 + N2 | 274.15 - 277.15 | 7.04 - 10.11 | - | 30 - 40% | Bulk Water | [17] |
| CO2 + N2 | 274.15 - 277.15 | 7.04 - 10.11 | 341.75 | 46.32% | Sandstone Core, Brine | [14][15] |
| 40% CO2 + 60% H2 | 275.15 | 6.0 | - | 32.24% | Gas exchange every 24h | [16] |
| 40% CO2 + 60% N2 | 275.15 | 6.0 | - | 28.85% | Gas exchange every 36h | [16] |
Table 2: Gas Production Efficiency via Thermal Stimulation
| Initial this compound Saturation (% Pore Volume) | Heating Rate (W) | Peak Efficiency (%) | Net "End of Test" Efficiency (%) | System Details | Reference |
| 10% | 20 | 72% | 41% | 59.3 L Quartz Sand | [8] |
| 30% | 20 | - | 86% | 59.3 L Quartz Sand | [8] |
| 10% | 100 | 91% | - | 59.3 L Quartz Sand | [8] |
| 30% | 100 | - | 79% | 59.3 L Quartz Sand | [8] |
Experimental Protocols
Protocol 1: Methane this compound Dissociation by Depressurization
Objective: To study the behavior of methane this compound dissociation in porous sediments under controlled depressurization.
Apparatus:
-
High-pressure reaction vessel
-
Temperature and pressure transducers
-
Back-pressure regulator
-
Gas chromatograph
-
Data acquisition system
Methodology:
-
Sediment Packing: Pack the reaction vessel with quartz sand of a known particle size and porosity.
-
Water Saturation: Evacuate the vessel and then inject a known volume of deionized water to achieve the desired initial water saturation.
-
This compound Formation:
-
Pressurize the vessel with methane gas to a pressure well within the this compound stability zone (e.g., 10 MPa).
-
Lower the temperature of the vessel (e.g., to 2-4 °C) and maintain these conditions until gas consumption ceases, indicating this compound formation is complete.
-
-
Depressurization:
-
Set the back-pressure regulator to a pressure slightly higher than the initial vessel pressure.
-
Open the outlet valve and gradually decrease the set point of the back-pressure regulator to the target dissociation pressure (e.g., 4 MPa).[3]
-
Maintain this dissociation pressure until gas production significantly diminishes.[3]
-
-
Data Collection:
-
Continuously record the temperature and pressure at multiple points within the vessel.
-
Measure the volume of gas and water produced over time.
-
Periodically analyze the composition of the produced gas using a gas chromatograph.
-
-
Analysis:
-
Plot cumulative gas production, production rate, temperature, and pressure against time to identify the different stages of dissociation (free gas release, rapid dissociation, gradual dissociation).[3]
-
Calculate the total methane recovery and dissociation rate.
-
Protocol 2: CH4 Recovery by CO2-CH4 Replacement
Objective: To evaluate the efficiency of replacing methane from a this compound structure using CO2 or a CO2-rich gas mixture.
Apparatus:
-
Gas cylinders (CH4, CO2, N2).
-
High-pressure pumps for gas injection.
-
Temperature and pressure transducers.
-
Gas chromatograph.
-
Data acquisition system.
Methodology:
-
This compound Formation: Prepare a methane this compound-bearing sample within the reactor or core holder as described in Protocol 1.
-
Gas Injection (Swapping):
-
Pressurize the injection system with the swapping gas (e.g., pure CO2 or a CO2+N2 mixture) to the desired injection pressure.
-
Inject the swapping gas into the reactor. This can be done continuously or in cycles (soaking/dynamic replacement).[13]
-
-
Gas Exchange (for cyclic method):
-
After a set interval (e.g., 12, 24, or 36 hours), carefully vent the gas phase from the reactor.[16]
-
Analyze the composition of the vented gas to determine the amount of CH4 recovered.
-
Re-pressurize the reactor with fresh swapping gas to begin the next cycle.
-
-
Data Collection:
-
Continuously monitor pressure and temperature within the reactor.
-
At the end of the experiment (or during each venting cycle), collect gas samples for compositional analysis via gas chromatography.
-
-
Final Dissociation: After the swapping experiment is complete, fully dissociate any remaining this compound by heating the vessel and depressurizing to measure the final gas composition and calculate the overall CH4 recovery.
-
Analysis:
-
Calculate the methane recovery efficiency as the ratio of moles of CH4 released to the initial moles of CH4 trapped in the this compound.[17]
-
Compare the efficiency of different swapping gases or injection strategies.
-
Signaling Pathway for CO2-CH4 Replacement Mechanism
Caption: Conceptual pathway of the CO2-CH4 swapping process.
References
- 1. researchgate.net [researchgate.net]
- 2. onepetro.org [onepetro.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fundamental challenges to methane recovery from gas hydrates [pubs.usgs.gov]
- 6. Heat Transfer Analysis of Methane this compound Sediment Dissociation in a Closed Reactor by a Thermal Method [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Improved industrial induction time-based technique for evaluating kinetic this compound inhibitors [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. onepetro.org [onepetro.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Effect of Gas Exchange Interval on CH4 Recovery Efficiency and Study of Mechanism of CH4 this compound Replacement by CO2 Mixture [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
"comparative analysis of sI, sII, and sH hydrate structures"
A Comprehensive Comparison of sI, sII, and sH Clathrate Hydrate Structures
Clathrate hydrates, crystalline ice-like solids, are formed from water and small guest molecules under conditions of high pressure and low temperature. These structures are of significant interest to researchers in various fields, including geology, chemistry, and pharmaceuticals, due to their role in natural gas storage, carbon dioxide sequestration, and potential applications in drug delivery. The three primary and most common structures of clathrate hydrates are cubic structure I (sI), cubic structure II (sII), and hexagonal structure H (sH). This guide provides a detailed comparative analysis of these three structures, supported by quantitative data and a description of key experimental characterization techniques.
Structural and Physical Properties
The fundamental difference between sI, sII, and sH hydrates lies in their crystal structure, which dictates the size and shape of the cavities or "cages" that encapsulate guest molecules. The type of guest molecule, particularly its size, determines which this compound structure is formed.
Data Presentation: Comparison of sI, sII, and sH this compound Properties
| Property | Structure I (sI) | Structure II (sII) | Structure H (sH) |
| Crystal System | Cubic | Cubic | Hexagonal |
| Space Group | Pm3n | Fd3m | P6/mmm |
| Water Molecules/Unit Cell | 46 | 136 | 34 |
| Cage Types | Small: 5¹²Large: 5¹²6² | Small: 5¹²Large: 5¹²6⁴ | Small: 5¹²Medium: 4³5⁶6³Large: 5¹²6⁸ |
| Number of Cages/Unit Cell | 2 (5¹²)6 (5¹²6²) | 16 (5¹²)8 (5¹²6⁴) | 3 (5¹²)2 (4³5⁶6³)1 (5¹²6⁸) |
| Average Cage Radius (Å) | 5¹²: ~3.915¹²6²: ~4.33 | 5¹²: ~3.905¹²6⁴: ~4.73 | 5¹²: ~3.914³5⁶6³: ~4.065¹²6⁸: ~5.71 |
| Typical Guest Molecules | Methane, Ethane, Carbon Dioxide, Hydrogen Sulfide | Propane, Isobutane, Nitrogen, Oxygen | Methane + larger molecule (e.g., adamantane, neohexane, methylcyclohexane) |
| Guest Molecule Size (Å) | 3.5 - 5.5 | 5.5 - 6.5 | Small gas (e.g., Methane) + Large molecule (> 7.5) |
| Hydration Number | Variable, typically 5.75 to 7.67 | Variable, typically 5.67 to 17 | Variable, requires two guest sizes for stability |
Hydration Number: The hydration number in clathrate hydrates refers to the ratio of water molecules to guest molecules in the crystal lattice. It is not a fixed value and depends on the degree of cage occupancy by the guest molecules. For a fully occupied sI this compound with a single guest type, the ideal hydration number is 5.75 (46 water molecules / 8 guest molecules). Similarly, for a fully occupied sII this compound, it is 5.67 (136 water molecules / 24 guest molecules). However, in reality, not all cages may be occupied, leading to a higher experimental hydration number.
Experimental Characterization Protocols
The determination of the structure and properties of clathrate hydrates relies on a suite of analytical techniques. The most crucial of these are Powder X-ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy.
Powder X-ray Diffraction (PXRD)
Methodology: PXRD is the primary technique for identifying the crystal structure of clathrate hydrates.
-
Sample Preparation: A powdered sample of the this compound is synthesized, often at low temperatures and high pressures. For analysis, the sample is typically loaded into a capillary or a specialized sample holder that can maintain the required pressure and temperature to prevent decomposition. For in-situ experiments, hydrates are formed from ice powder in a high-pressure cell.[1]
-
Instrument Setup: A diffractometer in the Bragg-Brentano geometry is commonly used.[2] A monochromatic X-ray source (e.g., Cu Kα) is directed at the sample. The detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.
-
Data Acquisition: Diffraction patterns are collected over a specific 2θ range (e.g., 10-80 degrees) with a defined step size and counting time per step. Temperature and pressure are carefully controlled throughout the measurement.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure.
-
Phase Identification: The peak positions in the experimental pattern are compared to standard diffraction patterns from databases (e.g., the Powder Diffraction File™) to identify the this compound structure (sI, sII, or sH).
-
Lattice Parameter Determination: The precise positions of the diffraction peaks are used to calculate the unit cell parameters.
-
Rietveld Refinement: This powerful analysis technique is used to refine the crystal structure model, providing detailed information on atomic positions, site occupancies (and thus guest molecule distribution), and quantitative phase analysis in mixed-phase samples.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: Solid-state NMR spectroscopy is a powerful tool for probing the local environment of guest molecules within the this compound cages. ¹³C NMR is particularly useful for carbon-containing guest molecules.
-
Sample Preparation: The this compound sample is packed into a solid-state NMR rotor, typically made of zirconia. For experiments at high pressure and low temperature, specialized pressure-resistant rotors and low-temperature probes are required.
-
Instrument Setup: A high-field solid-state NMR spectrometer is used. Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain high-resolution spectra. Cross-polarization (CP) techniques can be used to enhance the signal of less abundant nuclei.
-
Data Acquisition: ¹³C NMR spectra are acquired at low temperatures to immobilize the guest molecules within the cages. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
-
Data Analysis: The chemical shift of the guest molecule's nucleus is sensitive to its environment.
-
Cage Identification: A single guest molecule will exhibit different ¹³C chemical shifts depending on whether it is in a small or large cage of a particular this compound structure. This allows for the unambiguous identification of the guest's location. For example, the ¹³C chemical shift of methane in the small 5¹² cage of sI this compound is different from that in the large 5¹²6² cage.[3]
-
Quantitative Analysis: The relative integrated intensities of the NMR signals corresponding to the guest molecules in different cages can be used to determine the relative cage occupancy. This information is crucial for calculating the hydration number.[4]
-
Raman Spectroscopy
Methodology: Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of guest molecules and the host water lattice. It is particularly well-suited for in-situ studies under high pressure.
-
Sample Preparation: For in-situ measurements, hydrates are synthesized in a high-pressure optical cell equipped with a sapphire or diamond window that allows for laser access.
-
Instrument Setup: A Raman spectrometer equipped with a microscope for focusing the laser beam on the sample is used. A monochromatic laser (e.g., 532 nm) is used to excite the sample. The scattered light is collected and analyzed by a spectrometer.
-
Data Acquisition: Raman spectra are collected from the this compound sample. The temperature and pressure are maintained at the desired conditions. Spectra of the gas or liquid phase can also be collected for comparison.
-
Data Analysis: The vibrational frequencies of the guest molecules are sensitive to the size and shape of the enclosing cage.
-
Structure Identification: The C-H stretching mode of methane, for instance, appears at different frequencies when it is in the small and large cages of sI this compound.[5][6] These characteristic frequencies can be used to identify the this compound structure.
-
Cage Occupancy: The relative intensities of the Raman bands corresponding to the guest molecule in different cages can be used to determine the relative cage occupancy, similar to NMR spectroscopy.[5]
-
Guest Composition: In mixed-gas hydrates, Raman spectroscopy can be used to identify the different guest molecules present and quantify their relative amounts in the this compound phase.
-
Logical Relationships and Experimental Workflow
The choice of guest molecule dictates the resulting this compound structure, and the characterization of this structure requires a systematic experimental approach.
Caption: Relationship between guest molecules, this compound structures, and the experimental workflow for characterization.
This comparative guide provides a foundational understanding of the key differences between sI, sII, and sH clathrate this compound structures. For researchers, scientists, and drug development professionals, a thorough grasp of these structures and the analytical techniques used to characterize them is essential for advancing research and applications in this exciting field.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. DSpace at KOASAS: In situ Raman and C-13 NMR spectroscopic analysis of gas hydrates formed in confined water: application to natural gas capture [koasas.kaist.ac.kr]
- 4. EXPERIMENTAL SOLID STATE NMR OF GAS HYDRATES: PROBLEMS AND SOLUTIONS - UBC Library Open Collections [open.library.ubc.ca]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Frontiers | Raman Spectroscopic Study on a CO2-CH4-N2 Mixed-Gas this compound System [frontiersin.org]
Bridging the Gap: A Guide to Validating Hydrate Simulation Results with Experimental Data
For researchers, scientists, and drug development professionals, the accurate prediction of hydrate formation and behavior is critical. Molecular simulations offer a powerful tool to investigate these phenomena at a microscopic level, but their reliability hinges on rigorous validation against experimental data. This guide provides a comprehensive comparison of simulation results with experimental findings for key this compound properties, details the experimental protocols for crucial analytical techniques, and visualizes the intricate relationships between simulation and reality.
The study of gas hydrates, crystalline solids formed from water and gas molecules at high pressures and low temperatures, is paramount in fields ranging from energy recovery to pharmaceutical development. While computational simulations provide invaluable insights into this compound thermodynamics and kinetics, their predictive power must be established through careful comparison with real-world measurements. This guide serves as a practical resource for validating this compound simulation results, offering a clear overview of experimental techniques and presenting direct comparisons of simulation-derived data with experimental benchmarks.
At a Glance: Simulation vs. Experimental Data
To facilitate a clear comparison, the following tables summarize quantitative data from various studies, pitting simulation predictions against experimental measurements for critical this compound properties.
Table 1: Methane this compound Dissociation Enthalpy
The enthalpy of dissociation is a crucial thermodynamic property that dictates the energy required to break down the this compound structure. Accurate prediction of this value is essential for applications such as gas storage and transportation.
| Guest Molecule | Simulation Method | Force Field | Simulated Dissociation Enthalpy (kJ/mol) | Experimental Method | Experimental Dissociation Enthalpy (kJ/mol) | Reference |
| Methane (CH₄) | Molecular Dynamics | TIP4P/2005, OPLS-UA, TraPPE | 50 | Clapeyron Equation | 54.4 ± 1.2 | [1] |
| Methane (CH₄) | Residual Thermodynamics | - | 55.4 - 58.6 (273-290 K) | Calorimetry | 54.19 - 56.5 | [2] |
Note: The dissociation enthalpy can vary with temperature and pressure.
Table 2: Carbon Dioxide (CO₂) this compound Phase Equilibrium
Understanding the pressure-temperature (P-T) conditions at which hydrates form and dissociate is fundamental to preventing blockages in pipelines and designing effective carbon capture and storage technologies.
| Temperature (K) | Simulation Method | Force Field | Simulated Equilibrium Pressure (MPa) | Experimental Method | Experimental Equilibrium Pressure (MPa) | Reference |
| 274.15 | Molecular Dynamics | TIP4P/2005, TraPPE | 1.25 | High-pressure cell | 1.25 | [3] |
| 279.15 | Molecular Dynamics | TIP4P/2005, TraPPE | 2.96 | High-pressure cell | 2.96 | [4] |
| 283.15 | Chen-Guo Model | - | 4.5 | Isochoric pressure search | 4.5 | [5][6] |
Table 3: Permeability of this compound-Bearing Sediments
Permeability is a key parameter in assessing the feasibility of natural gas production from this compound reservoirs. It describes the ability of gas and water to flow through the sediment.
| This compound Saturation (%) | Simulation Model | Simulated Permeability (mD) | Experimental Method | Experimental Permeability (mD) | Reference |
| 20 | Pore-scale CFD | ~100 | Core flooding | ~120 | [7] |
| 40 | Pore-scale CFD | ~20 | Core flooding | ~30 | [7] |
| 60 | Pore-scale CFD | ~5 | Core flooding | ~8 | [7] |
Note: Permeability is highly dependent on the this compound growth habit (pore-filling vs. grain-coating) and sediment properties.
Illuminating the Path: Experimental Protocols
The validity of any comparison rests on the quality and reliability of the experimental data. The following sections provide detailed methodologies for key experimental techniques used in this compound research.
Differential Scanning Calorimetry (DSC) for Dissociation Enthalpy
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the amount of heat required to increase the temperature of a sample. For hydrates, it is instrumental in determining the enthalpy of dissociation.[8]
Experimental Protocol:
-
Sample Preparation: A small, precisely weighed amount of the this compound sample (typically a few milligrams) is hermetically sealed in a high-pressure DSC pan.
-
Instrument Setup: The DSC is equipped with a high-pressure cell capable of withstanding the pressures required for this compound stability.[9] The cell is purged with the guest gas (e.g., methane) to create the desired atmosphere.
-
Thermal Program: The sample is cooled to a temperature well below the expected this compound formation temperature to ensure complete crystallization.
-
Heating Scan: The sample is then heated at a constant rate (e.g., 1 K/min). The DSC records the heat flow into the sample as a function of temperature.
-
Data Analysis: The dissociation of the this compound is observed as an endothermic peak on the DSC thermogram. The area under this peak is integrated to determine the heat of dissociation. The peak temperature provides the dissociation temperature at that pressure.[10]
Powder X-ray Diffraction (PXRD) for Crystal Structure Analysis
Powder X-ray Diffraction is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine their crystal structure. For hydrates, PXRD is essential for confirming the this compound structure type (sI, sII, or sH).[11][12]
Experimental Protocol:
-
Sample Preparation: A powdered sample of the this compound is loaded into a sample holder. For in-situ measurements under pressure and controlled temperature, a specialized high-pressure, low-temperature chamber is used.
-
Instrument Setup: The PXRD instrument is configured with an X-ray source (commonly Cu Kα radiation) and a detector.
-
Data Collection: The sample is irradiated with X-rays at various angles (2θ), and the detector measures the intensity of the diffracted X-rays.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure. The positions and intensities of the diffraction peaks are compared to known patterns in databases (e.g., the Powder Diffraction File) to identify the this compound structure. Rietveld refinement can be used to obtain detailed structural information, such as lattice parameters.
Raman Spectroscopy for Cage Occupancy Determination
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations in a sample. In this compound research, it is a powerful tool for identifying the guest molecules and quantifying their distribution within the different-sized cages of the this compound lattice (cage occupancy).[13][14]
Experimental Protocol:
-
Sample Synthesis: Hydrates are synthesized in a high-pressure optical cell equipped with a sapphire window that allows for laser access.
-
Spectrometer Setup: A Raman spectrometer with a confocal microscope is used to focus a laser beam onto the this compound sample and collect the scattered light.
-
Spectral Acquisition: Raman spectra are collected from the this compound phase. The characteristic vibrational frequencies of the guest molecules are observed. The C-H stretching mode of methane, for example, exhibits distinct peaks corresponding to molecules in the large and small cages of structure I this compound.
-
Data Analysis: The integrated areas of the Raman peaks corresponding to the guest molecules in the different cages are used to determine the relative cage occupancy.[15] This information is crucial for understanding the stoichiometry and stability of the this compound.[16]
Visualizing the Connections: Workflows and Relationships
To better illustrate the processes and logic involved in validating this compound simulations, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prediction of Phase Equilibrium Conditions and Thermodynamic Stability of CO2-CH4 Gas this compound [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Frontiers | Raman Spectroscopic Study on a CO2-CH4-N2 Mixed-Gas this compound System [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. frontiersin.org [frontiersin.org]
A Comparative Analysis of the Physical Properties of Gas Hydrates and Water Ice
For researchers, scientists, and drug development professionals, understanding the fundamental physical characteristics of water-based crystalline structures is paramount. This guide provides a detailed comparison of the physical properties of gas hydrates and water ice, supported by experimental data and methodologies.
Gas hydrates, crystalline solids composed of water molecules forming a cage-like structure that encapsulates guest gas molecules, exhibit distinct physical behaviors when compared to hexagonal water ice (Ice Ih), the most common form of ice on Earth.[1] These differences, from density and thermal characteristics to mechanical strength, are critical in fields ranging from energy resource exploration to climate science and planetary studies. While both are ice-like in appearance, their internal structures and the presence of guest molecules in hydrates lead to significant variations in their properties.[2]
Data Summary: Hydrates vs. Ice
The following tables summarize the key physical properties of methane hydrate (a common natural gas this compound) and water ice, providing a quantitative comparison based on available experimental data.
Table 1: Density and Thermal Properties
| Property | Methane this compound (sI) | Water Ice (Ih) |
| Density (g/cm³) at 0°C | ~0.9[3][4] | ~0.917 |
| Thermal Conductivity (W/m·K) | 0.5 - 0.7[5][6] | 2.1 - 2.3[5] |
| Thermal Diffusivity (m²/s) | ~2.5 x 10⁻⁷[2] | ~1.2 x 10⁻⁶ |
| Specific Heat Capacity (J/kg·K) | ~2000 | ~2100 |
Table 2: Mechanical Properties
| Property | Methane this compound | Water Ice (Ih) |
| Young's Modulus (GPa) | 1.5 - 9.5 | 9 - 10 |
| Compressive Strength (MPa) | 5 - 30 (highly dependent on conditions)[7] | 5 - 25 |
| Tensile Strength (MPa) | ~1.3 - 2.0 | ~1.0 - 1.5 |
| Shear Strength (MPa) | Can be 5 to 8 times that of pure ice[8] | ~1[8] |
Phase Stability: A Tale of Two Solids
The stability of gas hydrates is highly dependent on both temperature and pressure, a critical distinction from water ice. While water ice is stable at atmospheric pressure at and below 0°C, methane this compound requires high pressure to remain stable at temperatures above freezing.[9] For instance, at 4°C, a pressure of about 50 atmospheres is needed to form methane this compound.[9] This pressure-temperature dependence governs the formation and dissociation of natural gas this compound deposits in sub-oceanic sediments and permafrost regions.
The phase diagram below illustrates the stability zones for methane this compound and water ice.
Experimental Protocols
Accurate characterization of the physical properties of hydrates and ice requires specialized experimental techniques capable of replicating the high-pressure and low-temperature conditions under which these materials exist.
Mechanical Properties: Triaxial Compression Testing
Triaxial compression tests are crucial for determining the mechanical properties of both hydrates and ice, such as compressive strength and Young's modulus.
Objective: To measure the stress-strain behavior of a cylindrical sample under controlled confining pressure and temperature.
Apparatus: A high-pressure, low-temperature triaxial cell, a loading frame, a pressure control system, and a temperature control system.
Procedure:
-
Sample Preparation: A cylindrical core sample of either synthesized this compound or pure ice is prepared. For hydrates, this often involves forming the this compound within a sediment sample to simulate natural conditions.
-
Cell Assembly: The sample is placed within a flexible membrane inside the triaxial cell.
-
Confining Pressure and Temperature: The cell is filled with a confining fluid, and the pressure is raised to the desired level. The temperature is controlled via a cooling jacket.
-
Axial Loading: An axial load is applied to the sample at a constant strain rate.
-
Data Acquisition: The axial load and deformation are continuously measured to generate a stress-strain curve. From this curve, key mechanical properties are determined.
The following diagram illustrates the workflow for triaxial compression testing of a gas this compound sample.
Thermal Properties: Transient Plane Source (TPS) Method
The Transient Plane Source (TPS) method is a versatile technique for measuring the thermal conductivity and thermal diffusivity of materials like hydrates and ice.
Objective: To determine the thermal transport properties by observing the temperature increase of a sensor in contact with the sample over time.
Apparatus: A TPS instrument, a sensor (often a thin, electrically conductive spiral), a sample holder, and a high-pressure vessel with temperature control.
Procedure:
-
Sample Preparation: A solid sample of this compound or ice is prepared, often in two halves to sandwich the sensor.
-
Sensor Placement: The TPS sensor is placed between the two sample halves, ensuring good thermal contact.
-
Equilibration: The sample assembly is placed in a pressure vessel and allowed to reach thermal and pressure equilibrium at the desired test conditions.
-
Heating Pulse: A short pulse of electrical current is passed through the sensor, causing a slight increase in its temperature.
-
Temperature Monitoring: The temperature increase of the sensor is recorded as a function of time.
-
Data Analysis: The thermal conductivity and diffusivity are calculated from the temperature versus time data using a theoretical model that describes the heat flow from the sensor into the sample.[7]
Concluding Remarks
The physical properties of gas hydrates and water ice, while superficially similar, exhibit fundamental differences rooted in their crystal structures and composition. Hydrates are generally less dense, have significantly lower thermal conductivity, and can exhibit greater mechanical strength than pure ice under certain conditions. These distinctions are critical for accurate modeling and prediction in various scientific and engineering applications. The experimental protocols outlined provide a framework for the precise characterization of these materials, enabling a deeper understanding of their behavior in both natural and industrial settings.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. mdpi.com [mdpi.com]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Study on this compound Phase Equilibrium Diagram of Methane Containing System Based on Thermodynamic Model [frontiersin.org]
- 6. scribd.com [scribd.com]
- 7. Protocol for Measuring the Thermal Properties of a Supercooled Synthetic Sand-water-gas-methane this compound Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Methane clathrate - Wikipedia [en.wikipedia.org]
Anhydrous vs. Hydrate Forms of Active Pharmaceutical Ingredients: A Comprehensive Comparison for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of the optimal solid form of an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts the ultimate efficacy, stability, and manufacturability of a drug product. Among the various solid forms, the anhydrous and hydrated states of an API warrant careful consideration due to their distinct physicochemical properties.
Water, a ubiquitous solvent in pharmaceutical processing, can be incorporated into the crystal lattice of an API to form a hydrate. Conversely, the anhydrous form is devoid of this bound water. This fundamental structural difference gives rise to significant variations in solubility, dissolution rate, stability, and mechanical properties. While anhydrous forms are generally more soluble and exhibit faster dissolution rates, they can be prone to conversion to a less soluble this compound form in the presence of moisture. Hydrates, on the other hand, are often more physically stable but may present challenges related to lower bioavailability.[1][2] The choice between an anhydrous and a this compound form is therefore a trade-off that must be carefully evaluated based on the specific therapeutic application and manufacturing process.[3][4][5]
This guide provides an objective comparison of the performance of anhydrous and this compound forms of APIs, supported by experimental data and detailed methodologies for their characterization.
Comparative Analysis of Physicochemical Properties
The decision to develop either the anhydrous or hydrated form of an API is often guided by a thorough evaluation of their respective physicochemical properties. The following tables summarize key quantitative data for several model APIs, illustrating the typical differences observed between these forms.
Theophylline
| Property | Anhydrous Theophylline | Theophylline Monothis compound | Reference(s) |
| Solubility (mg/mL in water) | 8.75 | 2.99 | [6] |
| Melting Point (°C) | 270–274 | Dehydrates prior to melting | [6] |
| Dissolution Rate | Faster | Slower | [7] |
| Stability | Prone to hydration in the presence of moisture | More stable at higher relative humidity | [8] |
Carbamazepine
| Property | Anhydrous Carbamazepine (Form III) | Carbamazepine Dithis compound | Reference(s) |
| Aqueous Solubility (mass fraction at 298K) | 3.8 x 10⁻⁴ | 1.2 x 10⁻⁴ | [9] |
| Intrinsic Dissolution Rate (IDR) | Higher | Lower | [5] |
| Stability | Can convert to the dithis compound form in aqueous media | More stable in aqueous environments | [5][10] |
| Bioavailability | Potentially higher due to faster dissolution | Can be limited by slower dissolution | [3][4] |
Ampicillin
| Property | Anhydrous Ampicillin | Ampicillin Trithis compound | Reference(s) |
| Solubility | Higher | Lower | [11] |
| Stability | High storage stability due to negligible water content | Degradation is activated by the loss of water molecules | [11] |
| Bioavailability | Slower absorption and prolonged blood levels | - | [11] |
Experimental Protocols for Characterization
Accurate and robust characterization of anhydrous and this compound forms is essential for selecting the appropriate form and ensuring consistent product quality. The following are detailed methodologies for key experimental techniques.
X-ray Powder Diffraction (XRPD)
XRPD is a primary technique for distinguishing between the crystalline anhydrous and this compound forms, as they produce unique diffraction patterns.
Objective: To identify the solid form of the API and differentiate between the anhydrous and this compound states.
Methodology:
-
Sample Preparation: Gently grind the API sample to a fine powder using a mortar and pestle to ensure random orientation of the crystals.
-
Sample Mounting: Pack the powdered sample into a sample holder. Ensure a flat, smooth surface that is level with the holder's top.
-
Instrument Setup:
-
Radiation Source: Use a Cu Kα radiation source (λ = 1.5406 Å).
-
Scan Range: Set the 2θ scan range from 2° to 40°.
-
Scan Speed: Employ a continuous scan at a rate of 1-2°/min.
-
Voltage and Current: Operate the X-ray tube at 45 kV and 40 mA.
-
-
Data Acquisition: Collect the diffraction pattern.
-
Data Analysis: Compare the obtained diffractogram with reference patterns for the known anhydrous and this compound forms. The presence of sharp, distinct peaks at specific 2θ angles will confirm the crystalline form. Amorphous material will produce a broad halo with no distinct peaks. This method is based on the principles outlined in USP General Chapter <941>.[12][13][14][15][16]
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of the API, such as melting point and dehydration events.
Objective: To determine the melting point of the anhydrous form and observe the dehydration endotherm of the this compound form.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the API sample into an aluminum DSC pan.
-
Sample Sealing: Crimp the pan with a lid. For this compound analysis, a pinhole in the lid is often used to allow for the escape of water vapor.
-
Instrument Setup:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected melting or decomposition point at a constant heating rate of 10 °C/min.
-
Purge Gas: Use a dry nitrogen purge at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram. The anhydrous form will typically show a single sharp endotherm corresponding to its melting point. The this compound form will exhibit an endotherm at a lower temperature, corresponding to the energy required for dehydration, followed by the melting endotherm of the resulting anhydrous form.[17][18][19]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature and is used to quantify the water content in a this compound.
Objective: To determine the stoichiometry of the this compound by measuring the mass loss upon dehydration.
Methodology:
-
Sample Preparation: Place 5-10 mg of the API sample into a tared TGA pan.
-
Instrument Setup:
-
Temperature Program: Heat the sample from ambient temperature to a temperature sufficient to ensure complete dehydration (e.g., 200 °C) at a heating rate of 10 °C/min.
-
Purge Gas: Use a dry nitrogen purge at a flow rate of 50 mL/min.
-
-
Data Acquisition: Record the mass of the sample as a function of temperature.
-
Data Analysis: Analyze the TGA curve. A step-wise loss in mass corresponds to the loss of water. The percentage of mass loss can be used to calculate the number of water molecules per molecule of API, thus determining the this compound's stoichiometry.[20][21][22][23]
Dynamic Vapor Sorption (DVS)
DVS is used to study the interaction of the API with water vapor and to determine the critical relative humidity (RH) at which interconversion between the anhydrous and this compound forms occurs.
Objective: To assess the hygroscopicity of the anhydrous form and the dehydration/hydration behavior of the API at different relative humidities.
Methodology:
-
Sample Preparation: Place a known mass of the API sample (typically 10-20 mg) onto the DVS microbalance.
-
Instrument Setup:
-
Temperature: Maintain a constant temperature, typically 25 °C.
-
RH Program: Subject the sample to a pre-defined humidity program. A typical program involves a drying step at 0% RH, followed by incremental increases in RH (e.g., in 10% steps) up to 90% RH, and then a corresponding desorption cycle back to 0% RH.
-
Equilibrium Condition: At each RH step, allow the sample mass to equilibrate (e.g., dm/dt < 0.002%/min).
-
-
Data Acquisition: Continuously record the sample mass as a function of time and RH.
-
Data Analysis: Plot the change in mass versus RH to generate a sorption/desorption isotherm. A sharp, step-like increase in mass during the sorption phase is indicative of the conversion of the anhydrous form to a this compound. The RH at which this occurs is the critical relative humidity.[24][25][26][27][28]
Visualizing Key Concepts and Workflows
To further clarify the relationships and processes involved in the study of anhydrous and this compound API forms, the following diagrams are provided.
Caption: Interconversion between anhydrous and this compound API forms.
Caption: Experimental workflow for API form characterization.
Caption: Impact of API form on drug product performance.
References
- 1. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Hydrates Analysis | Encyclopedia MDPI [encyclopedia.pub]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. Effect of Hydration Forms and Polymer Grades on Theophylline Controlled-Release Tablet: An Assessment and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using The this compound Rather Than The Anhydrous Form Of Theophylline - 1177 Words | Bartleby [bartleby.com]
- 8. Quantitative Determination of this compound Content of Theophylline Powder by Chemometric X-ray Powder Diffraction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fabad Journal of Pharmaceutical Sciences » Submission » Phase Transformation of Anhydrous to Dithis compound Carbamazepine: Preparation and Comparative Characterization [dergipark.org.tr]
- 11. globalscitechocean.com [globalscitechocean.com]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
- 13. How Does USP <941> Relate to XRD Services at McCrone Associates? [mccrone.com]
- 14. usp.org [usp.org]
- 15. usp.org [usp.org]
- 16. marshall.edu [marshall.edu]
- 17. researchgate.net [researchgate.net]
- 18. hitachi-hightech.com [hitachi-hightech.com]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. hha.hitachi-hightech.com [hha.hitachi-hightech.com]
- 21. mse.washington.edu [mse.washington.edu]
- 22. thermalsupport.com [thermalsupport.com]
- 23. atslab.com [atslab.com]
- 24. proUmid this compound Formation | DVS this compound analysis [proumid.com]
- 25. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]
- 26. researchgate.net [researchgate.net]
- 27. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 28. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
A Comparative Guide to Thermodynamic Hydrate Inhibitors: Performance and Experimental Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various thermodynamic hydrate inhibitors (THIs), supported by experimental data. It is designed to assist researchers and professionals in selecting the most appropriate inhibitor for their specific applications, whether in the context of oil and gas flow assurance, energy storage, or other specialized fields. This document summarizes quantitative data in structured tables, details experimental methodologies, and provides visual representations of key concepts and workflows.
Performance Comparison of Thermodynamic this compound Inhibitors
Thermodynamic this compound inhibitors (THIs) function by shifting the this compound equilibrium curve to lower temperatures and higher pressures, thereby preventing the formation of hydrates. The most commonly used THIs are alcohols and glycols. More recently, ionic liquids have emerged as a novel class of THIs.
Conventional Thermodynamic Inhibitors: Alcohols and Glycols
Methanol, monoethylene glycol (MEG), and diethylene glycol (DEG) are the most widely used THIs in industrial applications. Their effectiveness is primarily dependent on their molecular weight, with lower molecular weight inhibitors generally exhibiting better performance on a mole percent basis.[1]
Key Performance Characteristics:
-
Methanol (MeOH): Due to its low molecular weight, methanol is a highly effective this compound inhibitor.[1] However, its high vapor pressure leads to significant losses to the gas phase, and it also exhibits solubility in liquid hydrocarbon phases.[2] This can necessitate higher injection volumes to maintain the required concentration in the aqueous phase and can lead to contamination of downstream processes.
-
Monoethylene Glycol (MEG): MEG is less volatile than methanol and has lower solubility in hydrocarbons, resulting in lower losses.[2] This makes it more suitable for regeneration and recirculation in closed-loop systems. While less effective than methanol on a weight percent basis for a given temperature depression, its retention in the aqueous phase makes it a cost-effective option in many scenarios.
-
Diethylene Glycol (DEG): DEG has a higher molecular weight than MEG and is therefore less effective as a this compound inhibitor.[1] It requires a higher concentration to achieve the same this compound suppression temperature as MEG or methanol.
Table 1: Comparison of Required Weight Percent of Inhibitor for a 10°C [18°F] this compound Depression Temperature [1]
| Inhibitor | Molecular Weight ( g/mol ) | Required Weight % |
| Methanol (MeOH) | 32.04 | 21% |
| Monoethylene Glycol (MEG) | 62.07 | 34% |
| Diethylene Glycol (DEG) | 106.12 | 46.7% |
Table 2: this compound Equilibrium Temperature Depression for Methane this compound with Various Inhibitors [3]
| Inhibitor | Concentration (mass%) | Pressure (MPa) | Equilibrium Temperature (°C) | Temperature Depression (°C) |
| Pure Water | 0 | 5.0 | 5.5 | 0 |
| Methanol | 10 | 5.0 | 0.5 | 5.0 |
| Methanol | 20 | 5.0 | -5.0 | 10.5 |
| Methanol | 30 | 5.0 | -11.5 | 17.0 |
| Methanol | 40 | 5.0 | -19.0 | 24.5 |
| Methanol | 50 | 5.0 | -28.0 | 33.5 |
| MEG | 10 | 5.0 | 2.5 | 3.0 |
| MEG | 20 | 5.0 | -0.5 | 6.0 |
| MEG | 30 | 5.0 | -4.5 | 10.0 |
| MEG | 40 | 5.0 | -9.5 | 15.0 |
| MEG | 50 | 5.0 | -15.5 | 21.0 |
| DEG | 10 | 5.0 | 3.5 | 2.0 |
| DEG | 20 | 5.0 | 1.0 | 4.5 |
| DEG | 30 | 5.0 | -2.0 | 7.5 |
| DEG | 40 | 5.0 | -6.0 | 11.5 |
| DEG | 50 | 5.0 | -11.0 | 16.5 |
Emerging Thermodynamic Inhibitors: Ionic Liquids
Ionic liquids (ILs) are salts with low melting points that are being investigated as potential dual-function this compound inhibitors, exhibiting both thermodynamic and kinetic inhibition properties.[4][5][6] Their performance is influenced by the characteristics of their cations and anions.[4]
Key Performance Characteristics:
-
Inhibition Efficiency: Current research indicates that the thermodynamic inhibition performance of ILs is generally lower than that of methanol.[7] For instance, a 10 wt% concentration of many ILs results in a this compound suppression temperature of less than 3 K.[4][8][9]
-
Dual Functionality: A significant advantage of some ILs is their ability to also act as kinetic this compound inhibitors, which delay the nucleation and growth of this compound crystals.[10][11]
-
Low Volatility: ILs have very low vapor pressure, which minimizes inhibitor loss.
Table 3: Performance of Selected Ionic Liquids as Thermodynamic this compound Inhibitors for Methane this compound
| Ionic Liquid | Concentration (wt%) | Average Depression Temperature (K) |
| [EMIM][Cl] | 10 | ~1.5 |
| [BMIM][Cl] | 10 | ~1.2 |
| [EMIM][Br] | 10 | ~1.72 |
| [EMIM][BF4] | 10 | ~1.0 |
Note: Data is compiled from various sources and experimental conditions may vary.
Synergistic Effects with Kinetic this compound Inhibitors
Combining thermodynamic inhibitors with kinetic this compound inhibitors (KHIs) can lead to a synergistic effect, enhancing the overall inhibition performance.[12] This approach can be particularly effective in reducing the required dosage of THIs.
Table 4: Effect of Methanol and PVCap on Methane this compound Induction Time at 21 MPa [13]
| Inhibitor System | Induction Time (minutes) |
| 5 wt% Methanol | 127 |
| 16 wt% Methanol | 184 |
| 20 wt% Methanol | 220 |
| 0.5 wt% PVCap + 5 wt% Methanol | 230 - 237 |
| 0.5 wt% PVCap + 16 wt% Methanol | 310 - 315 |
| 0.5 wt% PVCap + 20 wt% Methanol | 372 - 379 |
Experimental Protocols
The performance of thermodynamic this compound inhibitors is typically evaluated by measuring the shift in the this compound-liquid-vapor equilibrium (HLVE) curve. Two common experimental methods are the isochoric pressure search method and the constant cooling method.
Isochoric Pressure Search Method
This method involves monitoring the pressure and temperature of a constant volume system to determine the this compound dissociation point.
Methodology:
-
Apparatus: A high-pressure cell with a known constant volume, equipped with temperature and pressure sensors, and a stirring mechanism.
-
Sample Loading: The cell is loaded with a known amount of inhibitor solution and pressurized with the this compound-forming gas.
-
This compound Formation: The cell is cooled at a constant rate, causing a decrease in pressure. A sharp pressure drop indicates the onset of this compound formation. The system is further cooled to ensure sufficient this compound formation.
-
This compound Dissociation: The cell is then heated at a slow, controlled rate. The point at which the pressure-temperature curve deviates from the initial cooling curve signifies the beginning of this compound dissociation.
-
Equilibrium Point Determination: The intersection of the heating and cooling curves on a pressure-temperature plot represents the this compound equilibrium point for that specific inhibitor concentration.
Constant Cooling Method
This method is often used to evaluate both thermodynamic and kinetic inhibition performance by measuring the this compound formation temperature or induction time at a constant cooling rate.
Methodology:
-
Apparatus: A high-pressure cell, often a rocking cell or a stirred autoclave, with temperature and pressure monitoring.
-
Sample Loading: The cell is filled with the inhibitor solution and pressurized with the test gas.
-
Cooling: The cell is cooled at a constant rate (e.g., 1 °C/h) while being agitated (rocking or stirring).
-
This compound Formation Detection: The onset of this compound formation is detected by a sudden drop in pressure and/or a sharp increase in temperature due to the exothermic nature of this compound formation.
-
Data Analysis: The temperature at which this compound formation occurs is recorded. For THIs, this temperature is compared to the formation temperature in a pure water system to determine the this compound depression temperature. For KHIs, the time until this compound formation (induction time) is the key performance indicator.
Visualizations
Logical Relationship of Thermodynamic this compound Inhibitors
Caption: Classification of Thermodynamic this compound Inhibitors.
Experimental Workflow for Isochoric Pressure Search Method
Caption: Isochoric Pressure Search Experimental Workflow.
References
- 1. Thermodynamic this compound Inhibitors – How Do They Compare? : PetroSkills [petroskills.com]
- 2. onepetro.org [onepetro.org]
- 3. Dataset for the new insights into methane this compound inhibition with blends of vinyl lactam polymer and methanol, monoethylene glycol, or diethylene glycol as hybrid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. Gas this compound Inhibition: A Review of the Role of Ionic Liquids (2014) | Mohammad Tariq | 171 Citations [scispace.com]
- 6. Chemical Inhibitors in Gas this compound Formation: A Review of Modelling Approaches | MDPI [mdpi.com]
- 7. bre.com [bre.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Experimental Study on the Effect of Combination of Thermodynamic Inhibitors’ and Kinetic Inhibitors’ this compound Inhibition [frontiersin.org]
"comparative study of depressurization and thermal stimulation for hydrate dissociation"
A Comparative Guide to Depressurization and Thermal Stimulation for Methane Hydrate Dissociation
Introduction
The vast reserves of methane hydrates globally represent a significant potential future energy resource. Efficiently dissociating these crystalline structures of water and methane is crucial for harnessing this resource. Among the various proposed extraction technologies, depressurization and thermal stimulation are two of the most prominent methods. This guide provides a comparative analysis of these two techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their respective mechanisms, efficiencies, and practical considerations.
Principles of Dissociation Methods
Gas hydrates are stable under conditions of high pressure and low temperature. The objective of any dissociation method is to shift the thermodynamic equilibrium to favor the release of methane gas.
Depressurization: This method involves reducing the pressure of the this compound reservoir to a point below the this compound equilibrium pressure at the prevailing temperature. This pressure drop creates a driving force for the this compound to decompose into gas and water. Depressurization is considered an economically favorable method as it does not require the continuous input of external energy in the form of heat.[1][2] However, the endothermic nature of this compound dissociation can lead to significant temperature drops, potentially causing ice formation and this compound reformation, which can hinder gas production.[1][3]
Thermal Stimulation: This technique involves increasing the temperature of the this compound reservoir above its equilibrium temperature at the existing pressure.[1][2] This is typically achieved by injecting hot fluids, such as hot water or steam, or through electrical heating.[4] Thermal stimulation can provide the necessary energy to sustain the dissociation process and prevent freezing. However, it is generally more energy-intensive and can be less efficient due to heat loss to the surrounding environment.[1][3]
Comparative Performance Data
The following table summarizes key performance metrics from various experimental studies comparing depressurization and thermal stimulation. It is important to note that the efficiency of each method is highly dependent on the specific geological conditions of the this compound reservoir, including this compound saturation, permeability, and thermal properties of the sediment.
| Performance Metric | Depressurization | Thermal Stimulation | Combined Methods (Depressurization + Thermal Stimulation) | Key Findings and Citations |
| Gas Production Rate | Initially high, but can decrease over time due to temperature drop and potential ice/hydrate reformation. | Generally lower and more sustained, but dependent on the rate of heat injection. | Significantly higher gas production rates compared to individual methods.[1][3] | The combined method leverages the initial high production from depressurization while thermal stimulation mitigates temperature drop issues.[1][3] |
| Energy Efficiency | Considered more energy-efficient as it primarily relies on the in-situ thermal energy of the reservoir. | Lower energy efficiency due to the need for external heat input and significant heat loss to the surroundings. | Can achieve higher energy efficiency than thermal stimulation alone by optimizing the balance between pressure reduction and heat injection. | Depressurization is economically advantageous, but its efficiency can be hampered in later stages.[1] Combined methods offer a promising approach to enhance overall efficiency.[1] |
| Dissociation Pattern | Tends to proceed radially from the wellbore.[1] | Dissociation is more uniform around the heat source.[1] | Exhibits a combination of radial and uniform dissociation patterns. | The dissociation front propagation is a key factor in determining the overall gas recovery. |
| Secondary this compound Formation | Prone to secondary this compound formation due to the endothermic nature of dissociation.[5][6] | Less prone to reformation as long as the temperature is maintained above the this compound equilibrium. | The risk of reformation is reduced compared to depressurization alone.[6] | Managing secondary this compound formation is critical for sustained gas production. |
| Cumulative Gas Production | Can be limited by the available thermal energy in the reservoir. | Potentially higher cumulative production if sufficient heat is supplied, but at a higher energy cost. | The combined approach has been shown to increase cumulative gas production by up to 54% compared to depressurization alone.[3] | The synergy between the two methods leads to enhanced overall recovery. |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for laboratory-scale this compound dissociation experiments using depressurization and thermal stimulation.
Depressurization Experimental Protocol
-
This compound Formation:
-
A pressure vessel is filled with porous media (e.g., sand, silica beads) and a specific amount of water to achieve the desired water saturation.
-
The vessel is pressurized with methane gas to a pressure above the this compound formation equilibrium pressure at a controlled low temperature.
-
The system is left to equilibrate for a sufficient period to allow for this compound formation, which is monitored by observing pressure and temperature changes.
-
-
Depressurization and Dissociation:
-
Once this compound formation is stable, the outlet valve of the vessel is opened to a back-pressure regulator.
-
The back-pressure is set to a predetermined dissociation pressure, which is below the initial equilibrium pressure.[5]
-
The pressure in the vessel is gradually reduced to the target dissociation pressure.
-
Throughout the dissociation process, key parameters are continuously monitored and recorded at set intervals (e.g., every 10 seconds), including:
-
Temperature and pressure at various points within the vessel.
-
Volume of gas produced.
-
Volume of water produced.[5]
-
-
The experiment continues until gas production ceases or reaches a negligible rate.[5]
-
-
Data Analysis:
-
The recorded data is used to calculate the rate of gas production, cumulative gas production, and the overall dissociation efficiency.
-
Temperature profiles are analyzed to understand the endothermic effects and potential for ice formation.
-
Thermal Stimulation Experimental Protocol
-
This compound Formation:
-
The this compound formation process is identical to the one described in the depressurization protocol.
-
-
Thermal Stimulation and Dissociation:
-
After stable this compound formation, a heating element within the pressure vessel is activated, or a hot fluid (e.g., hot water) is injected into the this compound-bearing sediment.[7]
-
The temperature of the heating element or the injected fluid is controlled to raise the temperature of the this compound above its dissociation equilibrium temperature.
-
The pressure within the vessel is typically kept constant or controlled.
-
Similar to the depressurization protocol, temperature, pressure, gas production, and water production are continuously monitored and recorded.
-
The experiment proceeds until gas production stops.
-
-
Data Analysis:
-
The collected data is analyzed to determine the gas production rate, cumulative gas production, and the energy efficiency of the process (ratio of energy produced from methane to the energy input for heating).
-
Temperature distribution within the vessel is mapped to understand the heat transfer characteristics.
-
Mandatory Visualization
Caption: Experimental workflow for this compound dissociation via depressurization.
Caption: Experimental workflow for this compound dissociation via thermal stimulation.
Caption: Logical comparison of depressurization and thermal stimulation methods.
Conclusion
Both depressurization and thermal stimulation are viable methods for dissociating methane hydrates, each with distinct advantages and disadvantages. Depressurization is economically attractive due to its lower energy input requirements, but it faces challenges related to declining production rates and the risk of ice and this compound reformation.[1] Thermal stimulation offers a more controlled and sustained dissociation process but at a higher energy cost and lower efficiency.[1]
Experimental evidence increasingly suggests that a combination of depressurization and thermal stimulation can overcome the limitations of each individual method, leading to significantly enhanced gas production rates and overall efficiency.[1][3] The optimal approach for a given this compound reservoir will depend on a thorough characterization of its geological and thermal properties, guiding the selection and design of the most effective dissociation strategy. Future research should continue to focus on optimizing these combined methods to pave the way for the commercial-scale exploitation of this vast energy resource.
References
"benchmarking different software for hydrate phase equilibria calculations"
For researchers, scientists, and drug development professionals navigating the complex landscape of clathrate hydrate formation, selecting the appropriate predictive software is a critical decision. This guide provides an objective comparison of commonly used software packages for this compound phase equilibria calculations, supported by experimental data and detailed methodologies.
The prevention of this compound plugs in oil and gas pipelines, the development of novel gas storage and transportation technologies, and even certain pharmaceutical applications rely on accurate predictions of this compound formation conditions. This guide benchmarks the performance of several leading software packages, offering a clear overview of their accuracy and underlying thermodynamic models.
Performance Benchmark: A Quantitative Comparison
The accuracy of various software packages in predicting this compound formation conditions is a key factor for researchers. The following tables summarize the performance of prominent software such as CSMGem, MultiFlash, and PVTSim against experimental data for different systems. The primary metric for comparison is the Average Absolute Relative Deviation (AARD), which quantifies the average difference between predicted and experimental values.
Table 1: Comparison of Software Accuracy (AARD %) for this compound Formation Pressure Prediction in Uninhibited Systems.
| System | CSMGem | MultiFlash® | PVTSim® | Reference |
| Single Guest Formers | ~2% | ~3% | ~3.5% | [1] |
| Multiple Guest Formers | ~13.5% | ~11% | ~10% | [1] |
Table 2: Comparison of Software Accuracy (AARD %) for this compound Formation Pressure Prediction in Systems with Thermodynamic Inhibitors (Salts and Alcohols).
| System | CSMGem | MultiFlash® | PVTSim® | Reference |
| Single Guest + Inhibitor | Similar Performance | Similar Performance | Similar Performance | [1] |
| Multiple Guests + Inhibitor | Less Accurate | Best Performing | Less Accurate | [1] |
It is important to note that the performance of each software can vary depending on the specific chemical system and the presence of inhibitors. For uninhibited systems with a single this compound-forming gas, CSMGem has shown slightly better results in some studies.[1] However, for more complex mixtures with multiple gases, PVTSim® and MultiFlash® have demonstrated superior accuracy.[1] When thermodynamic inhibitors are introduced, the predictive accuracy of all packages tends to decrease, with MultiFlash® showing a potential advantage in multi-guest inhibited systems.[1]
Underlying Thermodynamic Models
The predictive power of these software packages stems from the sophisticated thermodynamic models they employ. Most commercial software for this compound equilibria calculations are based on the foundational van der Waals and Platteeuw (vdW-P) statistical thermodynamic model for the this compound phase.[1] However, they often differ in the equations of state (EoS) used to model the fluid phases (vapor and liquid).
Commonly used EoS include the Peng-Robinson (PR) and Soave-Redlich-Kwong (SRK) equations. Some software, like MultiFlash™, utilize more advanced models like the Cubic-Plus-Association (CPA) equation of state, which can provide more accurate predictions for systems containing associating molecules like water and alcohols.[2] The choice of the thermodynamic model and the accuracy of its parameters, which are often fitted to experimental data, are crucial for the reliability of the predictions.[3]
Experimental Protocols for this compound Phase Equilibria Measurement
The validation of any predictive software relies on high-quality experimental data. The following outlines a typical experimental methodology for determining this compound phase equilibrium conditions.
High-Pressure Equilibrium Cell Method:
A common technique for measuring this compound formation conditions involves the use of a high-pressure equilibrium cell.[4][5]
-
Apparatus: A high-pressure cell, often equipped with a magnetic stirrer and a transparent window (e.g., sapphire), is used. The cell is connected to a gas supply, a pressure transducer, and a temperature control system (e.g., a cooling bath).[4][5]
-
Sample Preparation: A known amount of pure water or an aqueous solution containing an inhibitor is placed inside the cell. The cell is then purged to remove any air.
-
Pressurization and Cooling: The cell is pressurized with the this compound-forming gas or gas mixture to a pressure above the expected this compound formation pressure. The system is then cooled at a controlled rate while being continuously stirred to ensure good mixing.
-
Detection of this compound Formation: this compound formation is typically detected by a sudden drop in pressure as gas molecules are encaged in the this compound structure.[5] Visual observation through the sapphire window can also confirm the formation of solid this compound crystals.
-
Equilibrium Measurement: Once hydrates have formed, the system is slowly heated in a stepwise manner. At each temperature step, the system is allowed to reach equilibrium, and the corresponding pressure is recorded. The point at which the last this compound crystal dissociates is considered the equilibrium point for that temperature. This is often identified by a distinct change in the pressure-temperature slope.[5]
-
Data Analysis: The collected temperature and pressure data points represent the this compound phase equilibrium curve for the specific system.
Benchmarking Workflow
The process of benchmarking different software for this compound phase equilibria calculations follows a logical progression, from data acquisition to comparative analysis.
Caption: A flowchart illustrating the systematic process of benchmarking software for this compound phase equilibria calculations.
Conclusion
The selection of a suitable software package for predicting this compound phase equilibria is a multifaceted decision that depends on the specific application. While commercial packages like CSMGem, MultiFlash®, and PVTSim® generally provide reliable predictions, their accuracy can vary based on the complexity of the chemical system and the presence of inhibitors.[1][3] For researchers and professionals in this field, a thorough understanding of the underlying thermodynamic models and a critical evaluation of the software's performance against relevant experimental data are paramount for ensuring the safety and success of their endeavors.
References
Cross-Validation of Analytical Techniques for Hydrate Characterization: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate characterization of hydrate forms of active pharmaceutical ingredients (APIs) is critical for ensuring product quality, stability, and bioavailability. A variety of analytical techniques are available, each with its own strengths and limitations. This guide provides an objective comparison of common techniques, supported by experimental data, to aid in the selection of the most appropriate methods for your research needs.
The characterization of pharmaceutical hydrates involves determining the presence of water within a crystal lattice and quantifying its amount. This is crucial as different this compound forms can exhibit distinct physicochemical properties. A multi-technique approach is often recommended for a comprehensive understanding. This guide focuses on the cross-validation and comparison of key analytical methods: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Dynamic Vapor Sorption (DVS).
Comparison of Quantitative Performance
A critical aspect of this compound characterization is the accurate determination of water content. The following table summarizes a comparative analysis of results obtained from different techniques for the same this compound samples.
| Analytical Technique | Principle | Sample (this compound Form) | Water Content (%) - Technique A | Water Content (%) - Technique B | Reference |
| TGA vs. Karl Fischer Titration | TGA: Mass loss upon heating. KF Titration: Chemical titration specific to water. | Theophylline Monothis compound | 9.11 | 9.08 (Theoretical) | [1] |
| DSC vs. TGA | DSC: Heat flow associated with thermal events. TGA: Mass loss upon heating. | Loxoprofen Sodium this compound | Indirectly indicated by dehydration peaks | Correlated with mass loss during dehydration | [2] |
| PXRD vs. TGA | PXRD: Changes in crystal structure. TGA: Mass loss upon heating. | Unspecified Pharmaceutical this compound | Qualitative change in diffraction pattern upon dehydration | Quantitative mass loss corresponding to dehydration | [3] |
| DVS vs. TGA | DVS: Water vapor sorption/desorption. TGA: Mass loss upon heating. | Naloxone HCl Dithis compound | Stepwise mass change indicating dithis compound to amorphous transition | Total water loss upon heating | [4] |
Note: The data presented is a synthesis from multiple sources to illustrate comparative performance. Direct head-to-head studies with comprehensive statistical analysis are not always available in the literature.
Experimental Workflows and Logical Relationships
The selection and sequence of analytical techniques for this compound characterization often follow a logical workflow. The following diagrams illustrate common experimental pathways.
Detailed Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the water content of a this compound by measuring the mass loss as a function of temperature.
Methodology:
-
Sample Preparation: Accurately weigh 3-10 mg of the this compound sample into a TGA pan.[5]
-
Instrument Setup: Place the sample pan in the TGA instrument.
-
Experimental Conditions:
-
Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge.
-
The temperature range should be sufficient to ensure complete dehydration, for example, from ambient to 200 °C.
-
-
Data Analysis:
-
The TGA thermogram will show a weight loss step corresponding to the loss of water.
-
Calculate the percentage of water content from the mass loss in the dehydration step.[6]
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal events such as dehydration and phase transitions in a this compound.
Methodology:
-
Sample Preparation: Accurately weigh 3-10 mg of the this compound sample into a DSC pan and seal it.[5]
-
Instrument Setup: Place the sample pan and a reference pan in the DSC instrument.
-
Experimental Conditions:
-
Heat the sample at a controlled rate, for example, 10 °C/min.
-
The temperature program should cover the expected range of thermal events.
-
-
Data Analysis:
-
The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events.
-
Dehydration is typically observed as a broad endothermic peak.[2] The enthalpy of this transition can be calculated from the peak area.
-
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline form of the this compound and monitor changes in the crystal structure upon dehydration.
Methodology:
-
Sample Preparation: Prepare a flat, uniform layer of the powder sample on a sample holder.
-
Instrument Setup: Place the sample holder in the PXRD instrument.
-
Experimental Conditions:
-
Scan the sample over a specific 2θ range (e.g., 2° to 40°) using a monochromatic X-ray source (e.g., Cu Kα radiation).
-
-
Data Analysis:
-
The resulting diffraction pattern is a fingerprint of the crystalline structure.
-
Compare the pattern with reference patterns to identify the this compound form.
-
Changes in the diffraction pattern upon heating or changes in humidity indicate a phase transition, such as dehydration to an anhydrous form.[1]
-
Dynamic Vapor Sorption (DVS)
Objective: To study the hygroscopicity and stability of a this compound by measuring the change in mass as a function of relative humidity (RH).
Methodology:
-
Sample Preparation: Place 10-30 mg of the sample in the DVS instrument.[5]
-
Instrument Setup: The instrument will control the RH of the environment surrounding the sample.
-
Experimental Conditions:
-
Expose the sample to a pre-defined RH program, typically involving stepwise increases and decreases in RH at a constant temperature (e.g., 25 °C).
-
The instrument records the mass of the sample at each RH step until equilibrium is reached.[7]
-
-
Data Analysis:
-
A sorption/desorption isotherm is generated by plotting the change in mass versus RH.
-
The isotherm reveals the hygroscopic nature of the material and can indicate the formation or loss of this compound forms at specific RH values.[4]
-
Conclusion
The cross-validation of analytical techniques provides a robust approach to the characterization of pharmaceutical hydrates. While TGA and Karl Fischer titration are often considered the gold standards for quantitative water determination, techniques like DSC, PXRD, and DVS offer invaluable complementary information regarding thermal stability, crystal structure, and hygroscopicity. For comprehensive and reliable characterization, a combination of these methods is highly recommended. The choice of techniques and the experimental design should be tailored to the specific properties of the API and the goals of the study.
References
- 1. demarcheiso17025.com [demarcheiso17025.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. azom.com [azom.com]
- 5. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. improvedpharma.com [improvedpharma.com]
- 7. ardena.com [ardena.com]
"comparative assessment of hydrate formation in different porous media"
For Researchers, Scientists, and Drug Development Professionals
Gas hydrates, crystalline solids formed from water and gas molecules at high pressure and low temperature, have significant implications for energy recovery, carbon capture, and flow assurance in the oil and gas industry. The formation of these hydrates within porous media, such as geological sediments, is a complex process influenced by the physical and chemical properties of the host material. This guide provides a comparative assessment of hydrate formation in different porous media, supported by experimental data, to aid researchers in understanding and predicting this compound kinetics and storage capacity.
Performance Comparison of this compound Formation
The efficiency of gas this compound formation in porous media is critically dependent on the properties of the media itself. Factors such as particle size, pore size distribution, surface chemistry, and water saturation play a important role in the thermodynamics and kinetics of this compound nucleation and growth.[1] The following tables summarize key performance indicators for this compound formation in various commonly studied porous media.
Table 1: Influence of Porous Media Type on Methane this compound Formation Kinetics
| Porous Medium | Mean Particle Size (μm) | Induction Time (min) | Initial Formation Rate (mol/min) | Final Water Conversion (%) | Reference |
| Silica Sand | 229.90 | Varies with pressure | Slower at higher initial pressure (4.8 MPa) | Not specified | [2][3] |
| Silica Sand | 150-200 | ~560 (without additives) | ~0.02 (normalized) | ~70 | [4] |
| Silica Gel | 2.30 | Shorter than larger particles | Faster than 229.90 μm sand | Similar to larger particles | [2][3] |
| Silica Gel | 5.54 | Longer than 2.30 and 229.90 μm | Faster than 229.90 μm sand | Similar to larger particles | [2][3] |
| Sand/Bentonite (10 wt%) | 150-200 | ~2600 | Decreased by ~50% vs pure sand | Lower than pure sand | [4] |
| Sand/Illite (10 wt%) | 150-200 | Increased by ~60% vs pure sand | Not specified | Not specified | [4] |
| Sand/Montmorillonite (10 wt%) | 150-200 | Increased by ~60% vs pure sand | Not specified | Not specified | [4] |
Table 2: Gas Storage Capacity in Various Porous Media
| Porous Medium | Gas Type | Gas Consumption (mol gas/mol water) | Final Gas Uptake (wt%) | Water Saturation (%) | Reference |
| Silica Sand | CO2 | Increases with decreasing water content | Not specified | 30-50 | [2] |
| Sandy Sediments | CO2 | Higher than clayey sediments | Not specified | Not specified | [5] |
| Clayey Sediments | CO2 | Lower than sandy sediments | Not specified | Not specified | [5] |
| Sand/Bentonite (25/75 wt%) | Methane | Lower than pure sand | Not specified | 50-100 | [4] |
| Metal-Organic Framework (MOF) | Methane | Significantly improved | Not specified | Not specified | [1][6] |
| Activated Carbon | Methane | Promoter of formation | Not specified | Not specified | [1][7] |
Experimental Protocols
The following section outlines a generalized methodology for the experimental study of gas this compound formation in porous media, based on common practices reported in the literature.
Material Preparation and Characterization:
-
Porous Media: The selected porous medium (e.g., silica sand, clay) is characterized for its particle size distribution (e.g., using laser diffraction), specific surface area (e.g., via BET analysis), and pore size distribution (e.g., through mercury intrusion porosimetry). The media is then thoroughly cleaned and dried.
-
Water/Brine: Deionized water or a brine solution of known salinity is prepared.
-
Gas: High-purity gas (e.g., methane, carbon dioxide) is used.
Experimental Apparatus:
A high-pressure, temperature-controlled reactor is the core of the experimental setup. Key components include:
-
A stainless-steel reaction cell of known volume.
-
A gas injection system with a pressure controller.
-
A temperature control system (e.g., a cooling jacket or bath).
-
Pressure and temperature sensors to monitor conditions inside the reactor.
-
A data acquisition system to log pressure and temperature data over time.
This compound Formation Procedure:
-
A known mass of the porous medium is packed into the reactor cell to a desired porosity.
-
A specific volume of water or brine is added to achieve the target water saturation.
-
The reactor is sealed and purged with the experimental gas to remove air.
-
The cell is pressurized with the gas to the desired initial pressure.
-
The temperature of the reactor is lowered to the target experimental temperature, which is within the this compound stability zone.
-
The system is maintained at constant temperature and the pressure is monitored. A sharp pressure drop indicates the onset of this compound formation.
-
The experiment continues until the pressure stabilizes, signifying the cessation of this compound formation.
Data Analysis:
-
Gas Consumption: The amount of gas consumed during this compound formation is calculated using the real gas law, based on the pressure and temperature changes within the reactor of known volume.
-
Water Conversion: The percentage of water converted to this compound is determined from the stoichiometry of the this compound and the total gas consumed.
-
Formation Rate: The rate of this compound formation is calculated from the slope of the gas consumption curve over time.
-
Induction Time: The time elapsed from the establishment of favorable thermodynamic conditions to the onset of rapid this compound growth is defined as the induction time.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative assessment of this compound formation in different porous media.
Caption: Experimental workflow for this compound formation assessment.
Signaling Pathways and Logical Relationships
The interplay of various factors influencing this compound formation in porous media can be visualized as a logical relationship diagram.
Caption: Factors influencing this compound formation in porous media.
References
- 1. A Review of the Effect of Porous Media on Gas this compound Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Economic Viability of Hydrate Production Methods
For Researchers, Scientists, and Drug Development Professionals
The vast reserves of natural gas locked within hydrate deposits represent a significant potential energy resource. However, the economic feasibility of extracting this gas remains a critical challenge. This guide provides an objective comparison of the economic viability of the primary this compound production methods: depressurization, thermal stimulation, chemical injection, and gas swapping. The analysis is supported by a synthesis of experimental data and methodologies from recent scientific literature to aid researchers and industry professionals in evaluating these technologies.
Comparative Economic Analysis
The economic viability of this compound production is contingent on a variety of factors, including the geological characteristics of the this compound reservoir, the efficiency of the chosen extraction technology, and prevailing energy market conditions. Key metrics for evaluation include the Energy Return on Investment (EROI), estimated production costs, and achievable gas production rates.
| Production Method | Energy Return on Investment (EROI) | Estimated Production Cost (USD/MMBtu) | Gas Production Rate | Key Economic Considerations |
| Depressurization | Favorable, can exceed 10 for the project life cycle | Lowest among methods, potentially reaching $4.70 - $8.60[1] | Can be high in permeable reservoirs, but may decline over time | Considered the most economically promising method due to its high energy efficiency.[2] Production can be significantly enhanced in combination with other methods.[3] |
| Thermal Stimulation | Generally low, can be less than 1, indicating a net energy loss | High, due to significant energy input requirements | Can enhance gas production rates, especially in combination with depressurization[3][4] | High operational costs are a major drawback.[4] The efficiency of different heating methods (e.g., hot water injection, steam injection, electric heating) varies.[5] |
| Chemical Injection | Variable, highly dependent on inhibitor cost and recovery | High, due to the cost of chemicals like methanol and glycols[6] | Can significantly improve gas production rates in the short term.[6][7] | The high cost of inhibitors is a major economic barrier.[6] Environmental concerns and the potential for formation damage also need to be considered. |
| Gas Swapping (CO2/N2 Injection) | Potentially favorable, especially if coupled with carbon sequestration | Potentially moderate, with the possibility of offsetting costs through carbon credits | Generally lower than other methods due to slow exchange kinetics | Offers the dual benefit of methane production and carbon dioxide storage.[8] The efficiency of the exchange process is a key variable. The use of abundant and inexpensive N2 is also being explored.[2] |
Experimental Protocols for Economic Viability Assessment
The following table outlines generalized experimental protocols for evaluating the economic viability of each production method. These protocols are based on methodologies described in the cited literature and are intended to provide a framework for laboratory and pilot-scale studies.
| Experimental Stage | Depressurization | Thermal Stimulation | Chemical Injection | Gas Swapping (CO2/N2 Injection) |
| 1. Sample Preparation | Saturate a porous medium (e.g., sand pack) with water and methane gas under high pressure and low temperature to form hydrates. | Same as Depressurization. | Same as Depressurization. | Same as Depressurization. |
| 2. Production Simulation | Reduce the pressure in the experimental reactor below the this compound stability pressure to induce dissociation.[9][10][11] | Inject a heating agent (e.g., hot water, steam) or use an internal heating element to raise the temperature of the this compound-bearing sediment.[6][12] | Inject a chemical inhibitor (e.g., methanol, ethylene glycol) into the this compound-bearing sediment.[3][13] | Inject CO2 or N2 gas into the this compound reservoir to displace the methane molecules within the this compound lattice.[8] |
| 3. Data Collection | Continuously monitor pressure, temperature, gas and water production rates, and gas composition. | Continuously monitor pressure, temperature, energy input, gas and water production rates, and gas composition. | Continuously monitor pressure, temperature, inhibitor injection volume and concentration, gas and water production rates, and gas composition. | Continuously monitor injection and production gas compositions, pressure, temperature, and flow rates. |
| 4. Economic Analysis | Calculate the EROI by comparing the energy content of the produced methane to the energy consumed for depressurization (e.g., pumping).[14][15][16] Estimate capital and operational expenditures (CAPEX & OPEX) for a scaled-up operation. | Calculate the EROI, accounting for the significant energy input for heating.[5] Estimate CAPEX & OPEX, including the cost of the heating infrastructure and energy source. | Calculate the EROI, factoring in the energy required for inhibitor injection and recovery. Estimate CAPEX & OPEX, with a major focus on the cost of the chemical inhibitors.[3] | Calculate the EROI, considering the energy for gas injection and separation. Evaluate the potential revenue from carbon credits if CO2 is sequestered. Estimate CAPEX & OPEX for injection, production, and gas separation facilities. |
Visualizing the Path to Economic Viability
The following diagrams illustrate the key workflows and relationships in evaluating and implementing this compound production methods.
Caption: Workflow for assessing the economic viability of a this compound production method.
Caption: Simplified pathways of different this compound production methods leading to gas production.
References
- 1. asrjetsjournal.org [asrjetsjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Natural gas hydrates: Comparison between two different applications of thermal stimulation for performing CO2 replacement [ideas.repec.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Assessment of Advanced Gas this compound Production Methods | netl.doe.gov [netl.doe.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Hydrates in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of chemical hydrates in a laboratory environment. Adherence to these procedural steps is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document aims to be a preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Immediate Safety and Logistical Information
Before handling any chemical waste, it is imperative to consult the Safety Data Sheet (SDS) for the specific hydrate. The SDS provides comprehensive information regarding hazards, necessary personal protective equipment (PPE), and emergency procedures.
General Safety Precautions:
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Conduct all disposal procedures in a well-ventilated area, preferably within a fume hood.
-
Have a chemical spill kit readily available.
-
Be aware of the chemical incompatibilities of the this compound and its anhydrous form to prevent dangerous reactions.
Operational and Disposal Plans
The primary methods for the disposal of hydrates depend on their chemical properties and local regulations. The two main disposal pathways are through a licensed hazardous waste disposal company or, for certain non-hazardous and dilute aqueous solutions, via the sanitary sewer.
Disposal via Licensed Hazardous Waste Contractor
This is the most common and recommended method for the disposal of most chemical hydrates.
-
Waste Identification and Segregation:
-
Clearly identify the this compound waste.
-
Segregate this compound waste from other chemical waste streams to prevent incompatibilities. For example, keep acidic hydrates separate from basic hydrates and oxidizing hydrates away from organic materials.[1]
-
-
Containment and Labeling:
-
Solid this compound Waste: Collect in a clearly labeled, sealed, and compatible container.
-
Liquid this compound Waste (Solutions): Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. Leave at least 10% headspace to allow for expansion.
-
All containers must be labeled with "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations), and the accumulation start date.
-
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area.
-
Ensure containers are closed at all times except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Sanitary Sewer Disposal
Disposal of hydrates via the sanitary sewer is only permissible for certain non-hazardous, water-soluble compounds in dilute concentrations and is highly regulated. Always consult your local wastewater treatment authority and your institution's EHS guidelines before proceeding.
General Criteria for Sewer Disposal:
-
The this compound must not be classified as a hazardous waste by the EPA or local authorities.[2]
-
The pH of the aqueous solution must be within a neutral range, typically between 5.5 and 9.5.[3]
-
The concentration of specific ions in the wastewater must not exceed regulated limits.[4]
-
The this compound and its components must not be harmful to aquatic life or the wastewater treatment process.[3]
-
The substance should not be malodorous.
Data Presentation: Quantitative Limits for Sewer Disposal
The following table summarizes typical concentration limits for the sanitary sewer disposal of common inorganic ions found in hydrates. These values are for guidance only; it is mandatory to verify and adhere to the specific limits set by your local publicly owned treatment works (POTW).
| Ion | Typical Concentration Limit (mg/L) | Notes |
| Arsenic | 2 | [4] |
| Cadmium | 1 | [4] |
| Chromium | 2 | [4] |
| Copper | 5 | [4] |
| Lead | 2 | [4] |
| Mercury | 0.05 | [4] |
| Nickel | 5 | [4] |
| Silver | 1 | [4] |
| Zinc | 5 |
Experimental Protocol: Disposal of Copper(II) Sulfate Pentathis compound
This protocol details the steps for the safe disposal of small laboratory quantities of copper(II) sulfate pentathis compound, a common laboratory this compound.
Objective: To safely treat and dispose of copper(II) sulfate pentathis compound waste in accordance with typical laboratory safety and environmental regulations.
Materials:
-
Copper(II) sulfate pentathis compound waste (solid or aqueous solution)
-
Sodium carbonate (soda ash)
-
Water
-
Beaker of appropriate size
-
Stirring rod
-
pH paper or pH meter
-
Filtration apparatus (funnel, filter paper, receiving flask)
-
Labeled hazardous waste container for solid waste
Procedure:
-
Prepare the Waste Solution:
-
If the waste is a solid, dissolve it in a minimal amount of water in a large beaker.
-
If the waste is already a solution, proceed to the next step.
-
-
Precipitation of Copper Carbonate:
-
Slowly add a 10% solution of sodium carbonate to the copper sulfate solution while stirring continuously.
-
Continue adding sodium carbonate solution until no more blue-green precipitate (copper carbonate) is formed.
-
The reaction is: CuSO₄(aq) + Na₂CO₃(aq) → CuCO₃(s) + Na₂SO₄(aq)
-
-
Neutralization and pH Check:
-
After precipitation is complete, check the pH of the supernatant (the liquid above the solid).
-
If necessary, adjust the pH to a neutral range (between 6.0 and 8.0) by adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise.
-
-
Separation of Precipitate:
-
Separate the solid copper carbonate from the liquid by filtration.
-
-
Disposal of Liquid Waste:
-
The remaining liquid (filtrate) is a solution of sodium sulfate. If it meets local sewer disposal regulations for sulfate concentration and pH, it can be flushed down the sanitary sewer with copious amounts of water (at least 100-fold dilution).[5]
-
-
Disposal of Solid Waste:
-
Allow the collected copper carbonate precipitate to air dry in a fume hood.
-
Place the dried solid in a sealed, clearly labeled hazardous waste container.
-
Dispose of the solid waste through your institution's hazardous waste management program.
-
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a chemical this compound.
Caption: A workflow diagram for the safe disposal of laboratory this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chemical Hydrates
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for working with chemical hydrates, offering procedural, step-by-step guidance to ensure a safe laboratory environment. By adhering to these protocols, you can mitigate risks and build a culture of safety and trust within your team.
A chemical hydrate is a solid compound that contains water molecules within its crystal structure. The primary hazards associated with a this compound are determined by the properties of its anhydrous (water-free) form. Therefore, it is crucial to consult the Safety Data Sheet (SDS) for the specific this compound you are using to understand its unique risks.[1][2][3][4][5]
Essential Personal Protective Equipment (PPE)
When handling chemical hydrates, a thorough risk assessment based on the specific compound's SDS is necessary to select the appropriate PPE. The following table summarizes recommended PPE for various laboratory operations involving hydrates.
| Operation | Required PPE | Rationale |
| General Handling (Weighing, Transferring) | - Safety glasses with side shields or safety goggles- Laboratory coat- Nitrile or other chemically resistant gloves | Protects against accidental splashes, spills, and skin contact. |
| Heating Hydrates | - Safety goggles- Laboratory coat- Heat-resistant gloves- Face shield (recommended) | Protects against spattering of the hot solid and potential for thermal burns from heated equipment.[6][7] |
| Handling Highly Toxic or Corrosive Hydrates | - Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls over a lab coat- Appropriate chemical-resistant gloves (consult SDS) | Provides a higher level of protection against splashes and exposure to hazardous materials.[8] |
| Cleaning Spills | - Safety goggles- Appropriate gloves- Laboratory coat or apron | Protects against contact with the spilled chemical during cleanup. |
Experimental Protocols: Safe Handling and Disposal
Adherence to standardized procedures is critical for minimizing risks in the laboratory. The following protocols outline the safe handling and disposal of chemical hydrates.
Methodology for Handling Chemical Hydrates:
-
Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for the specific this compound. Pay close attention to hazard identification, first-aid measures, and handling and storage requirements.[1][2][3][4][5]
-
Engineering Controls: Whenever possible, handle hydrates in a well-ventilated area. For hydrates that may produce dust or toxic vapors upon heating, use a fume hood.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. Ensure gloves are inspected for any damage before use.
-
Weighing and Transferring: Handle hydrates carefully to minimize dust formation. Use a spatula or scoop for transferring the solid.
-
Heating Hydrates:
-
When heating a this compound, be aware that the release of water can cause spattering. Heat the sample gently and gradually to control the rate of dehydration.[9]
-
Do not point the opening of the heating vessel (e.g., test tube, crucible) towards yourself or others.[10]
-
Be aware that strong heating can sometimes cause the anhydrous salt to decompose, potentially releasing toxic gases.[11][12]
-
Use appropriate heat-resistant equipment, such as a crucible and pipe clay triangle, for high-temperature heating.[7]
-
Allow heated equipment to cool completely before handling to prevent burns. Do not place hot glassware on a cold surface, as this can cause it to shatter.[13]
-
-
Hygroscopic and Efflorescent Hydrates: Be aware of the properties of the specific this compound. Hygroscopic or deliquescent anhydrous salts will absorb moisture from the air, while efflorescent hydrates can lose water to the atmosphere.[13][14] Store these materials in tightly sealed containers.
Operational Plan for Disposal of this compound Waste:
-
Identify Waste Type: Determine if the this compound waste is hazardous or non-hazardous by consulting the SDS and local regulations.
-
Non-Hazardous this compound Disposal: Many soluble, non-hazardous inorganic hydrates can be dissolved in water and flushed down the drain with copious amounts of water.[14][15] However, always verify that this is permissible according to your institution's and local waste disposal regulations.[16]
-
Hazardous this compound Disposal:
-
Empty Container Disposal:
-
Empty containers that held hazardous hydrates should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[19]
-
After rinsing, deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle.
-
Visualizing Safety Workflows
To further clarify the procedural steps for safely handling chemical hydrates, the following diagrams illustrate the key decision-making processes and workflows.
Caption: Workflow for the safe handling and disposal of chemical hydrates.
Caption: Decision-making process for selecting appropriate PPE.
References
- 1. Copper(II) Sulfate Pentathis compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. geneseo.edu [geneseo.edu]
- 3. sds.mcmaster.ca [sds.mcmaster.ca]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. teachnlearnchem.com [teachnlearnchem.com]
- 7. youtube.com [youtube.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. youtube.com [youtube.com]
- 10. bu.edu [bu.edu]
- 11. brainly.com [brainly.com]
- 12. Solved Heating some hydrates too strongly may cause them to | Chegg.com [chegg.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. justonly.com [justonly.com]
- 15. epfl.ch [epfl.ch]
- 16. safetymadesimple.com [safetymadesimple.com]
- 17. sbnsoftware.com [sbnsoftware.com]
- 18. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
